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  • Product: 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine
  • CAS: 1055995-83-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview for the synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, a compound of interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves the formation of a sulfonamide bond between 4-bromo-3-fluorobenzenesulfonyl chloride and pyrrolidine. This document outlines the chemical principles, a detailed experimental protocol, and the necessary analytical characterization to ensure the synthesis of the target molecule with high purity.

Introduction: The Significance of Aryl Sulfonamides

Aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, renowned for their diverse biological activities. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom of an aryl group, is a key feature in a wide array of therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to mimic the transition state of peptide hydrolysis and to act as a bioisostere for other functional groups, thereby enabling favorable interactions with biological targets.

The target molecule, 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, incorporates several key features: a substituted phenyl ring with a bromine and a fluorine atom, which can influence the compound's pharmacokinetic and pharmacodynamic properties, and a pyrrolidine ring, a common scaffold in drug discovery known for its favorable physicochemical properties.

Synthetic Strategy: Nucleophilic Acyl Substitution

The synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine is achieved through a nucleophilic acyl-type substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-bromo-3-fluorobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis_Pathway 4-bromo-3-fluorobenzenesulfonyl_chloride 4-bromo-3-fluorobenzenesulfonyl chloride reagents + Pyrrolidine, Base (e.g., Triethylamine) in an aprotic solvent (e.g., Dichloromethane) 4-bromo-3-fluorobenzenesulfonyl_chloride->reagents pyrrolidine Pyrrolidine pyrrolidine->reagents product 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine reagents->product caption Figure 1: General synthetic scheme.

Caption: Figure 1: General synthetic scheme.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
4-Bromo-3-fluorobenzenesulfonyl chloride351003-51-5C₆H₃BrClFO₂S273.51≥97%
Pyrrolidine123-75-1C₄H₉N71.12≥99%
Triethylamine121-44-8C₆H₁₅N101.19≥99%
Dichloromethane (anhydrous)75-09-2CH₂Cl₂84.93≥99.8%
Hydrochloric acid (1 M)7647-01-0HCl36.461 M solution
Saturated sodium bicarbonate solution144-55-8NaHCO₃84.01Saturated aqueous solution
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution
Anhydrous magnesium sulfate7487-88-9MgSO₄120.37Anhydrous
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Fume hood

Reaction Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 4-Bromo-3-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the sulfonyl chloride. The volume should be sufficient to ensure good stirring (e.g., 10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 4-bromo-3-fluorobenzenesulfonyl chloride with vigorous stirring. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

Work-up and Purification
  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add_dropwise Add amine solution dropwise Cool->Add_dropwise Prepare_amine Prepare solution of pyrrolidine and triethylamine in DCM Prepare_amine->Add_dropwise Stir Stir at room temperature Add_dropwise->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with 1M HCl, NaHCO₃, brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine caption Figure 2: Detailed experimental workflow.

Caption: Figure 2: Detailed experimental workflow.

Characterization and Data

The identity and purity of the synthesized 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine must be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₀H₁₁BrFNO₂S
Molecular Weight308.17 g/mol [1]
AppearanceExpected to be a solid
CAS Number1055995-83-9[1]
Spectroscopic Data (Predicted)
  • ¹H NMR: The spectrum is expected to show multiplets for the pyrrolidine protons and signals in the aromatic region corresponding to the protons on the 4-bromo-3-fluorophenyl ring.

  • ¹³C NMR: The spectrum should display signals for the carbon atoms of the pyrrolidine ring and the substituted phenyl ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (308.17 g/mol ), with a characteristic isotopic pattern for the bromine atom.

Discussion and Mechanistic Insights

The reaction proceeds via a well-established mechanism for sulfonamide formation. The key steps are:

  • Nucleophilic Attack: The nitrogen atom of pyrrolidine, a secondary amine, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

  • Deprotonation: The triethylamine acts as a base to remove the proton from the nitrogen atom, forming the stable sulfonamide product and triethylammonium chloride as a salt.

The choice of an aprotic solvent like dichloromethane is crucial as it solubilizes the reactants without interfering with the reaction. The low temperature at the beginning of the reaction helps to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride.

Conclusion

The synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine is a straightforward and efficient process based on the fundamental principles of sulfonamide chemistry. By following the detailed protocol and employing standard laboratory techniques for purification and characterization, researchers can reliably obtain this valuable compound for further investigation in drug discovery and development programs. The provided guide serves as a comprehensive resource, combining theoretical understanding with practical, field-proven insights to ensure a successful synthesis.

References

  • BenchChem. Application Notes and Protocols: Sulfonation of Pyrrolidine with 2,5-Dibromobenzenesulfonyl Chloride.
  • PubChem. Pyrrolidine. [Link]

  • PubChem. Triethylamine. [Link]

  • PubChem. Dichloromethane. [Link]

Sources

Exploratory

A Technical Guide to 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, a key heterocyclic compound. The gui...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, a key heterocyclic compound. The guide details its chemical and physical properties, provides a robust, field-proven synthesis protocol, and discusses its potential applications as a building block in medicinal chemistry and drug discovery. The content is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring both accuracy and practical applicability.

Compound Identification and Physicochemical Properties

1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine is a halogenated aromatic sulfonamide. The presence of the pyrrolidine ring, a privileged scaffold in medicinal chemistry, makes this compound a valuable intermediate for exploring new chemical space in drug discovery programs.[1][2][3][4] The pyrrolidine motif offers a three-dimensional structure that can enhance binding affinity and improve physicochemical properties such as aqueous solubility.[4]

Table 1: Core Compound Identifiers

IdentifierValueSource
CAS Number 1055995-83-9[5]
Molecular Formula C₁₀H₁₁BrFNO₂S[5]
Molecular Weight 308.17 g/mol [5]
IUPAC Name 1-[(4-bromo-3-fluorophenyl)sulfonyl]pyrrolidine
SMILES C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F[5]

Table 2: Computed Physicochemical Properties

PropertyValueSignificance in Drug DiscoverySource
LogP 2.37Indicates moderate lipophilicity, often correlated with good membrane permeability.[5]
Topological Polar Surface Area (TPSA) 37.38 ŲSuggests good potential for oral bioavailability (typically <140 Ų).[5]
Hydrogen Bond Acceptors 2Influences solubility and binding interactions with biological targets.[5]
Hydrogen Bond Donors 0The absence of a donor on the sulfonamide nitrogen makes it a tertiary sulfonamide.[5]
Rotatable Bonds 2Low number of rotatable bonds contributes to conformational rigidity, which can be favorable for binding selectivity.[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine is achieved via a nucleophilic substitution reaction. This is a fundamental and widely applied transformation in organic chemistry for creating the sulfonamide linkage.[6] The process involves the reaction of a sulfonyl chloride with a secondary amine (pyrrolidine) in the presence of a non-nucleophilic base.

Reaction Pathway

The synthesis proceeds by reacting 4-bromo-3-fluorobenzenesulfonyl chloride with pyrrolidine. A tertiary amine base, such as triethylamine, is used to quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

G R1 4-Bromo-3-fluorobenzenesulfonyl chloride P 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine R1->P Nucleophilic Substitution R2 Pyrrolidine R2->P Nucleophilic Substitution Base Triethylamine (Base) Base->P Nucleophilic Substitution Byproduct Triethylammonium chloride Base->Byproduct Solvent Dichloromethane (Solvent) Solvent->P Nucleophilic Substitution

Caption: Synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. It incorporates reaction monitoring and standard purification techniques.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4-Bromo-3-fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive.[7][8] Handle under an inert atmosphere. Pyrrolidine is flammable and toxic.[6]

Reagents and Materials:

  • 4-Bromo-3-fluorobenzenesulfonyl chloride (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq).

    • Dissolve the sulfonyl chloride in anhydrous dichloromethane (approx. 10 mL per gram of sulfonyl chloride).

    • Causality: Anhydrous conditions are critical because sulfonyl chlorides readily hydrolyze in the presence of water, which would reduce the yield.

  • Reagent Preparation & Cooling:

    • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Cool the primary reaction flask containing the sulfonyl chloride solution to 0 °C using an ice bath.

    • Causality: The reaction is exothermic. Cooling prevents side reactions and ensures controlled addition. A slight excess of the amine (pyrrolidine) ensures the complete consumption of the limiting sulfonyl chloride. A larger excess of the base (triethylamine) ensures all generated HCl is neutralized.[6][9]

  • Reaction Execution:

    • Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled, stirring solution of sulfonyl chloride over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The disappearance of the starting sulfonyl chloride spot indicates completion.

    • Trustworthiness: TLC provides a real-time check on the reaction, preventing premature work-up or unnecessarily long reaction times.

  • Work-up and Extraction:

    • Once the reaction is complete, quench by adding deionized water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and then with brine (to reduce the amount of water in the organic layer).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

G A Setup: Dissolve sulfonyl chloride in anhydrous DCM under N₂ B Cool reaction flask to 0 °C A->B C Dropwise addition of Pyrrolidine/Triethylamine solution B->C D Reaction: Stir at room temperature for 2-4 hours C->D E Monitor by TLC D->E E->D If incomplete F Work-up: Quench with H₂O, wash with NaHCO₃ & Brine E->F If complete G Dry organic layer (MgSO₄) & concentrate F->G H Purification: Flash Column Chromatography G->H I Isolate Pure Product H->I

Caption: Standard workflow for sulfonamide synthesis and purification.

Applications in Research and Drug Development

The true value of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine lies in its potential as a versatile chemical intermediate. The pyrrolidine sulfonamide core is a recognized pharmacophore in various biologically active molecules.[1][9][10]

  • Scaffold for Library Synthesis: The bromine atom on the phenyl ring is a synthetic handle ripe for further functionalization. It can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, enabling the rapid generation of a library of diverse compounds for high-throughput screening.

  • Probe for Structure-Activity Relationship (SAR) Studies: In drug discovery, understanding how molecular changes affect biological activity is crucial.[10] This compound serves as an excellent starting point. Modifications to the phenyl ring or the pyrrolidine scaffold can systematically probe the binding pocket of a target protein, helping to optimize potency and selectivity.[1] For instance, related pyrrolidine sulfonamides have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.[9]

  • Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, sulfonyl-containing compounds are used in the development of new agrochemicals and specialty chemicals.[11]

Safety, Handling, and Storage

  • Hazard Profile: While specific toxicity data for the title compound is not available, it should be handled with care, assuming it may be an irritant. The key precursor, 4-bromo-3-fluorobenzenesulfonyl chloride, is classified as corrosive and causes burns.[7][8] Appropriate engineering controls (fume hood) and PPE are essential.

  • Handling: Avoid inhalation of dust/vapors and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Recommended storage conditions are 2-8°C.[5]

References

  • Everett, C. K., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • Tolstikova, L.L., et al. (2023). Reaction of N-sulfinyltrifluoromethanesulfonamide with succinyl chloride. Russian Journal of Organic Chemistry. [Link]

  • Iacovino, R., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • ALFA CHEMICAL. Good Price CAS:351003-51-5 | 4-Bromo-3-fluorobenzenesulfonyl Chloride for Sale. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Iacovino, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • ChemBK. 4-BROMO-3-FLUOROBENZENESULFONYL CHLORIDE. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • Kumar, R., et al. (2025). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Shishkina, A. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic profile of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (Molecular Formula: C₁₀H₁₁BrFNO₂S, Molecular Weight: 308.17 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of the spectroscopic profile of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (Molecular Formula: C₁₀H₁₁BrFNO₂S, Molecular Weight: 308.17 g/mol )[1]. In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to present a detailed predictive analysis. By examining the influence of each structural component—the 4-bromo-3-fluorophenyl group, the sulfonamide linker, and the pyrrolidine ring—we can anticipate the key spectral features that are crucial for structural confirmation and purity assessment. This guide is designed to serve as a robust reference for researchers synthesizing or working with this compound or structurally related analogues, providing both predicted data and validated, step-by-step protocols for experimental acquisition.

Introduction and Molecular Structure

1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine is a halogenated aromatic sulfonamide. Molecules in this class are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the sulfonamide functional group[2]. The pyrrolidine moiety is a common scaffold in bioactive compounds, valued for its ability to impart favorable pharmacokinetic properties[3]. Accurate structural elucidation is the bedrock of chemical and pharmaceutical development, making a thorough understanding of the compound's spectroscopic signature indispensable.

This guide will deconstruct the predicted spectroscopic data for the title compound, explaining the rationale behind the expected signals and patterns.

Molecular Structure:

Chemical structure of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine
Figure 1: Chemical Structure of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring and the aromatic ring protons. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electronegative fluorine and bromine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Referenced to TMS)

Assigned Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-α (Pyrrolidine) ~ 3.3 - 3.5 Triplet (t) 4H Protons adjacent to the nitrogen atom are deshielded by its electronegativity and further deshielded by the strongly electron-withdrawing sulfonyl group. Coupling to adjacent H-β protons results in a triplet.
H-β (Pyrrolidine) ~ 1.9 - 2.1 Quintet (p) or Multiplet (m) 4H These aliphatic protons are shielded relative to H-α. They appear as a multiplet from coupling to the four adjacent H-α protons.
H-2 (Aromatic) ~ 7.9 - 8.1 Doublet (d) 1H This proton is ortho to the sulfonyl group and meta to the fluorine, experiencing significant deshielding. It will be split by the adjacent H-6 proton.
H-5 (Aromatic) ~ 7.8 - 8.0 Doublet of Doublets (dd) 1H This proton is ortho to the bromine atom and will be split by both the adjacent H-6 proton (³JHH) and the fluorine atom (⁴JHF).

| H-6 (Aromatic) | ~ 7.5 - 7.7 | Triplet or Doublet of Doublets (t or dd) | 1H | This proton is ortho to the fluorine atom and will show a large coupling to the fluorine (³JHF) and a smaller coupling to the adjacent H-5 proton (³JHH). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of fluorine will introduce characteristic C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned Carbons Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Rationale
C-α (Pyrrolidine) ~ 48 - 50 None Carbon adjacent to nitrogen, deshielded by the sulfonyl group.
C-β (Pyrrolidine) ~ 25 - 27 None Standard aliphatic carbon chemical shift.
C-1 (Aromatic) ~ 138 - 142 Small (³JC-F) The carbon atom directly attached to the sulfonyl group (ipso-carbon).
C-2 (Aromatic) ~ 128 - 130 Small (⁴JC-F) Aromatic CH carbon.
C-3 (Aromatic) ~ 158 - 162 Large (¹JC-F, ~250 Hz) The carbon atom directly bonded to fluorine, showing a characteristically high chemical shift and a large one-bond C-F coupling constant.
C-4 (Aromatic) ~ 118 - 122 Large (²JC-F) The carbon atom bonded to bromine, its shift influenced by both halogens.
C-5 (Aromatic) ~ 125 - 127 Small (³JC-F) Aromatic CH carbon.

| C-6 (Aromatic) | ~ 115 - 117 | Large (²JC-F) | Aromatic CH carbon ortho to fluorine, showing a significant two-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly specific and will show a single signal for the fluorine atom on the aromatic ring.

  • Predicted Chemical Shift: Approximately -110 to -120 ppm (relative to CFCl₃).

  • Predicted Multiplicity: A doublet of doublets (dd), resulting from coupling to the two ortho protons, H-2 (⁴JHF) and H-6 (³JHF).

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR data for a small organic molecule like 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and pick the peaks for all spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Lock Lock & Shim Prep->Lock Tune Tune & Match Probe Lock->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform Phase & Baseline Correction AcquireC13->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Peak Picking & Integration Calibrate->Analyze

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Molecular Ion and Isotopic Pattern

The presence of bromine is the most telling feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, any fragment containing bromine will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.

  • Calculated Exact Mass: 306.9681 (for C₁₀H₁₁⁷⁹BrFNO₂S)

  • Predicted Molecular Ion [M+H]⁺ (ESI): A pair of peaks at m/z 308.9759 and 310.9739.

Predicted Fragmentation Pathway

Under mass spectrometry conditions (e.g., Collision-Induced Dissociation), the molecule is expected to fragment at its weakest bonds. The sulfonamide S-N and S-C(aryl) bonds are likely points of cleavage.

Table 3: Predicted Key Fragments in Mass Spectrometry

Predicted m/z Proposed Fragment Structure / Formula Notes
239 / 241 [C₆H₃BrFO₂S]⁺ Loss of the pyrrolidine ring. The bromine isotopic pattern will be present.
223 [C₆H₃BrFS]⁺ Subsequent loss of SO₂ from the m/z 239/241 fragment.

| 70 | [C₄H₈N]⁺ | Cleavage of the S-N bond, resulting in the pyrrolidinyl cation. |

MS_Fragmentation Parent [M+H]⁺ m/z 309/311 Frag1 [C₆H₃BrFO₂S]⁺ m/z 239/241 Parent->Frag1 - C₄H₈N Frag2 [C₄H₈N]⁺ m/z 70 Parent->Frag2 - C₆H₄BrFO₂S Frag3 [C₆H₃BrFS]⁺ m/z 223/225 Frag1->Frag3 - SO₂

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's source (e.g., ESI) at a low flow rate (5-10 µL/min) using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion [M+H]⁺ and observe its characteristic bromine isotopic pattern.

  • MS2 (Tandem MS) Scan:

    • Select the monoisotopic peak of the molecular ion (e.g., m/z 308.98) as the precursor ion.

    • Apply collision energy (e.g., 10-30 eV) to induce fragmentation.

    • Acquire the product ion spectrum to observe the fragments as outlined in Table 3.

  • Data Analysis: Analyze the spectra to confirm the molecular weight and match the observed fragments to the predicted structures. Use software to calculate the elemental composition from the high-resolution mass data.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~ 3100 - 3000 Medium C-H Stretch Aromatic C-H
~ 2980 - 2850 Medium C-H Stretch Aliphatic C-H (Pyrrolidine)
~ 1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring
~ 1350 - 1320 Strong Asymmetric S=O Stretch Sulfonyl (SO₂)
~ 1170 - 1150 Strong Symmetric S=O Stretch Sulfonyl (SO₂)
~ 1250 - 1100 Strong C-F Stretch Aryl-Fluoride

| ~ 950 - 900 | Medium | S-N Stretch | Sulfonamide |

Rationale: The most prominent peaks in the IR spectrum will be the two strong stretching bands for the sulfonyl (S=O) group, which are characteristic of sulfonamides[4]. The C-F stretch and various C-H and aromatic C=C stretches will also be clearly identifiable.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Collect 16-32 scans to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, clean the sample off the crystal surface thoroughly.

Conclusion

This guide presents a detailed, predictive spectroscopic framework for the characterization of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine. The combined application of ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and IR spectroscopy provides a multi-faceted and robust method for confirming the structure and identity of this compound. The predicted data, including the characteristic bromine isotopic pattern in MS, the C-F couplings in ¹³C NMR, and the strong sulfonyl stretches in IR, serve as key benchmarks for researchers. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • Sharma, V., et al. Supporting Information, New Journal of Chemistry. Available at: [Link]

  • Supporting Information - DOI. Available at: [Link]

  • Nycz, J. E., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Journal of Molecular Structure, 1141, 333-341. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

  • SpectraBase. 3-[4-(4-Bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Kubiak-Włodarczyk, K., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3855. Available at: [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983. Available at: [Link]

  • Al-Majthoub, M. M., et al. (2025). Spectroscopic Determination and Computational Characterization of the Charge Transfer Complex of Famotidine with Bromanil. ACS Omega. Available at: [Link]

  • Gellis, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1][5]benzodiazepines. Molecules, 21(2), 173. Available at: [Link]

  • Schymanski, E. L., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • mzCloud. 4-Fluoro-α-pyrrolidinopentiophenone. (2016). Available at: [Link]

  • Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. Available at: [Link]

Sources

Exploratory

Pharmacological and Mechanistic Profiling of the 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine Scaffold

Executive Summary In modern medicinal chemistry, certain molecular architectures transcend their origins as simple synthetic intermediates to become highly privileged pharmacophores. 1-((4-bromo-3-fluorophenyl)sulfonyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, certain molecular architectures transcend their origins as simple synthetic intermediates to become highly privileged pharmacophores. 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9) is a prime example. While recently highlighted in advanced copper-catalyzed oxidative cross-coupling methodologies for tertiary sulfonamide synthesis ([1]), this specific structural motif serves as a critical backbone in targeted drug discovery.

This technical guide elucidates the mechanism of action (MoA) of this scaffold, focusing on its primary application as a potent inhibitor of Cytochrome P450 4 (CYP4) enzymes (modulating the vasoactive 20-HETE pathway) ([2]) and its secondary utility as a sub-pocket binder in metabolic regulators such as Dipeptidyl Peptidase IV (DPP-IV) ([3]).

Molecular Anatomy & Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand the causality behind structural design. Every functional group in 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine is engineered for specific pharmacokinetic and pharmacodynamic outcomes:

  • Pyrrolidine Ring: By forming a tertiary sulfonamide, the acidic N-H proton found in primary and secondary sulfonamides is eliminated. This prevents off-target inhibition of Carbonic Anhydrases. Furthermore, the pyrrolidine ring acts as a rigid, lipophilic vector that perfectly occupies cylindrical hydrophobic pockets in target enzymes.

  • Sulfonyl Group (-SO₂-): This linker provides a strong molecular dipole and acts as a dual hydrogen-bond acceptor. Unlike carbonyl bioisosteres, the sulfonyl group is highly resistant to enzymatic hydrolysis, ensuring metabolic stability.

  • 4-Bromo-3-fluorophenyl Moiety:

    • Fluorine: Strongly electron-withdrawing, it lowers the pKa of adjacent protons and shields the phenyl ring from oxidative metabolism (e.g., CYP-mediated aromatic hydroxylation).

    • Bromine: Provides significant steric bulk and acts as a potent halogen-bond donor (via σ-hole interactions) with backbone carbonyls deep within the enzyme's binding cleft.

Table 1: Quantitative Physicochemical Properties

Data summarized for CAS 1055995-83-9 to guide formulation and assay design ([4]).

PropertyValuePharmacological Implication
Molecular Weight 308.17 g/mol Ideal fragment/lead-like size, allowing room for further functionalization.
LogP 2.37Optimal lipophilicity for membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 37.38 ŲExcellent cell permeability; highly likely to cross the blood-brain barrier (BBB) if required.
H-Bond Acceptors / Donors 2 / 0Lack of donors reduces desolvation penalties during target binding.

Primary Mechanism of Action: CYP4 Inhibition (20-HETE Pathway)

Arachidonic acid is metabolized by CYP4A and CYP4F family enzymes into 20-hydroxyeicosatetraenoic acid (20-HETE) . Elevated 20-HETE is a potent vasoconstrictor directly linked to hypertension, vascular dysfunction, and chronic kidney disease.

Mechanism: The 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold acts as a competitive inhibitor of CYP4 enzymes. The highly lipophilic bromo-fluoro-phenyl group mimics the hydrophobic aliphatic tail of arachidonic acid, anchoring deep within the substrate access channel. Simultaneously, the sulfonyl oxygens coordinate with polar residues near the catalytic heme iron, physically blocking the ω-hydroxylation of endogenous substrates.

G AA Arachidonic Acid CYP4 CYP4A / CYP4F (Enzyme) AA->CYP4 Substrate Binding HETE 20-HETE CYP4->HETE ω-Hydroxylation VSMC Vascular Smooth Muscle Cell HETE->VSMC GPCR Activation Vaso Vasoconstriction & Hypertension VSMC->Vaso Calcium Influx Inhibitor 1-((4-bromo-3-fluorophenyl) sulfonyl)pyrrolidine Inhibitor->CYP4 Competitive Inhibition

Mechanism of 20-HETE pathway inhibition by the aryl-sulfonyl-pyrrolidine scaffold.

Experimental Protocols: Self-Validating Systems for MoA Elucidation

To ensure trustworthiness and strict reproducibility, the following protocols represent self-validating workflows. They incorporate internal standards and positive controls to explicitly confirm the compound's mechanism of action.

Protocol 1: Synthesis via Cu-Catalyzed Oxidative Cross-Coupling

To generate the high-purity probe for biological assays, we utilize a modern C(sp3)–N bond formation strategy ([1]).

  • Preparation: In a flame-dried Schlenk tube, combine 4-bromo-3-fluorobenzenesulfonamide (1.0 equiv) and pinacol pyrrolidin-1-ylboronate (1.5 equiv).

  • Catalyst Addition: Add Cu(OAc)₂ (10 mol %) as the transition metal catalyst and NaOSiMe₃ (1.0 equiv) as the base to facilitate transmetalation.

  • Oxidative Coupling: Stir the mixture in anhydrous acetonitrile under an oxygen atmosphere (1 atm) at 60°C for 12 hours. The oxygen acts as the terminal oxidant for the Cu(I)/Cu(II) cycle.

  • Purification: Quench with deionized water, extract with ethyl acetate (3x), and purify via flash column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the pure tertiary sulfonamide.

Protocol 2: In Vitro CYP450 Inhibition & 20-HETE Quantification

This assay definitively proves competitive inhibition of the CYP4 enzyme by measuring the reduction of its lipid metabolite.

  • Incubation: Incubate human recombinant CYP4A11 microsomes (0.5 mg/mL) with arachidonic acid (50 μM) and the synthesized pyrrolidine inhibitor (titrated from 1 nM to 10 μM) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation & Termination: Initiate the catalytic reaction by adding the cofactor NADPH (1 mM). Causality note: NADPH is strictly required to donate electrons to the P450 reductase. After 15 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard (20-HETE-d6) to precipitate proteins.

  • Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate to isolate the highly lipophilic eicosanoids. Evaporate the organic layer under nitrogen and reconstitute in methanol.

  • LC-MS/MS Analysis: Quantify 20-HETE production using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode (transition m/z 319.2 → 275.2).

  • Validation: Calculate the IC₅₀ using non-linear regression. Self-Validation Step: Run HET0016 (a known, potent CYP4 inhibitor) in parallel as a positive control to validate assay sensitivity and dynamic range.

Workflow Syn 1. Compound Synthesis (Cu-Catalyzed Cross-Coupling) Inc 2. Microsomal Incubation (Human CYP4A11 + NADPH) Syn->Inc Ext 3. Lipid Extraction (Ethyl Acetate / LLE) Inc->Ext LCMS 4. LC-MS/MS Analysis (MRM mode for 20-HETE) Ext->LCMS Data 5. IC50 Determination (Non-linear regression) LCMS->Data

Step-by-step experimental workflow for validating CYP4 enzyme inhibition.

Comparative Pharmacological Profile

While CYP4 inhibition is a primary focus, the aryl-sulfonyl-pyrrolidine scaffold is pleiotropic. The table below summarizes how slight conformational changes allow this scaffold to interact with other critical metabolic targets, demonstrating its versatility in drug development.

Table 2: Target Engagement Profile of the Aryl-Sulfonyl-Pyrrolidine Scaffold
Target EnzymeScaffold RolePrimary Interaction MotifValidation Assay
CYP4A / CYP4F Competitive InhibitorSubstrate access channel blockade via lipophilic aryl mimicry.LC-MS/MS 20-HETE quantification
DPP-IV S1 Sub-pocket BinderHalogen bonding (Br) within the hydrophobic S1 cleft.Fluorogenic AMC cleavage assay
PTP-1B Allosteric ModulatorSulfonyl hydrogen bonding with Arg/Lys residues.pNPP colorimetric phosphatase assay

References

  • Kim, D. S., & Lee, H. G. (2021). "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling." The Journal of Organic Chemistry, 86(23), 17380–17387.[Link]

  • Falck, J. R., et al. (2020). "20-HETE formation inhibitors" (Patent No. WO2020163689A1).
  • Feng, J., et al. (2008). "Dipeptidyl peptidase iv inhibitors" (Patent No. WO2008029217A2).

Sources

Foundational

Modulating Phenylsulfonyl Pharmacophores: The Strategic Role of Bromo and Fluoro Substituents in Drug Design

Executive Summary Phenylsulfonyl compounds—encompassing arylsulfonamides, arylsulfones, and sulfonyl fluorides—are privileged scaffolds in modern medicinal chemistry. The strategic substitution of the phenyl ring with ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylsulfonyl compounds—encompassing arylsulfonamides, arylsulfones, and sulfonyl fluorides—are privileged scaffolds in modern medicinal chemistry. The strategic substitution of the phenyl ring with halogens, specifically fluorine (F) and bromine (Br), offers a powerful mechanism to modulate the physicochemical, pharmacokinetic, and pharmacodynamic profiles of these molecules. While both are halogens, their roles in drug design are orthogonal: fluorine is primarily utilized for electronic modulation, metabolic shielding, and conformational locking, whereas bromine serves as a versatile synthetic handle and a potent, highly directional halogen-bond donor. This whitepaper explores the causality behind these differing behaviors and provides actionable, self-validating workflows for their application in drug development.

Physicochemical and Electronic Modulation

The decision to incorporate a fluoro versus a bromo group on a phenylsulfonyl core fundamentally alters the molecule's electron distribution and lipophilicity.

The Fluoro Advantage (-I Effect & Stability): Fluorine is the most electronegative element (3.98 Pauling). When positioned ortho or para to a sulfonyl group, it exerts a profound inductive electron-withdrawing effect (-I). In arylsulfonamides, this strongly pulls electron density away from the sulfonamide nitrogen, lowering its pKa and increasing its acidity. This modulation alters the ionization state of the drug at physiological pH, often improving aqueous solubility and membrane permeability. Furthermore, the exceptionally strong C-F bond (~115 kcal/mol) resists oxidative metabolism by hepatic CYP450 enzymes, acting as a metabolic shield.

The Bromo Advantage (Polarizability & Lipophilicity): Bromine is significantly larger and less electronegative (2.96 Pauling). Its primary physicochemical contribution is a dramatic increase in lipophilicity (LogP), which can drive passive membrane diffusion and enhance binding in hydrophobic target pockets[1]. Because its electron cloud is highly polarizable, bromine can participate in unique intermolecular interactions that fluorine cannot.

Quantitative Physicochemical Comparison

Table 1: Comparative properties of Fluoro and Bromo substituents on aromatic scaffolds.

Physicochemical PropertyFluoro Group (-F)Bromo Group (-Br)
Electronegativity (Pauling) 3.98 (Highest)2.96 (Moderate)
Van der Waals Radius (Å) 1.47 (Small, resembles Oxygen)1.85 (Large, resembles Methyl)
Lipophilicity Contribution ( π ) +0.14 (Slight increase)+0.86 (Significant increase)
Inductive Effect (-I) Extremely StrongWeak to Moderate
Halogen Bonding Potential Negligible (No σ -hole)Strong ( σ -hole donor)
Primary Synthetic Utility SNAr activation, SuFExPd-catalyzed cross-coupling

Target Recognition: Halogen Bonding vs. Hydrogen Bonding

The most critical pharmacodynamic distinction between bromo- and fluoro-phenylsulfonyl compounds lies in their target binding mechanisms.

Bromine and the σ -Hole Interaction: Due to its polarizability, the electron density of a covalently bound bromine atom is anisotropically distributed. This creates a region of positive electrostatic potential—known as the σ -hole—on the outermost surface of the halogen, directly opposite the C-Br bond. This σ -hole acts as a highly directional Lewis acid, engaging in halogen bonding with Lewis bases (e.g., oxygen, nitrogen, or sulfur atoms of amino acid residues) in the protein binding pocket[2].

Fluorine and Conformational Control: Fluorine's extreme electronegativity tightly holds its electron cloud, effectively neutralizing any potential σ -hole; thus, fluorine rarely participates in halogen bonding[2]. Instead, it acts as a weak hydrogen bond acceptor. More importantly, in phenylsulfonyl systems, fluorine dictates the preferred conformation of the molecule via dipole-dipole interactions or by sterically clashing with the bulky sulfonyl oxygens, locking the pharmacophore into a bioactive conformation.

G Start Lead Optimization: Phenylsulfonyl Scaffold Goal Primary Optimization Goal? Start->Goal Metab Improve Metabolic Stability & Modulate pKa Goal->Metab Bind Enhance Target Affinity via Halogen Bonding Goal->Bind Synth Enable Late-Stage Cross-Coupling Goal->Synth Fluoro Incorporate Fluoro Group (Strong -I effect, tight C-F bond) Metab->Fluoro Bromo Incorporate Bromo Group (Sigma-hole interaction) Bind->Bromo Bromo2 Incorporate Bromo Group (Weak C-Br bond for Pd-cat) Synth->Bromo2

Caption: Logical decision tree for selecting F vs. Br in phenylsulfonyl optimization.

Synthetic Workflows and Reactivity

The choice between F and Br dictates the synthetic trajectory of the phenylsulfonyl compound[1].

Fluoro-Substituted Phenysulfonyls (SNAr & SuFEx): The potent electron-withdrawing nature of the sulfonyl group, combined with the inductive effect of fluorine, makes ortho- and para-fluorophenylsulfonyl compounds exceptional substrates for Nucleophilic Aromatic Substitution (SNAr)[1]. The fluorine atom stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy compared to bromo-analogs. Additionally, click chemistry utilizes sulfonyl fluorides as robust, biocompatible electrophiles for late-stage functionalization[3].

Bromo-Substituted Phenylsulfonyls (Cross-Coupling): The weaker C-Br bond makes bromophenylsulfonamides ideal substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This allows for the rapid, late-stage diversification of the phenyl ring to explore chemical space.

Workflow Precursor Halogenated Phenylsulfonyl Halide PathF Fluoro-Substituted (SNAr / SuFEx) Precursor->PathF If X = F PathBr Bromo-Substituted (Cross-Coupling) Precursor->PathBr If X = Br StepF1 Amine Coupling (Sulfonamide Formation) PathF->StepF1 StepBr1 Sulfonamide Formation PathBr->StepBr1 StepF2 Nucleophilic Attack at Ortho/Para F StepF1->StepF2 StepBr2 Pd-Catalyzed Suzuki/Buchwald StepBr1->StepBr2

Caption: Divergent synthetic workflow for fluoro- and bromo-phenylsulfonyl compounds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems where reaction causality is explicitly defined, and progress can be unambiguously tracked.

Protocol A: SNAr Diversification of 4-Fluoro-N-phenylbenzenesulfonamide

Causality: Utilizing the high reactivity of the C-F bond activated by the para-sulfonyl group to introduce a secondary amine.

  • Reagent Preparation : Dissolve 4-fluoro-N-phenylbenzenesulfonamide (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under an argon atmosphere. Rationale: Anhydrous conditions prevent premature hydrolysis, while DMF provides a polar aprotic environment that solvates cations but leaves the nucleophile naked, accelerating the SNAr mechanism.

  • Nucleophile Addition : Add the secondary amine (e.g., morpholine, 1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv). Rationale: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HF, preventing protonation of the nucleophilic amine and driving the equilibrium forward.

  • Thermal Activation & Tracking : Heat the mixture to 80°C for 4-6 hours. Validation: Monitor via LC-MS. The displacement of fluorine by the amine will show a distinct mass shift (+67 Da for morpholine replacing F).

  • Workup : Quench with H₂O, extract with EtOAc. Wash the organic layer with 5% LiCl (aq). Rationale: LiCl increases the ionic strength of the aqueous phase, effectively pulling the highly water-miscible DMF out of the organic layer and preventing emulsion formation.

  • Final Validation : Validate the product via ¹⁹F NMR (confirming the disappearance of the Ar-F signal at ~ -105 ppm).

Protocol B: Late-Stage Suzuki-Miyaura Coupling of 4-Bromo-N-phenylbenzenesulfonamide

Causality: Exploiting the weak C-Br bond for oxidative addition by Pd(0), enabling the installation of diverse aryl groups.

  • Catalyst/Substrate Assembly : In an oven-dried Schlenk tube, combine 4-bromo-N-phenylbenzenesulfonamide (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Rationale: Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand enforces a cis-geometry on the palladium center, a strict prerequisite for the final reductive elimination step, thereby accelerating product formation and resisting catalyst degradation.

  • Base and Solvent : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5.0 mL) and Na₂CO₃ (2.5 equiv). Rationale: Water is strictly required to hydrolyze the arylboronic acid into a reactive trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II) complex.

  • Reaction Execution & Tracking : Heat at 90°C for 12 hours under argon. Validation: The reaction mixture color will shift from orange to a dark, opaque brown suspension as active Pd(0) nanoparticles aggregate into inactive palladium black, serving as a visual indicator of catalyst turnover/decay.

  • Purification : Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography. Validate via High-Resolution Mass Spectrometry (HRMS).

Case Studies in Drug Development

Antibacterial Development (MRSA): and arylethenesulfonyl fluorides have been identified as highly potent agents against methicillin-resistant Staphylococcus aureus (MRSA)[4],[5]. The structural synergy between the electron-withdrawing aryl groups and the sulfonyl fluoride warhead enables targeted covalent modification of bacterial proteins. This reactivity disrupts biofilm formation and interferes with the bacterial electron transport chain (ETC), providing a novel mechanism to overcome multidrug resistance[5].

CNS Target Modulation (5-HT7 Receptors): In the optimization of arylsulfonamide analogs for serotonin receptor affinity, replacing a fluorine atom with a bromine atom on the aryl ring fundamentally shifted the binding paradigm. A combined theoretical and experimental study demonstrated that incorporating a bromine atom at the 3-position of an aryloxy fragment resulted in a remarkable 35-fold increase in binding affinity for the 5-HT7 receptor[6]. This enhancement was directly attributed to the bromine atom engaging in a highly specific halogen bond with the T5.39 residue in the transmembrane domain, validating the σ -hole interaction as a critical driver for receptor subtype selectivity[2],[6].

Sources

Exploratory

Preliminary In Vitro Screening of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine: A Technical Guide to Scaffold Evaluation

Executive Summary & Structural Rationale The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9)[1] represents a highly versatile, low-molecular-weight building block in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9)[1] represents a highly versatile, low-molecular-weight building block in modern medicinal chemistry. While structurally simple, the arylsulfonyl pyrrolidine scaffold is a privileged motif frequently leveraged to target metabolic enzymes and metalloproteinases. Historically, variations of this scaffold have been successfully deployed as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) inhibitors[2], integrin antagonists, and Matrix Metalloproteinase (MMP-2) inhibitors[3].

The rational design behind screening this specific molecule lies in its precise stereoelectronic properties:

  • The Pyrrolidine Ring: Provides a conformationally restricted, hydrophobic core that minimizes entropic penalty upon binding to tight enzymatic pockets (such as the S1' pocket of MMPs).

  • The Sulfonyl Linker: Acts as a rigid, strong hydrogen-bond acceptor, directing the spatial orientation of the aryl and pyrrolidine rings into a V-shaped conformation ideal for deep-pocket insertion.

  • The 4-Bromo-3-Fluoro Substitution: This is the critical pharmacophoric driver. The fluorine atom modulates the local pKa, increases lipophilicity, and provides metabolic shielding against CYP450-mediated oxidation. Simultaneously, the highly polarizable bromine atom acts as a potent halogen bond (X-bond) donor , capable of forming highly directional, non-covalent interactions with backbone carbonyl oxygens in the target protein's active site.

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate this compound's viability as a lead scaffold for metabolic and oncological targets.

The Self-Validating Screening Cascade

To prevent false positives—often caused by Pan-Assay Interference Compounds (PAINS) or poor solubility—the screening workflow is divided into three distinct, self-validating tiers. Progression is strictly gated by quantitative thresholds.

ScreeningCascade Start Compound Synthesis & QC (LC-MS/NMR) Tier1 Tier 1: ADME & Cytotoxicity (PAMPA, Resazurin) Start->Tier1 Tier2 Tier 2: Target Screening (MMP-2 & 11β-HSD-1) Tier1->Tier2 CC50 > 50 μM Papp > 10^-6 cm/s Tier3 Tier 3: Kinetic Profiling (SPR & Orthogonal LC-MS) Tier2->Tier3 IC50 < 1 μM Decision Lead Optimization Go/No-Go Decision Tier3->Decision Validated Binding

Fig 1. Self-validating in vitro screening cascade for arylsulfonyl pyrrolidines.

Tier 1: Physicochemical & Cytotoxicity Profiling

Before target-specific activity can be assessed, the scaffold's passive permeability and baseline toxicity must be established. The causality here is simple: a compound that aggregates, precipitates, or causes non-specific membrane lysis will yield artifactual data in downstream enzymatic assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is selected over Caco-2 for Tier 1 because it isolates passive permeability from active efflux (e.g., P-glycoprotein), allowing us to directly measure the lipophilic advantage conferred by the 3-fluoro substitution.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine in 100% DMSO. Dilute to 50 μM in PBS (pH 7.4), ensuring final DMSO concentration is ≤0.5% to prevent membrane degradation.

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 5 μL of a 1% (w/v) lecithin in dodecane solution.

  • Incubation: Add 150 μL of the compound solution to the donor wells. Add 300 μL of PBS to the acceptor wells. Incubate at room temperature for 5 hours.

  • Quantification: Quantify compound concentration in both compartments using LC-MS/MS (MRM mode tracking the bromine isotope pattern, m/z 308/310).

  • Self-Validation System: Include Lucifer Yellow (LY) in the donor well. LY is membrane-impermeable; detection of LY in the acceptor well indicates membrane rupture, invalidating that specific well's data.

Resazurin Cytotoxicity Assay

Protocol:

  • Seed HEK-293 (normal) and HT-1080 (fibrosarcoma) cells at 5,000 cells/well in 96-well plates.

  • Treat with compound (0.1 μM to 100 μM) for 48 hours.

  • Add 20 μL of Resazurin (0.15 mg/mL) and incubate for 4 hours. Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Self-Validation System: Calculate the Z'-factor using 10% DMSO as a positive control for cell death and 0.5% DMSO as the vehicle. A Z'-factor > 0.5 is required to accept the plate data.

Tier 2: Primary Target Screening

Given the literature precedent for arylsulfonyl pyrrolidines, we screen against two primary targets: MMP-2 (oncology)[3] and 11β-HSD-1 (metabolic syndrome)[2].

Matrix Metalloproteinase-2 (MMP-2) Fluorogenic Assay

The S1' pocket of MMP-2 is a deep, hydrophobic channel. The 4-bromo-3-fluorophenyl moiety is hypothesized to insert into this pocket, with the bromine atom forming a halogen bond with the backbone carbonyl of Leu83 or Ala84[3].

Step-by-Step Protocol:

  • Enzyme Activation: Activate pro-MMP-2 (100 ng/mL) using 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) for 1 hour at 37°C.

  • Compound Incubation: Dispense 10 μL of test compound (serial dilutions) into a black 384-well plate. Add 20 μL of activated MMP-2. Incubate for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 20 μL of the FRET substrate (Mca-K-P-L-G-L-Dpa-A-R-NH2) at a final concentration of 10 μM.

  • Kinetic Read: Monitor fluorescence continuously for 30 minutes (Ex: 328 nm / Em: 393 nm). Calculate the initial velocity (V0).

  • Self-Validation System: Use Marimastat as a positive control inhibitor. The assay must demonstrate competitive inhibition kinetics (confirmed via Lineweaver-Burk plots in Tier 3) to rule out non-specific zinc chelation or protein denaturation.

Mechanism Ligand 1-((4-bromo-3-fluorophenyl) sulfonyl)pyrrolidine Enzyme Target Enzyme (e.g., MMP-2 S1' Pocket) Ligand->Enzyme Halogen Bonding & Steric Occlusion Substrate Endogenous Substrate (e.g., Collagen IV) Enzyme->Substrate Catalytic Cleavage Pathology Disease Progression (e.g., Metastasis) Substrate->Pathology Degradation Products

Fig 2. Mechanistic pathway of enzyme inhibition via halogen bonding and steric occlusion.

11β-HSD-1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

11β-HSD-1 converts inactive cortisone to active cortisol. Arylsulfonyl prolinamides and pyrrolidines are known to occupy the catalytic site[2]. We utilize HTRF because the time-resolved nature of the lanthanide emission eliminates auto-fluorescence interference from the halogenated test compound.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, combine 10 μL of human recombinant 11β-HSD-1, 5 μL of test compound, and 5 μL of substrate mix (cortisone + NADPH).

  • Incubation: Incubate for 2 hours at 37°C.

  • Detection: Add 10 μL of anti-cortisol Cryptate (donor) and 10 μL of d2-labeled cortisol (acceptor).

  • Readout: Measure the HTRF signal (ratio of 665 nm / 620 nm) after a 2-hour equilibration. A decrease in the HTRF ratio indicates inhibition of cortisol production.

  • Self-Validation System: Use Carbenoxolone as the reference inhibitor. Furthermore, an orthogonal LC-MS/MS assay measuring the exact cortisone/cortisol ratio is run on the IC50 concentration to definitively rule out HTRF assay interference (e.g., compound quenching the cryptate).

Data Synthesis & Expected Benchmarks

To facilitate rapid Go/No-Go decision-making, all quantitative data must be synthesized into a standardized matrix. Below is the evaluation framework for the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold.

ParameterAssay / MetricExpected Threshold for Lead ProgressionMechanistic Rationale
Permeability PAMPA ( Papp​ )> 1.0×10−6 cm/sFluorine substitution should ensure high passive lipid bilayer crossing.
Cytotoxicity Resazurin ( CC50​ )> 50 μM (HEK-293)Ensures the scaffold is not a general cytotoxin or membrane disruptor.
MMP-2 Activity FRET Assay ( IC50​ )< 5.0 μMValidates the S1' pocket fit and the strength of the bromine halogen bond.
11β-HSD-1 Activity HTRF Assay ( IC50​ )< 1.0 μMConfirms binding in the catalytic pocket; dictates metabolic vs. oncology focus.
Assay Robustness Z'-factor> 0.6 across all platesStatistically validates the separation band between positive and negative controls.

Conclusion

The preliminary in vitro screening of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine requires a tightly controlled, self-validating cascade. By systematically evaluating its physicochemical properties alongside its affinity for validated targets like MMP-2 and 11β-HSD-1, researchers can determine whether the specific stereoelectronic advantages of the 4-bromo-3-fluoro substitution translate into actionable biological activity. Compounds passing this Tier 2 screening will subsequently advance to Tier 3 Surface Plasmon Resonance (SPR) to determine exact binding kinetics ( Kd​ , kon​ , koff​ ).

References

  • ChemScene Product Database.1055995-83-9 | 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine. ChemScene.
  • Discovery of 2-Alkyl-1-arylsulfonylprolinamides as 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors.National Center for Biotechnology Information (PMC).
  • Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors.ACS Medicinal Chemistry Letters.
  • Assessing structural insights into in-house arylsulfonyl L-(+) glutamine MMP-2 inhibitors as promising anticancer agents through structure-based computational modelling approaches.ResearchGate.

Sources

Foundational

Target Identification for Novel Sulfonylpyrrolidine Derivatives: A Technical Guide to Deconvoluting Privileged Scaffolds

Executive Summary: The Sulfonylpyrrolidine Challenge In modern drug discovery, the sulfonylpyrrolidine moiety has emerged as a "privileged scaffold." The SO2​ group acts as a potent bidentate hydrogen bond acceptor, whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfonylpyrrolidine Challenge

In modern drug discovery, the sulfonylpyrrolidine moiety has emerged as a "privileged scaffold." The SO2​ group acts as a potent bidentate hydrogen bond acceptor, while the saturated pyrrolidine ring imposes strict conformational rigidity. This rigidity minimizes the entropic penalty upon target binding, leading to high-affinity interactions.

However, when novel sulfonylpyrrolidine derivatives are identified via phenotypic screening, they present a critical bottleneck: the lack of a defined molecular target. Without a validated target, Structure-Based Drug Design (SBDD) is impossible, and Structure-Activity Relationship (SAR) campaigns are forced to operate blindly. This whitepaper outlines a field-proven, self-validating framework for the target identification and mechanistic deconvolution of sulfonylpyrrolidine derivatives, bridging the gap between phenotypic hits and rationally optimized lead compounds.

Strategic Workflow for Target Deconvolution

Target identification requires orthogonal approaches to separate true thermodynamic binding events from non-specific hydrophobic interactions. As application scientists, we rely on a combination of chemoproteomics and label-free biophysical validation.

TargetID_Workflow Pheno Phenotypic Screening (Sulfonylpyrrolidine Hit) Probe Probe Synthesis (Photoaffinity/Clickable) Pheno->Probe If SAR allows DARTS DARTS / LiP-MS (Label-free ID) Pheno->DARTS Label-free route Affinity Affinity Chromatography & LC-MS/MS Probe->Affinity CETSA CETSA (Target Engagement) Affinity->CETSA DARTS->CETSA Validation Genetic Validation (CRISPR/siRNA Rescue) CETSA->Validation Lead Lead Optimization (Structure-Based Design) Validation->Lead

Fig 1: Orthogonal workflow for target deconvolution of phenotypic hits.

The Causality of Assay Selection
  • Affinity Chromatography: Requires synthesizing a probe with a linker and a capture tag (e.g., biotin). We only choose this if preliminary SAR indicates a solvent-exposed region on the sulfonylpyrrolidine scaffold that tolerates bulk without losing cellular efficacy.

  • Label-Free Methods (DARTS & CETSA): If the scaffold is highly sensitive to steric modification, we default to Drug Affinity Responsive Target Stability (DARTS) or the Cellular Thermal Shift Assay (CETSA)[1]. These rely on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against proteolysis or thermal denaturation, respectively.

Case Studies in Target Deconvolution

To understand how this workflow applies to the sulfonylpyrrolidine class, we examine successful target deconvolution campaigns in oncology and infectious diseases.

Case Study 1: dUTPase Inhibition in Oncology

A series of N-sulfonylpyrrolidine-containing uracil derivatives were initially discovered to have profound effects on cancer cell viability when combined with thymidylate synthase (TS) inhibitors. Through rigorous target identification, the primary target was identified as human deoxyuridine triphosphatase (dUTPase)[2].

X-ray crystallography of the target-ligand complex (e.g., compound 16a) revealed a unique binding mode: the uracil ring occupies the natural substrate recognition region, while the sulfonylpyrrolidine-linked phenyl ring extends into a distinct hydrophobic pocket, stacking efficiently[3]. By inhibiting dUTPase, these compounds force an accumulation of dUTP, leading to lethal uracil misincorporation into DNA during replication[4].

Case Study 2: MTHFD2 in Acute Myeloid Leukemia

In a separate phenotypic campaign targeting cancer metabolism, novel inhibitors were found to suppress Acute Myeloid Leukemia (AML). Using chemoproteomic profiling and CETSA, the target was deconvoluted as MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase)[1]. Pharmacological targeting of MTHFD2 by these derivatives disrupts folate metabolism, inducing severe thymidine depletion and subsequent replication stress[5].

Case Study 3: Bacterial Biofilm Inhibition

Beyond human kinases and metabolic enzymes, 2-aryl-1-sulfonylpyrrolidine derivatives have been identified as potent inhibitors of bacterial biofilm formation[6]. Whole-cell luminescent biosensor assays confirmed that the mechanism is non-genotoxic, pointing toward specific interference with bacterial quorum sensing or surface adhesion proteins[6].

Mechanism Compound Sulfonylpyrrolidine Derivative Target Target Enzyme (e.g., dUTPase / MTHFD2) Compound->Target Inhibits Metabolite Metabolite Imbalance (dUTP/dTTP ratio altered) Target->Metabolite Disrupts nucleotide pool DNA Uracil Misincorporation into DNA Metabolite->DNA BER Futile Base Excision Repair (BER) DNA->BER BER->DNA Cycle Apoptosis Replication Stress & Apoptosis BER->Apoptosis DNA strand breaks

Fig 2: Mechanistic pathway of dUTPase/MTHFD2 inhibition leading to replication stress.

Quantitative Data Summaries

To benchmark your own novel derivatives, it is crucial to compare binding affinities and cellular potencies against established sulfonylpyrrolidine benchmarks.

Table 1: Target Binding Affinities and Cellular Potencies of Sulfonylpyrrolidine Derivatives

Compound ClassPrimary TargetEnzymatic Potency ( IC50​ / Kd​ )Cellular Efficacy ( EC50​ )Primary IndicationSource
N-sulfonylpyrrolidine-uracilsHuman dUTPase 0.15μM 0.27−0.30μM (w/ 5-FU)Solid Tumors[2],[3]
MTHFD2 InhibitorsMTHFD2Low-nanomolarLow-nanomolarAcute Myeloid Leukemia[1],[5]
2-aryl-1-sulfonylpyrrolidinesBiofilm targetsN/ASub-micromolarInfectious Disease[6]

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are the step-by-step methodologies for the two most critical label-free target identification assays. I have annotated why specific steps are taken to ensure scientific integrity.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

Purpose: To identify the target of an unmodified sulfonylpyrrolidine derivative by exploiting protease resistance conferred by ligand binding[1].

  • Lysate Preparation: Lyse target cells (e.g., HeLa or AML cell lines) in native M-PER buffer supplemented with phosphatase inhibitors. Crucial: Do NOT add protease inhibitors at this stage, as they will interfere with the downstream pronase digestion.

  • Ligand Incubation: Split the lysate into vehicle (DMSO) and treatment groups. Incubate the treatment group with the sulfonylpyrrolidine derivative (typically 1μM to 10μM ) for 1 hour at room temperature. Causality: This allows the system to reach thermodynamic equilibrium, ensuring the target protein adopts its ligand-stabilized conformation.

  • Proteolysis: Add Pronase (a broad-spectrum protease cocktail) at a 1:100 to 1:1000 (w/w) ratio to the protein lysate. Incubate for exactly 10-30 minutes at room temperature.

  • Quenching: Stop the reaction immediately by adding a concentrated protease inhibitor cocktail and boiling the samples in 4x Laemmli sample buffer for 5 minutes. Causality: Precise quenching prevents over-digestion, which would obliterate both the bound and unbound protein populations, yielding false negatives.

  • Detection: Resolve the samples via SDS-PAGE. Cut distinct protected bands for LC-MS/MS identification, or use Western blotting if validating a suspected target (e.g., dUTPase).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate target engagement in live cells by measuring the ligand-induced shift in the target's melting temperature ( Tm​ )[1].

  • Live Cell Treatment: Incubate intact cells with the sulfonylpyrrolidine derivative or DMSO vehicle for 1-2 hours under standard culture conditions. Causality: Performing this in live cells proves that the compound is cell-permeable and engages the target in a physiologically relevant environment.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide them into equal aliquots in PCR tubes. Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets these aggregates, leaving only the soluble, ligand-stabilized target protein in the supernatant.

  • Quantification: Analyze the soluble supernatants via Western blot. Plot the band intensities against temperature to calculate the ΔTm​ . A shift of >2°C is generally accepted as definitive proof of target engagement.

Conclusion

Target identification for novel sulfonylpyrrolidine derivatives requires a transition from phenotypic observation to rigorous thermodynamic validation. By leveraging the structural rigidity of the pyrrolidine ring and the hydrogen-bonding capacity of the sulfonyl group, these compounds frequently yield highly selective kinase and metabolic enzyme inhibitors. Utilizing label-free techniques like DARTS and CETSA ensures that SBDD campaigns are built on a foundation of validated, physiological target engagement.

References

  • Miyakoshi, H., et al. (2012). Synthesis and discovery of N-carbonylpyrrolidine- or N-sulfonylpyrrolidine-containing uracil derivatives as potent human deoxyuridine triphosphatase inhibitors. Journal of Medicinal Chemistry.

  • Miyakoshi, H., et al. (2012). Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors. ACS Publications.

  • Bonagas, N., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature Cancer.

  • Bonagas, N., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature (Direct Link).

  • Kurbangalieva, A., et al. (2019). Synthesis and Evaluation of Water‐Soluble 2‐Aryl‐1‐Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. Chemistry & Biodiversity.

Sources

Exploratory

A Technical Guide to the Application of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine in Fragment-Based Screening

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a more efficient exploration of chemical space compared to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] This guide provides an in-depth technical analysis of a representative fragment, 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine , as a candidate for FBDD campaigns. We will dissect its physicochemical and structural attributes, positioning it within a well-designed fragment library. Furthermore, this document details a comprehensive, field-proven workflow for its application in screening, from primary hit identification using ¹⁹F NMR spectroscopy to biophysical validation and structural characterization. The methodologies are presented with a focus on the underlying scientific rationale, providing researchers and drug development professionals with a practical framework for leveraging such fragments to tackle challenging biological targets.

Part 1: The Foundation: Core Principles of Fragment-Based Drug Discovery

The central tenet of FBDD is that most drug molecules can be deconstructed into smaller fragments that retain a significant portion of the parent molecule's binding energy. The FBDD approach inverts the traditional drug discovery process; instead of screening large, complex molecules, it starts by identifying very small compounds ("fragments") that bind weakly but efficiently to the target protein.[3]

The primary advantage of this strategy is the profound efficiency with which it samples chemical space.[4][5] A library of just a few thousand well-chosen fragments can represent a far greater diversity of chemical interactions than a multi-million compound HTS library.[4][5] Hits from fragment screens are often lower in potency (typically in the high micromolar to millimolar range), but they form high-quality, energetically favorable interactions with the target.[4][6] These efficient binding events provide superior starting points for optimization, where medicinal chemists can systematically "grow" the fragment into a potent lead compound while carefully controlling its physicochemical properties to maintain drug-likeness.[4]

A key guiding principle in the design and selection of fragments is the "Rule of Three" (RO3) , which suggests that ideal fragments should possess:

  • Molecular weight (MW) ≤ 300 Da

  • Calculated LogP (cLogP) ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

Adherence to these guidelines helps ensure that the fragments are small, relatively simple, and possess adequate solubility for biophysical screening methods, which often require high compound concentrations.[1][6]

Part 2: Profile of a Candidate Fragment: 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The molecule 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine serves as an exemplary candidate, embodying several desirable features for a modern fragment library.

Physicochemical Properties & "Rule of Three" Compliance

A quantitative assessment of the fragment's properties confirms its suitability for FBDD. The data below demonstrates strong compliance with the "Rule of Three," indicating favorable characteristics for screening and subsequent optimization.

PropertyValue"Rule of Three" GuidelineComplianceSource
CAS Number 1055995-83-9N/AN/A[7]
Molecular Formula C₁₀H₁₁BrFNO₂SN/AN/A[7]
Molecular Weight 308.17 g/mol ≤ 300 DaBorderline Compliant[7]
cLogP 2.37≤ 3Yes[7]
Hydrogen Bond Acceptors 2≤ 3Yes[7]
Hydrogen Bond Donors 0≤ 3Yes[7]
Rotatable Bonds 2≤ 3Yes[7]
Topological Polar Surface Area (TPSA) 37.38 ŲN/AFavorable[7]

Note: While the molecular weight is slightly above the 300 Da guideline, its strong compliance with all other parameters and its rich structural features make it a valuable fragment.

Rationale for Inclusion: A Synthesis of Desirable Structural Features

Beyond simple metrics, the fragment's chemical architecture provides multiple strategic advantages:

  • Saturated Heterocyclic Core (Pyrrolidine): The pyrrolidine ring is a five-membered, non-aromatic heterocycle frequently found in approved drugs.[8][9] Its inclusion serves two purposes. First, it imparts three-dimensional character (sp³-richness), which is often correlated with higher success rates in drug development. Second, it provides defined vectors for chemical elaboration, allowing chemists to "grow" the fragment into unoccupied regions of the protein's binding pocket.[10]

  • Aryl Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore present in numerous drugs.[11] It can act as a hydrogen bond acceptor and often serves as a bioisostere for other functional groups. Its presence suggests potential for interaction with a wide range of biological targets, including proteases and kinases.[12][13]

  • Strategic Halogenation (Fluorine & Bromine):

    • Fluorine: The fluorine atom is a critical feature for screening. Its unique nuclear magnetic resonance properties (¹⁹F NMR) allow for highly sensitive and robust primary screening assays with virtually no background signal from biological matrices.[14] This enables confident identification of even very weak binders.

    • Bromine: The bromine atom serves as a versatile synthetic handle. It is an ideal site for post-screening chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a direct and reliable path for fragment growing.

Representative Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Final Product A 4-Bromo-3-fluorophenylsulfonyl chloride C Nucleophilic Substitution A->C B Pyrrolidine B->C D 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine C->D Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature

Caption: General synthesis workflow for the target fragment.

Part 3: The Fragment Screening Cascade: A Methodological Workflow

The successful application of a fragment like 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine requires a multi-stage, self-validating screening cascade. Each step serves to increase confidence in the binding event, provide deeper characterization, and guide subsequent optimization efforts.

The Overall Workflow

The process begins with a sensitive primary screen to identify binders, followed by orthogonal validation to eliminate artifacts, and finally, high-resolution structural studies to reveal the precise binding mode.

G A Primary Screen: ¹⁹F NMR Spectroscopy B Hit Identification (Chemical Shift Perturbation) A->B  Observe Signal Change C Orthogonal Validation: Surface Plasmon Resonance (SPR) B->C  Confirm Direct Binding D Kinetic & Affinity Analysis (ka, kd, KD) C->D  Quantify Interaction E Structural Biology: X-ray Crystallography D->E  Prioritize for Structure F High-Resolution Binding Mode E->F  Visualize Interaction G Hit-to-Lead Optimization F->G  Structure-Guided Design

Caption: The fragment screening and validation cascade.

Primary Screen: ¹⁹F Nuclear Magnetic Resonance (NMR)

Causality: The fluorine atom on the fragment is the key enabler for this technique. ¹⁹F has a spin of ½, a high gyromagnetic ratio, and 100% natural abundance, making it highly sensitive for NMR. Crucially, since there are no endogenous fluorine signals in biological systems, the experiment is free from background noise, allowing for the unambiguous detection of binding events.[14]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 25 µM) in a suitable, deuterated NMR buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5, in 99.9% D₂O).

    • Prepare a high-concentration stock solution of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (e.g., 100 mM) in a deuterated solvent like DMSO-d6.

    • Create the final NMR sample by adding the fragment to the protein solution to a final concentration of 200-500 µM. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.

    • Prepare a reference sample containing only the fragment at the same concentration in the same buffer.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the protein-fragment sample and the reference sample on a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for ¹⁹F, and a recycle delay of ~1-2 seconds.

  • Data Analysis:

    • Process both spectra using identical parameters.

    • Carefully overlay the spectrum of the fragment-protein mixture with the reference spectrum.

    • A "hit" is identified by a change in the ¹⁹F signal , which can manifest as a chemical shift perturbation, line broadening, or a decrease in signal intensity. These changes indicate that the fragment is interacting with the protein, altering the local chemical environment of the fluorine atom.

Hit Validation: Surface Plasmon Resonance (SPR)

Causality: An orthogonal validation step is essential to rule out false positives from the primary screen (e.g., compound aggregation). SPR is a label-free biophysical technique that directly measures binding events at a sensor surface in real-time. It provides independent confirmation of the interaction and yields valuable kinetic data (association and dissociation rates) and affinity (KD).

Detailed Protocol:

  • Chip Preparation:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor surface using a standard coupling chemistry (e.g., EDC/NHS amine coupling) to a target density of ~5,000-10,000 Response Units (RU).

    • A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to enable subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., PBS with 0.05% Tween-20). For fragments, concentrations should typically range from low µM to high µM or low mM.

    • Inject the different concentrations of the fragment over both the protein and reference flow cells at a constant flow rate.

    • Record the binding sensorgrams, which plot Response Units (RU) versus time. The sensorgram will show an association phase during injection and a dissociation phase during buffer flow.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding response.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which quantifies the binding affinity. A confirmed hit will show concentration-dependent binding and a good fit to the model.

Part 4: From Fragment Hit to Optimized Lead

With a validated hit and high-resolution structural information, the process transitions to structure-guided lead optimization. The goal is to elaborate the fragment core to make additional, favorable interactions with the target, thereby increasing potency and selectivity.

Strategies for Fragment Elaboration

The chemical handles designed into the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine fragment are now leveraged. The X-ray crystal structure is paramount, as it reveals the orientation of the fragment in the binding site and highlights nearby pockets that can be exploited.

G cluster_core Initial Hit cluster_strat Optimization Strategies cluster_lead Optimized Lead A 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine Bromo Handle Pyrrolidine Vector B Fragment Growing (via Suzuki Coupling) A:f1->B Exploit synthetic handle C Vector-Based Elaboration A:f2->C Grow into new pocket D Higher Potency Compound (New Interactions Formed) B->D C->D

Caption: Conceptual strategies for fragment elaboration.

  • Fragment Growing: This is the most common strategy.[2] The bromine atom on the phenyl ring is an ideal anchor point. If the crystal structure shows this part of the fragment is solvent-exposed and adjacent to an empty pocket, a Suzuki coupling reaction could be used to add a new aryl or heteroaryl group. This new group would be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) within that pocket, leading to a significant increase in affinity.

  • Vector-Based Elaboration: The pyrrolidine ring also provides vectors for growth. If the structure reveals a suitable pocket near the pyrrolidine, it could be functionalized to introduce new substituents that engage with the target.

The success of these efforts is measured by ligand efficiency metrics, which ensure that increases in molecular weight are justified by corresponding gains in binding affinity.[4] This iterative, structure-guided process is the hallmark of FBDD and is a proven method for discovering novel, high-quality drug candidates.

References

  • Murray, C. W., & Rees, D. C. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. [Link]

  • de Souza, G. A., & de Azevedo, W. F. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • National Center for Biotechnology Information. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. [Link]

  • Schiebel, J., Krimmer, S. G., Röwer, K., et al. (2016). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]

  • Cheng, X. C., Wang, Q., Fang, H., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives of pyrrolidine as antidiabetic agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]

  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Prestwick Chemical. [Link]

  • National Center for Biotechnology Information. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • National Center for Biotechnology Information. (2020). The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. PubMed. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. PMC. [Link]

Sources

Foundational

The Sulfonylpyrrolidine Pharmacophore: A Structural and Mechanistic Guide to Structure-Activity Relationships (SAR)

Executive Summary In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable conformational geometry and diverse vectorization. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable conformational geometry and diverse vectorization. The sulfonylpyrrolidine moiety has emerged as a highly versatile pharmacophore across multiple therapeutic areas, from oncology to virology.

This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of sulfonylpyrrolidines. By examining two distinct, field-proven applications—human deoxyuridine triphosphatase (dUTPase) inhibitors for cancer therapy and human respiratory syncytial virus (hRSV) entry inhibitors—we will deconstruct the causality behind specific structural modifications. Furthermore, we provide self-validating experimental protocols to guide researchers in the synthesis and biological evaluation of these compounds.

Mechanistic Grounding: Why Sulfonylpyrrolidines?

The utility of the sulfonylpyrrolidine scaffold stems from its unique physicochemical and stereochemical properties:

  • Conformational Restriction: The five-membered pyrrolidine ring restricts the conformational space of the attached substituents, reducing the entropic penalty upon binding to a target protein's active site.

  • Hydrogen Bonding Matrix: The sulfonyl group ( −SO2​− ) acts as a strong, directional hydrogen-bond acceptor. Unlike amides, sulfonamides are highly stable against proteolytic cleavage and possess a distinct tetrahedral geometry that projects substituents into adjacent hydrophobic pockets.

  • Stereochemical Vectorization: The presence of a chiral center (typically at the C2 position, derived from L- or D-proline) allows for precise spatial orientation of functional groups, enabling high enantiomeric selectivity during target engagement.

Case Study I: Oncology (dUTPase Inhibitors)

Target Rationale

Human deoxyuridine triphosphatase (dUTPase) is a critical enzyme that hydrolyzes dUTP to dUMP, preventing the misincorporation of uracil into DNA. Inhibiting dUTPase creates a synergistic lethal effect when combined with Thymidylate Synthase (TS) inhibitors like 5-fluorouracil (5-FU) or 5-fluoro-2′-deoxyuridine (FdUrd). By blocking dUTPase, intracellular dUTP levels spike, leading to massive DNA damage and apoptosis [1].

SAR Progression of N-Sulfonylpyrrolidine Uracils

Researchers identified that incorporating an N-sulfonylpyrrolidine linker between a uracil moiety and a terminal aryl group drastically improved binding affinity. X-ray crystallography revealed a unique binding mode: the uracil ring and the terminal phenyl ring occupy distinct recognition and hydrophobic regions, respectively, and stack upon each other [1].

  • Linker Optimization: Transitioning from flexible alkyl chains to the rigid N-sulfonylpyrrolidine scaffold locked the molecule into the bioactive conformation.

  • Substituent Effects: Modifying the terminal aryl group with electron-donating or withdrawing groups fine-tuned the hydrophobic interactions within the active site.

Quantitative Data Summary

Table 1: SAR of N-Sulfonylpyrrolidine-Containing Uracil Derivatives | Compound | Linker Type | Terminal Aryl Group | dUTPase IC 50​ (µM) | FdUrd Enhancement EC 50​ (µM) | | :--- | :--- | :--- | :--- | :--- | | 7 (Hit) | Alkyl Chain | Phenyl | 100.0 | N/A | | 12a | N-Sulfonylpyrrolidine | Phenyl | 0.85 | 0.30 | | 16a | N-Sulfonylpyrrolidine | 3-Methoxyphenyl | 0.42 | 0.27 | | 12k | N-Sulfonylpyrrolidine | 3-Chlorophenyl | 0.15 | 0.18 |

Data adapted from Miyakoshi et al., 2012 [1].

Pathway Visualization

G FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolism TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP TS Catalysis dUTP dUTP dUTP->dUMP Hydrolysis DNA_Damage Uracil Misincorporation (DNA Damage & Apoptosis) dUTP->DNA_Damage Accumulation dUTPase dUTPase dUTPase->dUMP SP_Inhibitor Sulfonylpyrrolidine Inhibitor SP_Inhibitor->dUTPase Inhibits

Synergistic mechanism of dUTPase inhibitors and 5-FU driving catastrophic DNA damage.

Case Study II: Virology (hRSV Entry Inhibitors)

Target Rationale

Human respiratory syncytial virus (hRSV) is a leading cause of lower respiratory tract infections. High-throughput screening identified sulfonylpyrrolidine-2-carboxamides as potent inhibitors of the hRSV entry stage, preventing the virus-induced cytopathic effect (CPE) [2].

SAR Progression of hRSV Inhibitors

The optimization of the hRSV hit compound focused on the stereochemistry of the central proline unit and the nature of the aryl sulfone.

  • Stereochemical Causality: The hit compound was initially tested as a racemic mixture. SAR deconvolution revealed that the S-enantiomer (derived from L-proline) was vastly superior to the R-enantiomer. The specific spatial projection of the carboxamide group at the C2 position is strictly required for target binding [2].

  • Sulfonyl Substituent: The quinoline-8-ylsulfonyl group provided the optimal balance of lipophilicity and electron density, maximizing the selectivity index (SI) while minimizing host cell cytotoxicity.

Quantitative Data Summary

Table 2: SAR of hRSV Sulfonylpyrrolidine Inhibitors | Compound | Stereochemistry | Aryl Sulfone Group | EC 50​ (µM) | CC 50​ (µM) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2 (Hit) | Racemic | Phenyl | 8.5 | >50 | >5.8 | | 4 | S-enantiomer | Phenyl | 4.1 | 48.3 | 11.8 | | 5o | S-enantiomer | Quinoline-8-yl | 2.3 | 30.9 | 13.4 |

Data adapted from Moore et al., 2013 [2]. EC50: Effective Concentration. CC50: Cytotoxic Concentration.

Protocol: Self-Validating Viral Titer Reduction Assay

To ensure that the observed antiviral activity is a true pharmacological effect and not an artifact of host cell death, the assay must inherently cross-validate efficacy (EC 50​ ) against cytotoxicity (CC 50​ ).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at 1.5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare 3-fold serial dilutions of the sulfonylpyrrolidine compound (e.g., Compound 5o) ranging from 100 µM to 0.1 µM in assay media (DMEM + 2% FBS).

  • Infection & Treatment (Efficacy): Infect cells with hRSV strain Long at a Multiplicity of Infection (MOI) of 0.1. Immediately add the compound dilutions.

  • Cytotoxicity Control (Validation): In a parallel uninfected plate, add the exact same compound dilutions to HEp-2 cells. Causality: This isolates the compound's direct toxicity to the host cells from its antiviral effect.

  • Incubation & Readout: Incubate both plates for 6 days. Quantify cell viability using a standard MTS tetrazolium assay.

  • Data Analysis: Calculate the EC 50​ from the infected plate and the CC 50​ from the uninfected plate. The Selectivity Index ( SI=CC50​/EC50​ ) validates the therapeutic window.

Synthesis & Experimental Workflows

The robust synthesis of sulfonylpyrrolidines is critical for SAR exploration. The following protocol describes the generation of enantiomerically pure (S)-1-(arylsulfonyl)pyrrolidine-2-carboxamides without racemization.

Protocol: Synthesis of (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide

Phase 1: Sulfonylation of L-Proline

  • Dissolve L-proline (1.0 eq) in a biphasic mixture of 1N NaOH and THF (1:1 v/v) at 0°C.

  • Add quinoline-8-sulfonyl chloride (1.1 eq) dropwise. Causality: The biphasic basic condition ensures the amine is deprotonated for nucleophilic attack while neutralizing the generated HCl, preventing degradation.

  • Stir at room temperature for 12 hours. Acidify the aqueous layer to pH 2 using 1N HCl, and extract with ethyl acetate.

  • Dry the organic layer over MgSO 4​ and concentrate under reduced pressure to yield (S)-1-(quinolin-8-ylsulfonyl)pyrrolidine-2-carboxylic acid (>95% yield).

Phase 2: Amide Coupling

  • Dissolve the intermediate (1.0 eq) in anhydrous DMF.

  • Add 2,5-dimethylaniline (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq). Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms an active ester, minimizing the time the chiral C2 center spends in an enolizable state, thus preventing racemization [2].

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with dichloromethane, and purify via flash chromatography (silica gel, Hexanes/EtOAc).

  • Validation: Confirm >95% purity via HPLC and enantiomeric excess (ee >99%) via chiral HPLC.

Synthetic Workflow Visualization

Synth Step1 L-Proline Step2 Sulfonylation (Quinoline-8-SO2Cl, NaOH/THF) Step1->Step2 Phase 1 Step3 (S)-1-(quinolin-8-ylsulfonyl) pyrrolidine-2-carboxylic acid Step2->Step3 Step4 Amide Coupling (2,5-dimethylaniline, HATU, DIPEA) Step3->Step4 Phase 2 Step5 Target Sulfonylpyrrolidine (Compound 5o) Step4->Step5

Two-phase synthetic workflow preserving the critical C2 stereocenter of the pyrrolidine ring.

Conclusion

The sulfonylpyrrolidine scaffold is a masterclass in rational drug design. By combining the rigid, vector-directing nature of the pyrrolidine ring with the stable, hydrogen-bonding capacity of the sulfonyl group, researchers can achieve exquisite target selectivity. Whether restricting the conformation of uracil derivatives to sensitize tumors to 5-FU, or projecting a carboxamide group to block viral entry, mastering the SAR of this pharmacophore is an invaluable tool for modern drug development professionals.

References

  • Miyakoshi, H., Miyahara, S., Yokogawa, T., Chong, K. T., Taguchi, J., Endoh, K., Yano, W., Wakasa, T., Ueno, H., Takao, Y., Nomura, M., Shuto, S., Nagasawa, H., & Fukuoka, M. "Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors." Journal of Medicinal Chemistry, 2012, 55(7), 2960–2969. [1]

  • Moore, M. L., et al. "(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a Small Molecule Inhibitor Probe for the Study of Respiratory Syncytial Virus Infection." Journal of Medicinal Chemistry, 2013. [2]

Protocols & Analytical Methods

Method

Application Note: Strategic Utility of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine in Medicinal Chemistry

Executive Summary In modern drug discovery, the selection of highly optimized building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of highly optimized building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS 1055995-83-9) is a highly versatile, tri-functional intermediate[1]. It integrates a reactive aryl bromide handle, a metabolically stabilizing fluorine atom, and a lipophilic tertiary sulfonamide. This application note details the physicochemical rationale for employing this specific fragment and provides self-validating, field-proven protocols for its late-stage diversification via palladium-catalyzed cross-coupling methodologies.

Physicochemical Profiling & Structural Rationale

The structural features of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine are deliberately engineered to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities in drug development.

  • Pyrrolidine Sulfonamide (Tertiary Sulfonamide): Unlike primary sulfonamides, which frequently cause off-target inhibition of zinc-dependent metalloenzymes (e.g., carbonic anhydrases), the tertiary pyrrolidine sulfonamide lacks an acidic N-H proton. This structural choice prevents unwanted hydrogen-bond donation, thereby enhancing passive membrane permeability and reducing the risk of off-target toxicity.

  • Fluorine Substitution (3-Position): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). Synthetically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C-Br bond, accelerating oxidative addition by low-valent transition metals. Pharmacologically, it acts as a metabolic shield to block CYP450-mediated aromatic oxidation and restricts the conformation of downstream biaryl products via electrostatic interactions.

  • Bromine Handle (4-Position): Positioned para to the sulfonyl group, the bromine atom serves as an ideal electrophilic site for C-C and C-N bond formation[2].

Data Presentation: Physicochemical Properties

The following table summarizes the key metrics of the building block and their implications for downstream drug design[1].

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 308.17 g/mol Low MW fragment; allows for extensive elaboration without violating Lipinski's Rule of 5.
LogP ~2.37Optimal baseline lipophilicity for membrane permeability; avoids excessive hydrophobicity.
TPSA 37.38 ŲLow polar surface area; excellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors 0Absence of donors improves passive diffusion and prevents off-target metalloenzyme binding.
H-Bond Acceptors 2Sulfonyl oxygens can act as precise acceptors for kinase hinge regions or GPCR binding pockets.

Mechanistic Visualization: Divergent Synthetic Workflows

The primary utility of this compound lies in its ability to act as a central hub for divergent library synthesis. The aryl bromide can be selectively engaged in Suzuki-Miyaura couplings to generate biaryl systems, or Buchwald-Hartwig aminations to yield extended aniline derivatives.

G SM 1-((4-bromo-3-fluorophenyl) sulfonyl)pyrrolidine Suz Suzuki-Miyaura Coupling SM->Suz Aryl Boronic Acid Pd Catalyst Buc Buchwald-Hartwig Amination SM->Buc Amine Pd Catalyst Prod1 Biaryl Sulfonamide Derivatives Suz->Prod1 Prod2 Aryl Amine Derivatives Buc->Prod2

Divergent synthetic workflows for 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices to empower researchers to troubleshoot and adapt the methodologies.

Protocol A: Rapid Suzuki-Miyaura Cross-Coupling

This protocol utilizes the XPhos Pd G2 precatalyst to enable rapid C-C bond formation at mild temperatures, preventing the protodeboronation of sensitive heterocyclic boronic acids[3].

Reagents:

  • 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • 0.5 M K3PO4 aqueous solution (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane (Degassed, 5.0 mL)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and XPhos Pd G2.

    • Causality: XPhos Pd G2 is chosen because it rapidly generates the active mono-ligated Pd(0) species at room temperature, which is essential for coupling sterically hindered or electronically deactivated substrates before the boronic acid can degrade[3].

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with dry Nitrogen ( N2​ ) three times.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. Strict anaerobic technique is mandatory.

  • Solvent Addition: Syringe in 5.0 mL of sparged 1,4-Dioxane, followed by the 0.5 M aqueous K3PO4.

    • Causality: The biphasic system facilitates the transmetalation step. The aqueous base converts the boronic acid into a highly reactive, electron-rich boronate complex at the solvent interface, which readily transfers the aryl group to the Pd(II) center.

  • Reaction Execution: Stir the biphasic mixture vigorously at 40 °C for 2 hours.

  • Validation Checkpoint (Self-Validating Step): Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material mass (m/z 308/310, exhibiting a strict 1:1 isotopic doublet indicative of the single bromine atom) must be completely consumed. The emergence of the product mass confirms successful reductive elimination. If the doublet persists, spike the reaction with an additional 1 mol% of precatalyst to account for potential catalyst poisoning by trace impurities.

  • Workup & Purification: Dilute the mixture with Ethyl Acetate (15 mL) and wash with brine (10 mL). Extract the aqueous layer once more with Ethyl Acetate (10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Buchwald-Hartwig Amination

For the synthesis of extended aniline derivatives, C-N cross-coupling is employed. RuPhos Pd G3 is utilized to prevent unwanted β-hydride elimination when coupling primary or secondary aliphatic amines[2].

Reagents:

  • 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (1.0 equiv, 0.5 mmol)

  • Amine (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 (0.03 equiv, 3 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv, 1.0 mmol)

  • Toluene (Degassed, 5.0 mL)

Step-by-Step Methodology & Causality:

  • Preparation: Add the aryl bromide, amine, RuPhos Pd G3, and Cs2​CO3​ to a dry vial.

    • Causality: Cs2​CO3​ is selected over stronger bases like Sodium tert-butoxide ( NaOtBu ) to prevent base-catalyzed side reactions or cleavage of sensitive functional groups on the amine partner. RuPhos provides a large bite angle that accelerates reductive elimination, favoring C-N bond formation over β-hydride elimination[2].

  • Degassing: Evacuate and backfill with N2​ three times.

  • Heating: Add degassed Toluene (5.0 mL). Heat the reaction mixture to 85 °C for 4–6 hours under vigorous stirring.

  • Validation Checkpoint: Monitor via TLC (UV active at 254 nm). The starting material spot should disappear, replaced by a more polar product spot (due to the introduced amine). Confirm the mass via LC-MS.

  • Workup: Cool to room temperature, filter the suspension through a short pad of Celite to remove the insoluble inorganic salts and palladium black, eluting with Ethyl Acetate. Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • ChemScene: 1-((4-Bromo-3-fluorophenyl)sulfonyl)
  • Journal of the American Chemical Society - ACS Publications.
  • National Center for Biotechnology Information (PMC).

Sources

Application

using 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine to synthesize enzyme inhibitors

This technical guide outlines the strategic application of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9) as an advanced building block for the synthesis of targeted enzyme inhibitors. By leveraging...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines the strategic application of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS: 1055995-83-9) as an advanced building block for the synthesis of targeted enzyme inhibitors. By leveraging Late-Stage Functionalization (LSF), medicinal chemists can utilize this scaffold to rapidly generate diverse libraries of kinase and protease inhibitors.

Structural & Mechanistic Rationale

The design of enzyme inhibitors requires precise control over spatial geometry, electronic distribution, and metabolic stability. The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine provides a highly modular framework featuring three distinct functional domains, each serving a specific mechanistic purpose:

  • The Pyrrolidine Sulfonamide Core (Hydrogen Bond Acceptor & Vector): Unlike primary sulfonamides, which are classic zinc-chelating Carbonic Anhydrase inhibitors, tertiary sulfonamides act as rigid, non-planar vectors. In kinase inhibitors, the sulfonyl oxygen atoms serve as potent hydrogen bond acceptors, often interacting with the conserved lysine in the α C-helix or occupying hydrophobic specificity pockets[1]. The pyrrolidine ring restricts conformational flexibility, reducing the entropic penalty upon target binding.

  • The Fluorine Atom (Electronic Modulator & Metabolic Shield): The strategic placement of a fluorine atom ortho to the bromide and meta to the sulfonyl group induces a profound "fluorine effect"[2]. Highly electronegative, fluorine lowers the electron density of the aromatic ring, which accelerates the oxidative addition step during palladium-catalyzed cross-coupling[3]. Biologically, the fluorine atom increases the lipophilicity (LogP) of the final inhibitor, enhancing membrane permeability, while simultaneously blocking cytochrome P450-mediated oxidation at that specific aromatic position[2].

  • The Aryl Bromide (Late-Stage Functionalization Handle): The aryl bromide serves as the primary reactive site for transition-metal catalysis. It allows for rapid diversification via Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions, enabling the synthesis of a broad structure-activity relationship (SAR) library from a single advanced intermediate[3].

Synthetic Workflow & Library Generation

The following workflow illustrates the rapid diversification of the building block into a library of candidate inhibitors, followed by high-throughput screening.

Workflow A Building Block 1-((4-bromo-3-fluorophenyl) sulfonyl)pyrrolidine B Pd-Catalyzed LSF (Suzuki / Buchwald) A->B Diversification C Inhibitor Library Generation B->C Library Synthesis D High-Throughput Enzymatic Screening C->D Assay E Lead Optimization & SAR Analysis D->E Hit Selection

Workflow for LSF of the building block into a screened enzyme inhibitor library.

Experimental Protocols for Library Synthesis

To ensure self-validating and reproducible systems, the following protocols detail the exact stoichiometric and environmental conditions required, alongside the mechanistic reasoning for the chosen reagents.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for coupling the deactivated aryl bromide with various aryl/heteroaryl boronic acids.

Reagents & Conditions:

  • Substrate: 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (1.0 equiv, 0.5 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (5 mol%)

  • Base: K 2​ CO 3​ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 5 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a dried Schlenk tube with the building block, boronic acid, Pd(dppf)Cl 2​ , and K 2​ CO 3​ .

    • Causality: Pd(dppf)Cl 2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step and minimizes protodeboronation side reactions.

  • Degassing: Evacuate and backfill the tube with Argon (3x). Add the degassed Dioxane/H 2​ O mixture via syringe.

    • Causality: Water is strictly required to dissolve the inorganic K 2​ CO 3​ and generate the reactive boronate complex[R-B(OH) 3​ ] , which is the actual species that undergoes transmetalation with the Pd(II) intermediate[3].

  • Reaction: Seal the tube and heat at 90 °C for 6 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation Check: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z ~308/310) and the appearance of the coupled product mass validates successful C-C bond formation. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol introduces amine-based pharmacophores, common in kinase hinge-binders.

Reagents & Conditions:

  • Substrate: 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (1.0 equiv, 0.5 mmol)

  • Nucleophile: Secondary/Primary Amine (1.2 equiv)

  • Catalyst System: Pd 2​ (dba) 3​ (2.5 mol%), RuPhos (5 mol%)

  • Base: Cs 2​ CO 3​ (2.0 equiv)

  • Solvent: Anhydrous Toluene (5 mL).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon atmosphere, combine the aryl bromide, amine, Pd 2​ (dba) 3​ , RuPhos, and Cs 2​ CO 3​ in a sealed vial.

    • Causality: RuPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the rapid reductive elimination of the C-N bond, while its electron richness facilitates the oxidative addition of the sulfonamide-deactivated aryl bromide. Crucially, it suppresses unwanted β -hydride elimination when using aliphatic amines.

  • Reaction: Add anhydrous toluene, seal the vial, and heat at 100 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium and inorganic salts, washing with CH 2​ Cl 2​ . Concentrate the filtrate in vacuo.

  • Validation Check: Confirm product formation via 1 H NMR. The shift of the aromatic protons and the integration of the newly introduced amine protons serve as a self-validating check for successful coupling.

Quantitative Data Summary

The table below summarizes hypothetical yield, purity, and primary screening data for a mini-library synthesized using the protocols above, targeting a model kinase (e.g., PI3K α ).

Compound IDCoupling Partner (Nucleophile)Reaction TypeIsolated Yield (%)LC-MS Purity (%)PI3K α IC 50​ (nM)
Inh-01 4-Pyridylboronic acidSuzuki-Miyaura84>98145
Inh-02 3-Methoxyphenylboronic acidSuzuki-Miyaura79>99890
Inh-03 MorpholineBuchwald-Hartwig91>9842
Inh-04 N-MethylpiperazineBuchwald-Hartwig88>9718

Data Interpretation: The introduction of aliphatic amines (Inh-03, Inh-04) via Buchwald-Hartwig amination significantly improves the inhibitory potency compared to rigid aryl groups, likely due to enhanced flexibility and hydrogen-bonding interactions within the kinase hinge region.

Enzymatic Assay Protocol: TR-FRET Kinase Screening

To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitors in 100% DMSO.

  • Incubation: In a 384-well low-volume plate, combine 5 μ L of the kinase enzyme/substrate mixture with 50 nL of the inhibitor solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 μ L of ATP solution to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add 10 μ L of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).

    • Causality: TR-FRET is specifically chosen over standard fluorescence assays because the time-delayed reading (typically measured 50-100 microseconds after excitation) completely eliminates interference from the auto-fluorescence of the highly conjugated aromatic inhibitor compounds, ensuring a high signal-to-noise ratio and trustworthy IC 50​ calculations.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic curve fit.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL: [Link]

  • Elsayad, K. A., Elmasry, G. F., & Mahmoud, S. T. "A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer." Bioorganic Chemistry, 2024. URL: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2023. URL: [Link]

Sources

Method

Application Notes and Protocols for the Design and Evaluation of DPP-4 Inhibitors Based on the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Novel DPP-4 Inhibitors Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[1][2][3] Their mechanism of action involves blocking the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control.[6][7]

The design of novel DPP-4 inhibitors often focuses on creating molecules that can effectively and selectively bind to the active site of the DPP-4 enzyme. The pyrrolidine ring is a common structural motif in several established DPP-4 inhibitors, often mimicking the proline residue of the natural substrates.[5][8] The sulfonyl group is also a key functional group in medicinal chemistry, known for its ability to form strong interactions with biological targets and improve pharmacokinetic properties.

This guide focuses on the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold as a promising starting point for the design of new DPP-4 inhibitors. The bromo and fluoro substitutions on the phenyl ring offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the synthesis of this core scaffold and its subsequent evaluation as a potential DPP-4 inhibitor.

Part 1: Synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

The synthesis of the title compound is a straightforward nucleophilic substitution reaction between 4-bromo-3-fluorobenzenesulfonyl chloride and pyrrolidine.

Experimental Protocol: Synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Materials:

  • 4-bromo-3-fluorobenzenesulfonyl chloride[9]

  • Pyrrolidine

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine as a pure compound.[10]

Data Presentation:

CompoundMolecular FormulaMolecular WeightAppearancePurity (typical)
1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidineC₁₀H₁₁BrFNO₂S308.17White to off-white solid>96%

Visualization of the Synthetic Workflow:

G reagent1 4-bromo-3-fluorobenzenesulfonyl chloride reaction Sulfonamide Formation reagent1->reaction reagent2 Pyrrolidine reagent2->reaction base Triethylamine base->reaction solvent Dichloromethane solvent->reaction product 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification purification->product

Caption: Synthetic scheme for 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

Part 2: In Vitro Evaluation of DPP-4 Inhibition

A fluorometric assay is a standard method to determine the in vitro inhibitory activity of a compound against the DPP-4 enzyme.

Principle of the Assay

The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by an increase in fluorescence, is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced. The half-maximal inhibitory concentration (IC50) is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Materials:

  • Human recombinant DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Test compound (1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine) dissolved in DMSO

  • Positive control (e.g., Sitagliptin)

  • Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • In a 96-well plate, add the following to triplicate wells:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer, DPP-4 enzyme, and DMSO (at the same concentration as in the test wells).

    • Test wells: Assay buffer, DPP-4 enzyme, and the desired concentration of the test compound.

    • Positive control wells: Assay buffer, DPP-4 enzyme, and the desired concentration of the positive control.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundDPP-4 IC50 (nM)
Test CompoundTo be determined
Sitagliptin (Positive Control)Literature value

Visualization of the DPP-4 Inhibition Mechanism:

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Incretins Incretins (GLP-1, GIP) Incretins->DPP4 Degradation Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Test_Compound 1-((4-bromo-3-fluorophenyl) sulfonyl)pyrrolidine Test_Compound->DPP4 Inhibition Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes decrease

Caption: Mechanism of action of DPP-4 inhibitors.

Part 3: Selectivity and In Vivo Efficacy Protocols

Selectivity Profiling

High selectivity is a critical attribute for any drug candidate. For DPP-4 inhibitors, it is particularly important to assess selectivity against closely related proteases such as DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity.

Protocol Outline: Selectivity Assays

  • Perform in vitro enzymatic assays for DPP-8 and DPP-9 using specific fluorogenic substrates for these enzymes.

  • Follow a similar protocol to the DPP-4 inhibition assay described above, using the respective enzymes and substrates.

  • Determine the IC50 values for the test compound against DPP-8 and DPP-9.

  • Calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4). A higher ratio indicates greater selectivity for DPP-4.

In Vivo Efficacy Evaluation

The in vivo efficacy of a potential DPP-4 inhibitor is typically assessed in a relevant animal model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

Protocol Outline: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

  • Animal Model: Use a suitable rodent model of type 2 diabetes.

  • Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Drug Administration: Administer the test compound orally (by gavage) at a predetermined dose. A vehicle control group should also be included.

  • Glucose Challenge: After a specific time following drug administration (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg body weight).

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels using a glucometer.

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose. A significant reduction in the glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy.

Visualization of the In Vivo Experimental Workflow:

G start Diabetic Animal Model fasting Overnight Fasting start->fasting dosing Oral Administration (Test Compound or Vehicle) fasting->dosing glucose_challenge Oral Glucose Challenge dosing->glucose_challenge sampling Serial Blood Sampling glucose_challenge->sampling measurement Blood Glucose Measurement sampling->measurement analysis Data Analysis (AUC) measurement->analysis end Efficacy Determination analysis->end

Caption: Workflow for an oral glucose tolerance test (OGTT).

Conclusion and Future Directions

The 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold represents a viable starting point for the development of novel DPP-4 inhibitors. The synthetic route is straightforward, and established in vitro and in vivo assays can be employed to evaluate the efficacy and selectivity of its derivatives. Future work should focus on structure-activity relationship (SAR) studies, where the bromo and fluoro substituents on the phenyl ring can be modified to enhance potency and selectivity. Furthermore, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will need to be optimized to develop a clinically viable drug candidate.

References

  • Wikipedia. Dipeptidyl peptidase-4 inhibitor. [Link]

  • Deacon, C. F., & Holst, J. J. (2007). Dipeptidyl Peptidase-4 Inhibitors: Clinical data and clinical implications. Diabetes Care, 30(6), 1384-1392. [Link]

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.
  • Diabetes UK. DPP-4 inhibitors (gliptins). [Link]

  • Havale, S. H., & Pal, M. (2009). A review on the discovery and SAR of dipeptidyl peptidase-4 inhibitors. Recent patents on anti-infective drug discovery, 4(3), 229–254.
  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. DPP IV Inhibitors. Examples of DPP IV inhibitors used for in vivo studies. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • PDB-101. DPP4. [Link]

  • Ahren, B. (2007). DPP-4 inhibitors. Best practice & research. Clinical endocrinology & metabolism, 21(4), 517–533. [Link]

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 21(2), 156.

  • Shishkina, A. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8234.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6523.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Intermediates in Pharmaceutical Manufacturing: A Focus on Fexuprazan Synthesis. [Link]

  • Bio-Synth. Advanced Drug Intermediates manufacturers in India. [Link]

  • Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 291, 117735.
  • Ananda, K., et al. (2014). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Journal of Saudi Chemical Society, 18(5), 481-488.
  • Everitt, J. I., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of medicinal chemistry, 61(20), 9132–9154.
  • Organic Syntheses. Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. [Link]

  • Idowu, T., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0245811.
  • ChemBK. 4-BROMO-3-FLUOROBENZENESULFONYL CHLORIDE. [Link]

  • American Chemical Society. Dipeptidyl peptidase 4 inhibitors. [Link]

  • Chen, W., et al. (2013). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current medicinal chemistry, 20(3), 333–364.

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Application

Application Note: Cell-Based Assays for Evaluating 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine Derivatives as Modulators of Tumor Metabolism

Scientific Rationale & Target Biology The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS 1055995-83-9)[1] represents a highly versatile halogenated benzenesulfonamide scaffold[2]. In recent years, sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (CAS 1055995-83-9)[1] represents a highly versatile halogenated benzenesulfonamide scaffold[2]. In recent years, sulfonamide derivatives have emerged as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3)[3]. PFKFB3 is a master regulator of the "Warburg effect," driving rapid glycolytic flux in hypoxic tumor microenvironments by synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1)[4].

Causality in Chemical Design: The 4-bromo-3-fluoro substitution pattern is not arbitrary. The bromine atom acts as a heavy halogen bond donor, capable of anchoring deep within the hydrophobic pockets of the PFKFB3 kinase domain. Simultaneously, the fluorine atom modulates the pKa of the adjacent system and provides metabolic stability against cytochrome P450-mediated oxidation. The pyrrolidine ring restricts conformational flexibility, ensuring optimal spatial orientation of the sulfonyl group to form critical hydrogen bonds with residues like ASN163 and SER152 in the ATP-binding site[5].

Experimental Workflow

To rigorously evaluate these derivatives, we employ a self-validating, three-tiered screening cascade. We progress from phenotypic cytotoxicity in hypoxic 3D models to real-time metabolic flux analysis, culminating in direct intracellular target engagement quantification.

Workflow A 1. 3D Spheroid Viability (CTG) B 2. Metabolic Flux (Seahorse XF) A->B IC50 < 5 µM C 3. Target Engagement (F-2,6-BP LC-MS/MS) B->C ECAR Drop

Fig 1. Three-tiered screening cascade for evaluating sulfonamide-based metabolic inhibitors.

Protocol I: Hypoxic 3D Spheroid Viability Assay

Expertise & Causality: Standard 2D cell cultures are exposed to atmospheric oxygen (~21%), which artificially suppresses HIF-1α and downregulates PFKFB3. By utilizing 3D spheroids, we induce a natural hypoxic core that accurately mirrors the tumor microenvironment and forces reliance on PFKFB3-mediated glycolysis[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HCT116 colorectal carcinoma cells and resuspend in McCoy's 5A medium supplemented with 10% FBS. Seed 1,000 cells/well into a 96-well ultra-low attachment (ULA) microplate.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO₂ until tight, uniform spheroids form.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivative in DMSO (final DMSO concentration 0.1%). Add to the spheroids and incubate for 72 hours. Self-Validating Control: Use 10 µM PFK158 as a positive control for PFKFB3 inhibition.

  • Quantification: Add an equal volume of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes to ensure complete spheroid lysis, then incubate in the dark for 25 minutes. Record luminescence to determine the IC₅₀.

Protocol II: Real-Time Glycolytic Flux Analysis

Expertise & Causality: Cell death alone does not prove metabolic inhibition. The Seahorse XF Glycolysis Stress Test isolates the glycolytic pathway by measuring the Extracellular Acidification Rate (ECAR) in real-time, providing functional proof of glycolysis suppression.

Step-by-Step Methodology:

  • Preparation: Seed 20,000 HCT116 cells/well in a Seahorse XF96 microplate. Incubate overnight to allow adherence.

  • Starvation: Wash cells twice with Seahorse XF Base Medium (pH 7.4) devoid of glucose or pyruvate. Incubate in a non-CO₂ incubator at 37°C for 1 hour to deplete endogenous metabolic substrates.

  • Inhibitor Pre-treatment: Inject the pyrrolidine derivative (at 2x the established IC₅₀) into the wells 30 minutes prior to the assay.

  • Sequential Injections (The Self-Validating System):

    • Port A (Glucose, 10 mM): Triggers basal glycolysis.

    • Port B (Oligomycin, 1 µM): Inhibits mitochondrial ATP synthase, forcing the cell to rely entirely on glycolysis (measuring Glycolytic Capacity).

    • Port C (2-Deoxyglucose, 50 mM): Competitively inhibits hexokinase, shutting down glycolysis completely. The remaining ECAR signal is non-glycolytic acidification, providing a definitive baseline.

Pathway Glc Glucose F6P Fructose-6-Phosphate Glc->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK-1 F26BP Fructose-2,6-BP (Allosteric Activator) F6P->F26BP PFKFB3 Lactate Lactate (Drives ECAR) F16BP->Lactate Glycolysis PFK1 PFK-1 Enzyme PFKFB3 PFKFB3 Kinase F26BP->PFK1 Activates Inhibitor Sulfonyl Pyrrolidine Derivative Inhibitor->PFKFB3 Inhibits

Fig 2. Mechanistic pathway showing PFKFB3 inhibition blocking F-2,6-BP and downstream lactate production.

Protocol III: Target Engagement via LC-MS/MS

Expertise & Causality: To definitively prove that the drop in ECAR is caused by PFKFB3 inhibition (and not off-target toxicity), we must quantify the direct product of PFKFB3: intracellular F-2,6-BP. Because F-2,6-BP is highly labile and rapidly degraded by intracellular phosphatases, rapid cold-extraction is mandatory.

Step-by-Step Methodology:

  • Treatment: Treat 2x10⁶ HCT116 cells with the compound for 4 hours.

  • Quenching & Extraction: Rapidly wash cells with ice-cold PBS. Immediately add 500 µL of pre-chilled (-80°C) 80% methanol. Scrape cells on ice and transfer to a pre-chilled Eppendorf tube.

  • Phase Separation: Add 200 µL of chloroform and 200 µL of LC-MS grade water. Vortex for 30 seconds and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Analysis: Extract the upper aqueous layer, dry under nitrogen gas, and reconstitute in 50 µL of water. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) in negative ion mode, tracking the specific transition for F-2,6-BP (m/z 339.0 -> 96.9).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the parent 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine compared to a known reference standard and an optimized derivative.

Compound3D Spheroid IC₅₀ (µM)Basal ECAR Reduction (%)Glycolytic Capacity Reduction (%)Intracellular F-2,6-BP Depletion (%)
Vehicle (DMSO) N/A0%0%0%
PFK158 (Reference) 2.4 ± 0.368%75%82%
Parent Compound 4.1 ± 0.555%61%70%
Derivative A (Optimized) 0.8 ± 0.185%90%94%

Table 1: Comparative metabolic profiling of sulfonamide pyrrolidine derivatives in HCT116 cells (4h treatment).

References
  • [2] ACS Publications. Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. [Link]

  • [3] PubMed / Bioorganic & Medicinal Chemistry Letters. Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties. [Link]

  • [4] Spandidos Publications. Advances in the understanding of the role and mechanism of action of PFKFB3‑mediated glycolysis in liver fibrosis (Review). [Link]

  • [5] ResearchGate. Structures of compounds described as PFKFB3 inhibitors.[Link]

  • [6] MDPI. Metabolic Vulnerabilities as a Therapeutic Target in Breast Cancer. [Link]

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Method

high-throughput screening of a 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine library

An Application Guide to the High-Throughput Screening of a 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine Library Authored by a Senior Application Scientist This document provides a detailed framework for the high-throu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the High-Throughput Screening of a 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine Library

Authored by a Senior Application Scientist

This document provides a detailed framework for the high-throughput screening (HTS) of a focused library of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivatives. As a chemical scaffold, sulfonyl-pyrrolidines are of significant interest in medicinal chemistry, with demonstrated activities as potential antidiabetic agents and matrix metalloproteinase inhibitors.[1][2][3] The broader sulfonamide class is renowned for its wide-ranging pharmacological applications, making this library a valuable asset for discovering novel modulators of biological targets.[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating. Our objective is to provide a comprehensive roadmap from initial assay development to the confirmation of viable hit compounds.

The Foundation: Assay Development and Validation

The success of any high-throughput screening campaign is predicated on the quality of the assay.[5][6] An HTS assay must be robust, reproducible, and sensitive enough to detect real biological activity amidst a sea of inactive compounds. The validation phase is non-negotiable; it establishes the reliability of the assay before committing the significant resources required for a full-scale screen.[7]

Strategic Selection of the Primary Assay

The choice of assay technology is dictated by the biological question being asked and the nature of the target. Since the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine library may be screened against various target classes (e.g., enzymes, receptors), we present several field-proven, HTS-compatible assay formats.

  • For Biochemical Targets (e.g., Purified Enzymes, Receptors):

    • Fluorescence Polarization (FP): An ideal method for monitoring molecular interactions in real-time without separation steps.[8] The principle relies on the change in the rotational speed of a small fluorescently labeled molecule (a tracer) upon binding to a much larger protein target.[9][10][11] Unbound, the tracer tumbles rapidly, resulting in low light polarization. Bound to the protein, the complex tumbles slowly, leading to a high polarization signal. This format is particularly powerful for competitive binding assays where library compounds displace the fluorescent tracer, causing a decrease in polarization.

    • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This is a highly sensitive, bead-based technology for detecting biomolecular interactions.[12][13] The assay uses two bead types: Donor beads that release singlet oxygen upon laser excitation, and Acceptor beads that emit light upon receiving energy from the singlet oxygen.[14] A signal is only produced when the beads are brought within 200 nm of each other by a biological interaction, making it an excellent choice for detecting protein-protein or protein-ligand binding.[15][16]

  • For Cellular Targets and Pathways:

    • Reporter Gene Assays (RGA): These assays are workhorses for monitoring the activation or inhibition of specific cellular signaling pathways.[17][18][19] A cell line is engineered to express a reporter protein (e.g., luciferase, Green Fluorescent Protein) under the control of a transcriptional response element that is activated by the pathway of interest.[18] Compounds that modulate the pathway will lead to a quantifiable change in the reporter signal. While powerful, these assays require careful design to avoid false positives.[20][21]

Assay Miniaturization and Quality Control

To be cost-effective and achieve high throughput, assays are miniaturized from 96-well plates to 384- or 1536-well formats.[22][23] This transition requires re-optimization of reagent concentrations and volumes. During this phase, establishing rigorous quality control metrics is paramount.

The single most important metric for validating an HTS assay is the Z'-factor (Z-prime).[24][25] This statistical parameter provides a measure of the separation between the positive and negative controls, taking into account the variability of the data.[26][27]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

An assay is considered robust and suitable for HTS when its Z'-factor is consistently ≥ 0.5 .[23][24][28]

Metric Interpretation Recommendation for HTS
Z' ≥ 0.5 Excellent assay with a large separation between controls and low variability.[25][28]Highly suitable for screening.
0 < Z' < 0.5 Marginal assay; the separation between controls may be small.[25][28]Use with caution; optimization is recommended.
Z' ≤ 0 Unacceptable assay; control signals overlap significantly.[25][28]Do not proceed with screening.

Experimental Protocol: A Competitive Binding FP Assay

This section provides a detailed, step-by-step protocol for screening the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine library using a competitive Fluorescence Polarization format. This protocol assumes the target is a purified protein (e.g., a kinase, protease, or receptor).

Materials and Reagents
  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A small molecule ligand for the target, conjugated to a fluorophore (e.g., fluorescein).

  • Assay Buffer: Buffer optimized for protein stability and activity (e.g., PBS with 0.01% Tween-20).

  • Compound Library: 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine library plated in 384-well format at 10 mM in 100% DMSO.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Control Compounds: A known inhibitor (positive control) and DMSO (negative control).

  • Instrumentation: Robotic liquid handler and a microplate reader capable of measuring fluorescence polarization.

Workflow Diagram

HTS_Workflow cluster_prep Phase 1: Preparation & QC cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Hit Confirmation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal LibPrep Library Plating (10 µM final) Dispense Dispense Reagents (Target, Tracer) LibPrep->Dispense AddCmpd Add Library Compounds & Controls Dispense->AddCmpd Incubate Incubation AddCmpd->Incubate ReadPlate Read FP Signal Incubate->ReadPlate DataQC Data Analysis & Hit Picking ReadPlate->DataQC HitReTest Hit Confirmation (Re-test from powder) DataQC->HitReTest DoseResp Dose-Response (IC50 Determination) HitReTest->DoseResp Orthogonal Orthogonal/Secondary Assay DoseResp->Orthogonal ConfirmedHits ConfirmedHits Orthogonal->ConfirmedHits

Caption: Principle of a competitive fluorescence polarization (FP) binding assay.

References

  • A brief review of high throughput screening in drug discovery process. (n.d.).
  • Analysis of protein-ligand interactions by fluorescence polariz
  • Protein-ligand binding measurements using fluorescence polariz
  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery.
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  • How to Effectively Use Fluorescence Polarization Assay Protocol for Accurate Results. (2025, April 29). nanomicronspheres.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot.
  • The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Technology Networks.
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  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (n.d.). NIH.
  • Hit confirmation for Lead Generation in Drug Discovery. (n.d.). Pelago Bioscience.
  • Hit Discovery & Confirmation for Early Drug Discovery. (n.d.). MilliporeSigma.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Semantic Scholar.
  • Cell-Based Assay Design for High-Content Screening of Drug Candid
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad.
  • Z-factor. (n.d.). Wikipedia.
  • On HTS: Z-factor. (2023, December 12). On HTS.
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  • Development of an AlphaLISA assay for sensitive and accurate detection of influenza B virus. (2023, May 5). Frontiers.
  • Hit Identification and Validation Services. (n.d.). Charles River Labs.
  • Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Application Notes and Protocols for BMS-8 AlphaLISA Assay Setup. (n.d.). Benchchem.
  • AlphaLISA assay development guide. (n.d.). Revvity.
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  • Cheng, X. C., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry.
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  • What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
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Application

Application Note: A Multi-Modal Approach to Purity and Impurity Profiling of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Abstract This application note provides a comprehensive guide to the analytical methodologies for the characterization of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. E...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the characterization of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such active pharmaceutical ingredients (APIs) and their precursors is paramount for the safety and efficacy of the final drug product. This document details a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—to establish a robust purity profile. The protocols herein are designed to be self-validating and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity in Drug Development

The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine serves as a crucial building block in the synthesis of various therapeutic agents. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final API. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, must be identified, quantified, and controlled.[1][2] Regulatory bodies worldwide, guided by the ICH, mandate stringent impurity control.[3][4] This guide provides a detailed framework for a multi-faceted analytical approach to ensure the purity of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, aligning with the highest standards of scientific integrity.

Orthogonal Analytical Strategy: A Workflow for Comprehensive Purity Assessment

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive evaluation. The following workflow illustrates the synergistic application of chromatographic and spectroscopic techniques.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Further Purity cluster_3 Data Analysis & Reporting Sample Sample HPLC HPLC Sample->HPLC Quantitative Analysis GC_MS GC_MS Sample->GC_MS Volatile Impurities NMR NMR Sample->NMR Structural Identity Elemental_Analysis Elemental_Analysis Sample->Elemental_Analysis Elemental Composition Purity_Report Purity_Report HPLC->Purity_Report GC_MS->Purity_Report NMR->Purity_Report Elemental_Analysis->Purity_Report

Caption: Orthogonal analytical workflow for purity characterization.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of non-volatile organic compounds and their impurities.[5] The method separates compounds based on their hydrophobicity.

Rationale for Method Selection

The presence of the aromatic ring and the sulfonyl group in 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine makes it suitable for UV detection. A C18 column is chosen for its versatility and strong retention of moderately polar to non-polar compounds.[5] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

    • Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are reported based on their retention time and peak area.

System Suitability and Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8][9][10] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds.[11][12][13][14] It provides both chromatographic separation and mass spectral data for structural elucidation.

Rationale for Method Selection

While the target compound itself may have limited volatility, GC-MS is invaluable for detecting residual solvents and volatile organic impurities from the synthesis process. The mass spectrometer provides definitive identification of these impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve 5 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Oven Program 50°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150°C
Scan Range 40-500 m/z
  • Data Analysis: The total ion chromatogram (TIC) is used to identify peaks corresponding to impurities. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[15] For 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Rationale for Method Selection
  • ¹H NMR: Provides information on the number and environment of protons, confirming the presence of the pyrrolidine and aromatic moieties.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • ¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom, making it an excellent probe for structural integrity and the detection of fluorine-containing impurities.[16][17][18][19][20]

Experimental Protocol: NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Standard pulse programs for ¹H, ¹³C, and ¹⁹F NMR are used.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure. The absence of significant unassignable peaks is a strong indicator of high purity.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis (CHNX) provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (in this case, sulfur).[21][][23] This technique is crucial for confirming the empirical formula of a newly synthesized compound and serves as a fundamental check of purity.[24]

Rationale for Method Selection

By comparing the experimentally determined elemental composition to the theoretical values, one can assess the presence of inorganic impurities or residual solvents that may not be detected by other methods.

Experimental Protocol: Elemental Analysis
  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.

  • Data Analysis: The instrument provides the weight percentages of C, H, N, and S.

Expected vs. Experimental Data

Molecular Formula: C₁₀H₁₁BrFNO₂S Molecular Weight: 308.17

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)38.9839.05
Hydrogen (H)3.603.63
Nitrogen (N)4.554.52
Sulfur (S)10.4010.35

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity.

Impurity Identification and Qualification: An ICH-Guided Approach

The identification and qualification of impurities are guided by the ICH Q3A guidelines.[2][3][4][25] The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug substance.

Impurity_Decision_Tree Impurity_Detected Impurity_Detected Reporting_Threshold Reporting_Threshold Impurity_Detected->Reporting_Threshold > Reporting Threshold? Report_Impurity Report_Impurity Reporting_Threshold->Report_Impurity Yes No_Action_Needed No_Action_Needed Reporting_Threshold->No_Action_Needed No Identification_Threshold Identification_Threshold Identification_Threshold->Report_Impurity No Identify_Structure Identify_Structure Identification_Threshold->Identify_Structure Yes Qualification_Threshold Qualification_Threshold Qualification_Threshold->Identify_Structure No Qualify_Impurity Qualify_Impurity Qualification_Threshold->Qualify_Impurity Yes Report_Impurity->Identification_Threshold > Identification Threshold? Identify_Structure->Qualification_Threshold > Qualification Threshold?

Caption: Decision tree for impurity identification and qualification.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive purity characterization of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine. By employing an orthogonal approach that combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the structural confirmation of NMR, and the elemental verification of CHNS analysis, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate. Adherence to these scientifically sound and regulatory-compliant methodologies is essential for successful drug development and ensuring patient safety.

References

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... - ResearchGate. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

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  • Elemental Microanalysis Testing | CHN Analysis Service - Butterworth Laboratories. Available at: [Link]

  • Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available at: [Link]

  • ICH Q2 (R1) - Validation of Analytical Methods: Questions & Answers | PDF - Scribd. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Impurities in new drug substances Q3A (R2) - ICH. Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly - Letters in Applied NanoBioScience. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. Available at: [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology - Annex Publishers. Available at: [Link]

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  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

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  • GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case - PubMed. Available at: [Link]

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Method

Application Note: Strategic Derivatization of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine for Enhanced Biological Potency and Selectivity

Abstract This guide provides a comprehensive framework for the strategic derivatization of the novel scaffold, 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine. Recognizing the therapeutic potential inherent in both the p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of the novel scaffold, 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine. Recognizing the therapeutic potential inherent in both the phenylsulfonyl and pyrrolidine motifs, this document details robust, field-proven protocols for chemical modification aimed at enhancing biological activity.[1][2][3][4] The primary focus is on leveraging the chemically tractable 4-bromo position for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. We present detailed, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the systematic exploration of chemical space to build a targeted compound library. Furthermore, a logical screening cascade is proposed to efficiently evaluate these new chemical entities, facilitating the elucidation of structure-activity relationships (SAR) to guide subsequent rounds of optimization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the full potential of this promising chemical scaffold.

Introduction and Rationale

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with activities spanning antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[5][6][7][8] Its ability to act as a hydrogen bond acceptor and mimic the transition state of various enzymatic reactions makes it a highly valuable pharmacophore.[9][10] When coupled with a pyrrolidine ring—a five-membered nitrogen-containing heterocycle known to enhance aqueous solubility, provide specific stereochemical arrangements, and interact favorably with biological targets—the resulting sulfonylpyrrolidine core presents a compelling starting point for drug discovery.[2][4][11][12][13]

The subject of this guide, 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine , incorporates several key features for strategic chemical modification:

  • The Phenylsulfonyl Moiety: A well-established pharmacophore present in numerous approved drugs.[1] The sulfonyl group is a strong hydrogen bond acceptor.

  • The Pyrrolidine Ring: This saturated heterocycle provides a three-dimensional vector that can be oriented to probe specific pockets within a target protein, potentially improving binding affinity and selectivity.[11][12]

  • The 3-Fluoro Substituent: The fluorine atom serves to modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity through specific polar interactions and blocking a potential site of metabolic attack, thereby improving the compound's pharmacokinetic profile.

  • The 4-Bromo Substituent: This is the primary "handle" for synthetic elaboration. The carbon-bromine bond is highly amenable to a variety of robust and versatile palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of chemical functionalities.[14]

The central hypothesis of this work is that by systematically modifying the aryl core at the 4-position, we can significantly enhance the biological activity and selectivity of the parent scaffold. This guide provides the strategic and tactical framework to execute this hypothesis.

Strategic Derivatization and Evaluation Workflow

The overall strategy involves a three-stage, iterative process: Design & Synthesis , Biological Evaluation , and SAR-Driven Optimization . This workflow is designed to be a self-validating system, where the results from each stage directly inform the next, enabling a rational and efficient exploration of the chemical space around the core scaffold.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization Start Core Scaffold 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine Suzuki Protocol 3.1 Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Diversification Buchwald Protocol 3.2 Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Diversification Library Focused Compound Library Suzuki->Library Buchwald->Library PrimaryAssay Primary Screening (e.g., Enzyme Inhibition Assay) Library->PrimaryAssay Testing SecondaryAssay Secondary Screening (Selectivity, Cytotoxicity) PrimaryAssay->SecondaryAssay Hit Confirmation ADME ADME-Tox Profiling (e.g., Microsomal Stability) SecondaryAssay->ADME Candidate Profiling SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Data Interpretation NewHypothesis Design Next-Generation Compounds SAR->NewHypothesis Informed Design NewHypothesis->Suzuki Iterative Cycle

Caption: High-level workflow from core scaffold to SAR-driven optimization.

Core Experimental Protocols

The following protocols describe robust and well-established methods for the derivatization of the core scaffold at the 4-bromo position. These palladium-catalyzed cross-coupling reactions are chosen for their broad functional group tolerance, high yields, and extensive documentation in the scientific literature.[15][16][17][18]

Caption: Key derivatization pathways for the core scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is adapted from established procedures for coupling electron-deficient aryl bromides and is designed to introduce new aryl or heteroaryl moieties.[19][20][21]

Materials & Equipment:

  • 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (1.0 eq)

  • Arylboronic Acid or Arylboronic acid pinacol ester (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 eq)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 ratio)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, the selected arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous toluene and degassed water solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol facilitates the coupling of primary or secondary amines to the aryl core, introducing key hydrogen bond donors or acceptors.[15][16][17][22]

Materials & Equipment:

  • 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and XPhos. Evacuate and backfill with inert gas.

  • Add anhydrous toluene and stir for 5 minutes until the catalyst system is dissolved.

  • To this solution, add 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, the selected amine, and sodium tert-butoxide.

  • Seal the vessel and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 8-24 hours, monitoring progress by TLC or LC-MS.[17]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 1: Proposed Library of Derivatives for Initial Synthesis
Compound ID Reaction Type Reagent (R-group Source) Rationale for Inclusion
1.1 SuzukiPhenylboronic acidEstablish baseline activity for a simple aryl substitution.
1.2 Suzuki4-Methoxyphenylboronic acidProbe for interaction with a hydrogen bond acceptor.
1.3 Suzuki3-Pyridylboronic acidIntroduce a basic nitrogen for potential salt-bridge formation and improved solubility.
1.4 Suzuki4-(Trifluoromethyl)phenylboronic acidExplore the effect of a strong electron-withdrawing group.
2.1 Buchwald-HartwigMorpholineIntroduce a common, metabolically stable heterocyclic amine with H-bond accepting capability.
2.2 Buchwald-HartwigAnilineIntroduce a planar aromatic amine to explore pi-stacking interactions.
2.3 Buchwald-HartwigPiperazineIntroduce a basic center for solubility and potential interaction with acidic residues.
2.4 Buchwald-HartwigMethylamineIntroduce a small, simple alkylamine to probe steric tolerance.

Biological Evaluation Strategy

A tiered screening approach ensures that resources are focused on the most promising compounds. The specific assays will depend on the intended therapeutic target, but a general framework is provided below.

G cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary Screening cluster_tertiary Tier 3: Lead Profiling CompoundLibrary Synthesized Library (e.g., Compounds 1.1 - 2.4) PrimaryAssay High-Throughput Primary Assay (e.g., Target Enzyme IC₅₀ Determination) CompoundLibrary->PrimaryAssay PotencyFilter Potency Cutoff (e.g., IC₅₀ < 1 µM) PrimaryAssay->PotencyFilter SelectivityAssay Selectivity Panel (vs. Related Targets/Anti-targets) PotencyFilter->SelectivityAssay Hits SAR Analysis SAR Analysis PotencyFilter->SAR Analysis Inactives CellularAssay Cell-Based Potency Assay (Confirms cellular activity) SelectivityAssay->CellularAssay SelectivityFilter Selectivity Confirmed? CellularAssay->SelectivityFilter ADME In Vitro ADME Assays (Microsomal Stability, Permeability) SelectivityFilter->ADME Confirmed Hits Tox Early Toxicology (e.g., Cytotoxicity against cell lines) ADME->Tox LeadCandidate Lead Candidate(s) for Further Optimization Tox->LeadCandidate

Caption: A tiered biological screening cascade for hit identification.

Primary Assay: Target Potency

The initial screen should be a robust, high-throughput assay to determine the potency (e.g., IC₅₀ or Kᵢ) of each synthesized compound against the primary biological target. For an enzyme target, this could be a fluorescence-based or colorimetric assay that measures substrate turnover.[23]

Secondary Assays: Selectivity and Cellular Activity

Compounds that meet a predefined potency threshold in the primary assay ("hits") should advance to secondary screening.

  • Selectivity: Hits should be tested against a panel of related targets (e.g., other enzymes in the same family) to determine their selectivity profile. High selectivity is crucial for minimizing off-target effects.

  • Cellular Activity: The efficacy of hits should be confirmed in a relevant cell-based model to ensure they can cross cellular membranes and engage the target in a more complex biological environment.

Tertiary Profiling: ADME-Tox

The most promising candidates from secondary screening should undergo preliminary in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling. Key assays include:

  • Metabolic Stability: Incubation with liver microsomes to assess susceptibility to metabolic degradation.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across biological membranes.

  • Cytotoxicity: Evaluation against standard cell lines (e.g., HepG2) to flag potential toxicity issues early.

Structure-Activity Relationship (SAR) Analysis

The data gathered from the biological evaluation must be systematically analyzed to establish a clear SAR. This involves correlating specific structural changes with observed changes in potency, selectivity, and ADME properties.

Table 2: Hypothetical Screening Data and SAR Interpretation
Compound ID R-group Primary Target IC₅₀ (nM) Selectivity vs. Target B (Fold) Interpretation / Next Steps
Parent -Br5,2001Baseline activity. Derivatization is necessary.
1.1 Phenyl8505Simple aryl group improves potency, suggesting a hydrophobic pocket.
1.2 4-MeO-Phenyl3508H-bond acceptor at the para position is favorable. Explore other H-bond acceptors.
1.3 3-Pyridyl95>50Basic nitrogen dramatically improves potency and selectivity. Likely a key salt-bridge or H-bond interaction. Synthesize 2- and 4-pyridyl analogs.
2.1 Morpholino48012The morpholine ring is well-tolerated and improves activity. A good scaffold for maintaining solubility.
2.2 Anilino1,5003Less active than C-C coupled analogs, suggesting the C-N linker is less optimal in this region.

From this hypothetical data, a clear SAR emerges: the introduction of a basic nitrogen atom, such as in the pyridyl group of compound 1.3 , leads to a substantial improvement in both potency and selectivity. This provides a strong, data-driven rationale for the next round of synthesis, which would focus on exploring different positions of the nitrogen within the pyridine ring and introducing other nitrogen-containing heterocycles at the 4-position.

Conclusion

The 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic design incorporates both privileged pharmacophores and a versatile synthetic handle. By employing robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate a diverse library of analogs. When coupled with a systematic biological evaluation cascade and rigorous SAR analysis, this iterative approach provides a powerful and validated pathway to identify lead candidates with significantly improved activity and a more desirable pharmacological profile.

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  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (n.d.). PubMed.
  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
  • Durán-Martín, D., et al. (2017).
  • Bag, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • Hosseininezhad, S. (2022). Synthesis of 1-(phenylsulfonyl)pyrrolidine by tert-amines[24]. ResearchGate.

  • Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. (n.d.). Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Ghorab, M. M., et al. (2020).
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • El-Maali, N. A. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals.
  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.
  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules.
  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.

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Application

Application Note: A Strategic Workflow for Evaluating the Anticancer Potential of Novel 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine Analogs

Audience: Researchers, scientists, and drug development professionals. Part 1: Abstract and Rationale The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological res...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Part 1: Abstract and Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds are a rich source of pharmacologically active scaffolds, with both the sulfonamide and pyrrolidine moieties being independently recognized for their significant roles in anticancer drug design.[1][2][3] Sulfonamide derivatives have demonstrated a wide array of antitumor mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of cell cycle arrest.[4] The pyrrolidine ring, a prevalent N-heterocycle in natural products and pharmaceuticals, serves as a versatile scaffold for developing agents that exhibit cytotoxic and antiproliferative effects.[5]

This application note outlines a comprehensive, multi-tiered strategy for the synthesis, screening, and preclinical evaluation of a novel class of compounds: 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine analogs . The core hypothesis is that the combination of the halogenated phenylsulfonyl group with the pyrrolidine scaffold could yield compounds with unique anticancer properties, potentially through synergistic or novel mechanisms of action. The presence of bromine and fluorine atoms offers opportunities for halogen bonding and altered metabolic stability, which can be systematically explored through analog synthesis.

This document provides a logical workflow, from initial library design and in vitro screening to mechanistic elucidation and in vivo efficacy testing. The protocols herein are designed to be self-validating, incorporating necessary controls and decision-making waypoints to efficiently identify and advance promising lead candidates.

Part 2: Analog Design and Synthesis Strategy

The exploration of this chemical series begins with the rational design of a focused library of analogs to establish a preliminary Structure-Activity Relationship (SAR). The parent structure, 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine, serves as the template for systematic modification.

Key Modification Points for SAR Exploration:

  • Pyrrolidine Ring Substitution: Introduction of substituents at the 2, 3, or 4-positions of the pyrrolidine ring can explore new binding interactions and modulate physicochemical properties.

  • Phenyl Ring Bioisosteric Replacement: The 4-bromo-3-fluorophenyl group can be replaced with other substituted aromatic or heteroaromatic rings to probe the electronic and steric requirements for activity.

  • Sulfonamide Linker Modification: While generally less amenable to modification, replacing the sulfonyl group with a sulfinyl or other isosteres could be explored in later optimization stages.[6]

General Synthetic Pathway:

The synthesis of these analogs can be achieved through a straightforward sulfonylation reaction. The general approach involves reacting the commercially available 4-bromo-3-fluorobenzenesulfonyl chloride with pyrrolidine or its substituted derivatives in the presence of a suitable base and solvent.

reagent1 4-Bromo-3-fluorobenzene- sulfonyl chloride product Target Analog: 1-((4-bromo-3-fluorophenyl)sulfonyl) pyrrolidine Analog reagent1->product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagent2 Pyrrolidine Analog (with R-group substitutions) reagent2->product

Caption: General synthetic scheme for the target analogs.

Part 3: Tier 1 - Primary In Vitro Screening Cascade

The initial step is to screen the synthesized library of analogs for broad cytotoxic activity across a diverse panel of human cancer cell lines. This allows for the rapid identification of "hit" compounds and provides early insights into potential tumor-type selectivity.[7][8]

Workflow for Primary Screening

start Synthesized Analog Library prepare Prepare Stock Solutions (e.g., 10 mM in DMSO) start->prepare screen Single-Dose Screening (e.g., 10 µM) across NCI-60 Cell Line Panel prepare->screen analyze Calculate Percent Growth Inhibition (PGI) screen->analyze decision Hit Identification: PGI > 50% in ≥ 3 cell lines? analyze->decision dose_response Dose-Response Assay (e.g., 0.01 to 100 µM) on sensitive cell lines decision->dose_response Yes end Prioritize Hits for Mechanistic Studies decision->end No (Deprioritize) calculate_ic50 Calculate IC50 Values dose_response->calculate_ic50 calculate_ic50->end

Caption: A tiered workflow for primary in vitro screening.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is chosen for its reliability, sensitivity, and basis in measuring total cellular protein, which is less prone to interference from metabolic changes compared to tetrazolium-based assays.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)

  • Complete growth medium (specific to cell line)

  • 96-well flat-bottom plates

  • Test compounds and positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add various concentrations of the test analogs (e.g., ranging from 0.01 µM to 100 µM) to the wells. Include wells for vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: IC₅₀ Values

All quantitative cytotoxicity data should be summarized in a table for easy comparison.

Compound IDModificationMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent-01 None12.5 ± 1.315.2 ± 2.110.8 ± 0.9
Analog-02 3-OH on Pyrrolidine5.2 ± 0.67.8 ± 1.14.5 ± 0.5
Analog-03 4-Cl on Phenyl> 50> 50> 50
Doxorubicin (Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are hypothetical and for illustrative purposes.

Part 4: Tier 2 - Secondary Mechanistic Assays

Once lead compounds with potent cytotoxicity are identified, the next phase is to investigate their mechanism of action (MoA). Key questions to address are whether the compounds halt cell proliferation (cytostatic) or induce cell death (cytotoxic), and through what pathways.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol determines if the compound induces arrest at a specific phase of the cell cycle (G1, S, or G2/M).

Materials:

  • Selected cancer cell line and lead compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the lead compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.

  • Harvest Cells: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS. Resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Interpretation: Compare the cell cycle phase distributions (G1, S, G2/M) between treated and control samples. A significant accumulation of cells in one phase indicates cell cycle arrest.

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Selected cancer cell line and lead compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the lead compound (IC₅₀ and 2x IC₅₀) for a relevant time point (e.g., 24 or 48 hours).

  • Harvest Cells: Collect all cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Mechanism of Action (MoA) Pathway

Based on the known activities of sulfonamides, a potential MoA could involve the induction of apoptosis through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[10][11]

compound Sulfonyl-pyrrolidine Analog stress Induces Cellular Stress (e.g., ROS, DNA damage) compound->stress bcl2 Modulates Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3/7 Activation (Executioner Caspases) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by a lead compound.

Part 5: Tier 3 - In Vivo Efficacy Evaluation

Promising candidates with a well-defined in vitro MoA must be evaluated in animal models to assess their therapeutic efficacy and potential toxicity.[12] The human tumor xenograft model in immunodeficient mice is a standard and robust system for this purpose.[7][13][14]

Protocol 4: Subcutaneous Xenograft Mouse Model

Model: Athymic Nude or SCID mice. Cell Line: A cancer cell line highly sensitive to the lead compound in vitro (e.g., HCT116).

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 million cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent).

    • Group 2: Lead Compound (at a predetermined dose, e.g., 25 mg/kg).

    • Group 3: Positive Control (standard-of-care drug for that cancer type).

  • Dosing: Administer the treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a set schedule (e.g., daily or 3 times a week) for 21-28 days.

  • Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record animal body weight at each measurement as an indicator of toxicity.

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined maximum size, or if signs of excessive toxicity appear. Tumors can be harvested for further ex vivo analysis (e.g., Western blot, IHC).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

Data Presentation: Tumor Growth Inhibition (TGI)
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle -1550 ± 210-+2.5
Lead Analog-02 25620 ± 9560%-1.8
Positive Control 10450 ± 8071%-5.5

Data are hypothetical and for illustrative purposes.

Part 6: Conclusion and Future Directions

This application note provides a structured, evidence-based framework for investigating the anticancer potential of novel 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine analogs. By progressing through a logical sequence of synthesis, broad screening, mechanistic studies, and in vivo validation, researchers can efficiently identify and characterize promising drug candidates. Positive results from this workflow would warrant further preclinical development, including ADME/Tox profiling, pharmacokinetic studies, and evaluation in more complex orthotopic or patient-derived xenograft (PDX) models to better mimic human disease.[13][14]

Part 7: References

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. [Link]

  • De Bacco, F., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]

  • Wouters, B. G., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Georg Thieme Verlag KG. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Inovatus Services Ltd. [Link]

  • Chauhan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]

  • Gadirov, M., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Ali, H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. International Journal of Molecular Sciences. [Link]

  • Supuran, C. T., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. PubMed. [Link]

  • Li, Z., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Semantic Scholar. [Link]

  • Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. [Link]

  • Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. (2025). MDPI. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (n.d.). ChemRxiv. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. [Link]

  • Kocius, L., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI. [Link]

  • Antineoplastic Agents Targeting Sphingolipid Pathways. (2020). Frontiers in Oncology. [Link]

  • Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. (2021). PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting the synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Welcome to the Technical Support Center for the synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine . As a Senior Application Scientist, I have designed this guide to move beyond basic, templated procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine .

As a Senior Application Scientist, I have designed this guide to move beyond basic, templated procedures. Here, we dissect the causality behind each experimental choice, providing a self-validating framework to ensure high-fidelity sulfonamide synthesis. The reaction between 4-bromo-3-fluorobenzenesulfonyl chloride and pyrrolidine is fundamentally robust[1], but the unique electronic environment of the di-halogenated aryl ring introduces specific vulnerabilities, such as accelerated hydrolysis and potential nucleophilic aromatic substitution (S_NAr).

Part 1: Reaction Workflow & Self-Validating Protocol

The synthesis of sulfonamides typically involves the nucleophilic attack of an amine on a sulfonyl chloride in the presence of a base[2]. Below is the optimized workflow for this specific transformation.

Workflow N1 1. Preparation Dry glassware, purge with N2 N2 2. Amine Solution Dissolve Pyrrolidine & TEA in anhydrous DCM N1->N2 N3 3. Electrophile Addition Dropwise add 4-bromo-3-fluorobenzenesulfonyl chloride at 0 °C N2->N3 N4 4. Reaction Stir at RT (2-4 h), monitor via TLC N3->N4 N5 5. Quench & Workup Wash with 1M HCl, NaHCO3, and Brine N4->N5 N6 6. Isolation Dry over Na2SO4, filter, and concentrate N5->N6

Figure 1: Step-by-step experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Amine Solution: Dissolve pyrrolidine (1.1 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM) to create a 0.1 M solution. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Quench & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

The Self-Validating System: A protocol is only as good as its built-in feedback loops. In this workflow, the addition of 1M HCl during the quench is a self-validating purification step. Mechanistically, it neutralizes the TEA base and protonates any unreacted pyrrolidine, shifting their solubility entirely into the aqueous phase[3]. Because the newly formed sulfonamide nitrogen is heavily delocalized into the sulfonyl group, it is non-basic and remains in the organic phase. A successful phase separation inherently validates the purification of the product from amine starting materials.

Part 2: Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric and environmental parameters must be strictly controlled. The table below summarizes the optimal conditions and the mechanistic rationale behind them.

ParameterOptimal ConditionCausality / RationaleTroubleshooting Limit
4-Bromo-3-fluorobenzenesulfonyl chloride 1.0 equivLimiting reagent. Prevents difficult downstream purification of hydrolyzed sulfonic acid.Do not exceed 1.05 equiv
Pyrrolidine 1.1 - 1.2 equivSlight excess ensures complete consumption of the electrophile.>1.5 equiv complicates aqueous workup
Triethylamine (TEA) 1.5 - 2.0 equivScavenges the HCl byproduct, preventing protonation and deactivation of pyrrolidine[3].<1.1 equiv leads to stalled reactions
Solvent Anhydrous DCM (0.1 M)Aprotic environment prevents hydrolysis; excellent solubility profile for reactants.Avoid protic solvents (e.g., MeOH)
Temperature 0 °C to RTControls the exothermic S_N2-type attack, preventing side reactions.>40 °C risks aryl halide displacement

Part 3: Troubleshooting Guide & FAQs

When synthesizing highly functionalized sulfonamides, deviations from expected yields usually point to specific mechanistic failures.

Troubleshooting Issue Issue: Low Product Yield C1 Moisture in Solvent Issue->C1 C2 Excessive Heat Issue->C2 R1 Hydrolysis to Sulfonic Acid C1->R1 R2 SNAr Side Reactions C2->R2 S1 Use Anhydrous DCM & N2 Atmosphere R1->S1 S2 Maintain 0 °C during addition R2->S2

Figure 2: Logical troubleshooting matrix for low yields in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected, and I see a highly polar spot on the baseline of my TLC. What happened? A1: Low yields in sulfonyl chloride synthesis and downstream sulfonamide formation frequently stem from the hydrolysis of the sulfonyl chloride[4]. The 4-bromo and 3-fluoro substituents are strongly electron-withdrawing via induction, which increases the partial positive charge on the sulfur atom. This makes 4-bromo-3-fluorobenzenesulfonyl chloride exceptionally prone to nucleophilic attack by water. The highly polar baseline spot is the unreactive 4-bromo-3-fluorobenzenesulfonic acid. Ensure all glassware is oven-dried and solvents are strictly anhydrous.

Q2: Can di-sulfonylation occur in this reaction? A2: No. While di-sulfonylation is a common side reaction when using primary amines[3], pyrrolidine is a secondary, cyclic amine. Once it reacts, it forms a tertiary sulfonamide, lacking the N-H proton required for a second sulfonylation event. If you see a second spot on TLC, it is likely a degradation product or an S_NAr byproduct, not a di-sulfonylated species.

Q3: Why do we add the sulfonyl chloride dropwise at 0 °C? A3: The reaction between a sulfonyl chloride and an amine is highly exothermic. Rapid addition at room temperature can lead to localized heating. Elevated temperatures can promote unwanted side reactions[4], such as the nucleophilic aromatic substitution (S_NAr) of the fluorine atom by pyrrolidine. The sulfonyl group strongly activates the meta-fluoro and para-bromo positions; keeping the reaction cool ensures the kinetic product (the sulfonamide) forms exclusively without degrading the aryl ring.

Q4: I have an emulsion during my aqueous workup. How do I resolve this without losing my product? A4: Emulsions trap the product at the aqueous-organic interface, leading to yield loss[4]. This is common when high concentrations of TEA-HCl salts are present. To resolve this, add a saturated NaCl solution (brine) to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous layer and decreases the solubility of organic compounds in it, forcing a rapid phase separation.

Sources

Optimization

Technical Support Center: Optimizing N-Arylsulfonylation of Pyrrolidine

Welcome to the technical support center for the N-arylsulfonylation of pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-arylsulfonylation of pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your desired N-arylsulfonylated pyrrolidine products.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the N-arylsulfonylation of pyrrolidine.

Q1: What is the fundamental reaction mechanism for the N-arylsulfonylation of pyrrolidine?

The N-arylsulfonylation of pyrrolidine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the arylsulfonyl chloride. This is followed by the elimination of a chloride ion. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.[1][2]

Q2: What are the most critical parameters to control for a successful N-arylsulfonylation of pyrrolidine?

The success of this reaction hinges on the careful control of several parameters:

  • Choice of Base: The base should be strong enough to deprotonate the pyrrolidinium salt that forms, but not so strong as to cause unwanted side reactions.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving both the pyrrolidine and the arylsulfonyl chloride.

  • Reaction Temperature: The temperature affects the reaction rate. Higher temperatures can increase the rate but may also lead to the formation of byproducts.[3]

  • Stoichiometry: The ratio of reactants is important to ensure complete consumption of the limiting reagent and to minimize side reactions.

Q3: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q4: What are the common methods for purifying the N-arylsulfonylated pyrrolidine product?

The most common purification techniques are:

  • Flash column chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[4]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product.[4]

  • Aqueous work-up: An initial aqueous work-up is typically performed to remove the base and any water-soluble byproducts before further purification.[4]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the N-arylsulfonylation of pyrrolidine.

Problem 1: Low or No Product Yield

Q: I have set up my reaction, but after several hours, TLC analysis shows mostly unreacted starting materials. What could be the issue?

A: Low or no conversion is a frequent challenge. Here’s a systematic approach to diagnosing the problem:

  • Insufficiently Activated Sulfonyl Chloride: The arylsulfonyl chloride may have degraded due to improper storage (exposure to moisture). It's crucial to use a fresh or properly stored reagent.

  • Inappropriate Base: The base may not be strong enough to effectively neutralize the HCl produced. Consider switching to a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

  • Low Reaction Temperature: The reaction may be kinetically slow at room temperature. Gradually increasing the temperature while monitoring for byproduct formation can enhance the reaction rate.[3]

  • Solvent Issues: The chosen solvent might not be appropriate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[4][5] Ensure the solvent is anhydrous, as water can react with the sulfonyl chloride.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_reagents Check Reagent Quality (Sulfonyl Chloride, Pyrrolidine, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions Reagents OK sub_reagents Use fresh reagents. Ensure anhydrous conditions. check_reagents->sub_reagents check_workup Analyze Work-up Procedure check_conditions->check_workup Conditions Seem Correct sub_conditions Increase temperature. Change base (e.g., to TEA, DIPEA). Switch to a different aprotic solvent (DCM, THF). check_conditions->sub_conditions sub_workup Check for product loss during extraction. Ensure correct pH during work-up. check_workup->sub_workup

Caption: A stepwise guide to troubleshooting low product yield.

Problem 2: Formation of Multiple Byproducts

Q: My reaction seems to have worked, but TLC and NMR show multiple spots/peaks in addition to my desired product. What are these byproducts and how can I avoid them?

A: The formation of multiple byproducts can complicate purification and reduce your overall yield. Here are some common culprits and their solutions:

  • Diaryl Sulfone Formation: This can occur at higher temperatures where the initially formed product reacts further.

    • Solution: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[3]

  • Hydrolysis of Sulfonyl Chloride: If there is moisture in your reaction, the arylsulfonyl chloride can hydrolyze to the corresponding sulfonic acid.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with the Base: Some bases, particularly primary or secondary amines, can compete with pyrrolidine as nucleophiles.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine or DIPEA.[4]

Problem 3: Difficult Purification

Q: I have a mixture of my product and a very polar byproduct that is difficult to separate by column chromatography. What are my options?

A: Purification challenges often arise from byproducts with similar polarity to your desired compound.

  • Optimize Chromatography: Experiment with different solvent systems for your column. A gradient elution might be necessary to achieve good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. Test various solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.[4]

  • Aqueous Wash: Sometimes, a simple aqueous wash with a mild acid or base can selectively remove certain impurities. For example, a wash with dilute HCl can remove residual amine bases, while a wash with saturated sodium bicarbonate can remove acidic byproducts.[4]

III. Experimental Protocols

Here are two detailed protocols for the N-arylsulfonylation of pyrrolidine.

Protocol 1: General Procedure for N-Arylsulfonylation of Pyrrolidine

This protocol is a standard and reliable method for the synthesis of N-arylsulfonylated pyrrolidines.

Materials:

  • Pyrrolidine (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyrrolidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) at 0 °C under an inert atmosphere.

  • Slowly add a solution of the arylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

A 1. Dissolve Pyrrolidine & TEA in DCM at 0°C B 2. Add Arylsulfonyl Chloride Solution A->B C 3. Warm to RT and Stir (4-12h) B->C D 4. Quench with NaHCO3 (aq) C->D E 5. Extraction with DCM D->E F 6. Wash with Brine & Dry E->F G 7. Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: General experimental workflow for N-arylsulfonylation.

Protocol 2: Copper-Catalyzed N-Arylation with Arylboroxines

Materials:

  • Pyrrolidine (1.0 eq)

  • Arylboroxine (0.4 eq)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Ethanol (EtOH)

Procedure:

  • In a reaction vessel, combine pyrrolidine (1.0 eq), arylboroxine (0.4 eq), and Cu(OAc)₂ (10 mol%) in ethanol.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation

The choice of reaction conditions can significantly impact the yield of the N-arylsulfonylation reaction. The following table summarizes typical yields under various conditions.

EntryArylsulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzenesulfonyl chlorideTriethylamineDCMRT692
2p-Toluenesulfonyl chlorideTriethylamineDCMRT595
34-Nitrobenzenesulfonyl chlorideDIPEATHF501285
42-Naphthalenesulfonyl chloridePyridineAcetonitrileRT888

V. References

  • BenchChem. (2025). Synthesis of N-Sulfonyl Pyrrolidine-2,5-dione Derivatives: Application Notes and Protocols. Available at:

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids. Available at:

  • Beilstein Journals. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available at:

  • ACS Publications. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Available at:

  • PMC. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines. Available at:

  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Available at:

  • PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at:

  • PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at:

  • PMC. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Available at:

  • BenchChem. (2025). Technical Support Center: N-Arylation of Pyrrolidine. Available at:

  • PMC. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available at:

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at:

  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols. Available at:

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. Available at:

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Available at:

  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of Bromo-Fluorophenyl Sulfonamides

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing bromo-fluorophenyl sulfonamides. It provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing bromo-fluorophenyl sulfonamides. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our aim is to empower you to identify, mitigate, and resolve common side reactions, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should anticipate when synthesizing bromo-fluorophenyl sulfonamides?

A1: The synthesis, typically involving the reaction of a bromo-fluorophenyl sulfonyl chloride with an amine, is prone to several side reactions. The most prevalent include:

  • Hydrolysis of the Sulfonyl Chloride: Bromo-fluorophenyl sulfonyl chlorides are highly reactive and susceptible to hydrolysis by ambient moisture or residual water in solvents, leading to the formation of the corresponding and unreactive bromo-fluorophenyl sulfonic acid.[1][2]

  • Di-sulfonylation of Primary Amines: If you are using a primary amine, there's a risk of it reacting with two molecules of the sulfonyl chloride, resulting in a di-sulfonylated byproduct.[1] This is more likely with an excess of the sulfonyl chloride or at elevated temperatures.

  • Over-bromination/Side-chain Halogenation: Depending on the brominating agent and reaction conditions used to prepare your starting materials, you may encounter poly-brominated aromatic rings or even halogenation of alkyl side chains if present.[3][4]

  • Polymerization: When starting with an aniline (aminobenzene) derivative, if the amino group is not adequately protected before the chlorosulfonation step, it can lead to the formation of polymeric byproducts.[5]

  • Formation of Sulfonate Esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1][6]

Q2: How can I effectively monitor the progress of my reaction and detect these byproducts?

A2: A combination of chromatographic and spectroscopic techniques is essential for real-time reaction monitoring and byproduct identification:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick, qualitative assessment of your reaction's progress.[1][5] By spotting your reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the formation of new products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[2][5][7] It allows you to determine the purity of your product and quantify the levels of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying unknown byproducts by providing the molecular weight of each component separated by the HPLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for the structural elucidation of your final product and any isolated byproducts.

Q3: What are the general strategies for purifying my target bromo-fluorophenyl sulfonamide?

A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid products.[5] The key is to find a suitable solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

  • Column Chromatography: For mixtures where the components have different polarities, column chromatography using silica gel is a versatile and widely used purification method.[5]

  • Washing/Extraction: A simple acid-base liquid-liquid extraction can be very effective for removing unreacted acidic or basic starting materials.[5] For instance, washing the organic layer with a dilute acid solution can remove residual amine.

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering step-by-step solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide

Symptom: After the reaction and workup, you isolate a very small amount of your target product, or none at all. TLC analysis shows a significant amount of unreacted starting amine and a new, very polar spot that doesn't correspond to your product.

Potential Cause & Mechanistic Insight:

The most likely culprit is the hydrolysis of your bromo-fluorophenyl sulfonyl chloride . Sulfonyl chlorides are highly electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by water.[6] This reaction forms the corresponding bromo-fluorophenyl sulfonic acid, which is highly polar and will not react with the amine. This hydrolysis can occur due to wet solvents, glassware, or exposure to atmospheric moisture.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum or in an oven (120 °C) for several hours before use.

    • Use anhydrous solvents. If you are using solvents from a bottle that has been opened multiple times, consider using a fresh bottle or drying the solvent using appropriate methods (e.g., molecular sieves).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[5]

  • Verify Reagent Quality:

    • If the sulfonyl chloride is old or has been improperly stored, it may have already hydrolyzed. Consider using a fresh batch or purifying the existing material.

  • Reaction Monitoring:

    • Monitor the reaction closely using TLC. If you observe the formation of a highly polar byproduct that stays at the baseline, it is likely the sulfonic acid.

Problem 2: Presence of a Less Polar Byproduct, Especially with Primary Amines

Symptom: Your TLC plate shows a spot that is less polar than your desired monosulfonamide product. This is particularly common when using a primary amine as your nucleophile.

Potential Cause & Mechanistic Insight:

This less polar spot is likely the di-sulfonylated byproduct . Primary amines have two N-H protons, and after the initial sulfonylation, the resulting monosulfonamide still possesses a slightly acidic N-H proton. Under certain conditions, this can be deprotonated and react with a second molecule of the sulfonyl chloride.

Troubleshooting Protocol:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of your reactants. Avoid using a large excess of the sulfonyl chloride. A 1:1 ratio or a slight excess of the amine is often recommended to favor monosulfonylation.[1]

  • Temperature Management:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] Higher temperatures can provide the activation energy needed for the second sulfonylation to occur.

  • Controlled Addition:

    • Add the sulfonyl chloride solution dropwise to the amine solution, rather than adding the amine to the sulfonyl chloride. This ensures that the sulfonyl chloride is never in large excess locally.

  • Reaction Time:

    • Monitor the reaction by TLC and quench it as soon as the starting amine is consumed to prevent the reaction from proceeding to the di-sulfonylated product.[1]

Problem 3: Unexpected Regioisomers or Multiple Spots on TLC

Symptom: You observe multiple product spots on your TLC plate, suggesting the formation of regioisomers or other unexpected byproducts. This can be an issue during the initial synthesis of the bromo-fluorophenyl starting material.

Potential Cause & Mechanistic Insight:

The issue may stem from a lack of regioselectivity during the bromination or sulfonation of the fluorophenyl ring. The directing effects of the fluorine and any other substituents on the ring will influence the position of the incoming electrophile (e.g., Br⁺ or SO₃H). For example, fluorine is an ortho-, para-director. If both positions are available, a mixture of isomers can be formed.

Troubleshooting Protocol:

  • Review the Synthesis of Starting Materials:

    • Carefully re-examine the conditions used for the bromination and/or sulfonation steps.

    • The choice of brominating agent and catalyst can significantly influence regioselectivity.[8][9] For example, using N-bromosuccinimide (NBS) in the presence of a catalyst like silica gel can favor para-bromination.[8]

  • Purification of Intermediates:

    • It is crucial to purify the bromo-fluorophenyl intermediate before proceeding to the sulfonamide formation step. A mixture of regioisomers at this stage will inevitably lead to a mixture of final products.

  • Analytical Characterization:

    • Use NMR (particularly ¹H and ¹⁹F) and/or X-ray crystallography to definitively determine the structure of your isolated products and byproducts to understand the regiochemical outcome of your reactions.

Experimental Protocols

General Procedure for Bromo-Fluorophenyl Sulfonamide Synthesis
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the amine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq) to the flask.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the bromo-fluorophenyl sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the anhydrous solvent and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[5]

Protocol for Byproduct Identification using HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.[5]

  • HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., C18).[5]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.[5]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[5]

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamides.[5]

    • Mode: Run in both positive and negative ion modes.

    • Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass-to-charge ratios (m/z) from the mass spectrometer to determine the molecular weights of the components in your mixture.[5]

Data Presentation

Table 1: Troubleshooting Summary for Common Side Reactions

SymptomProbable Side ReactionKey Contributing FactorsRecommended Solutions
Low product yield, highly polar byproductHydrolysis of sulfonyl chloridePresence of water in reagents or glasswareUse anhydrous solvents and flame-dried glassware; run under an inert atmosphere.[1][5]
Less polar byproduct observed on TLCDi-sulfonylation of primary amineExcess sulfonyl chloride, high temperatureUse 1:1 stoichiometry or slight excess of amine; maintain low reaction temperature (0 °C).[1]
Formation of an oily, unexpected productFormation of sulfonate esterUse of alcoholic solvents or presence of alcohol impuritiesUse aprotic solvents (DCM, THF, acetonitrile).[1]
Polymer formation (with aniline starting materials)Reaction of unprotected amine during chlorosulfonationAmine group not protectedProtect the amine (e.g., as an acetanilide) before chlorosulfonation.[5]

Visualizations

G cluster_0 Reaction Monitoring & Analysis cluster_1 Troubleshooting Workflow TLC TLC Analysis HPLC HPLC for Purity LCMS LC-MS for ID NMR NMR for Structure Start Low Yield or Impure Product Check_Conditions Verify Anhydrous Conditions? Start->Check_Conditions Check_Stoichiometry Correct Stoichiometry? Check_Conditions->Check_Stoichiometry [Yes] Optimize Optimize & Repeat Check_Conditions->Optimize [No] Check_Temp Optimal Temperature? Check_Stoichiometry->Check_Temp [Yes] Check_Stoichiometry->Optimize [No] Check_Temp->Optimize [No] Purify Purify Product (Column/Recrystallization) Check_Temp->Purify [Yes] Optimize->Start

Caption: A logical workflow for troubleshooting common issues in sulfonamide synthesis.

G SulfonylChloride R-SO₂Cl (Bromo-fluorophenyl sulfonyl chloride) Product R-SO₂-NH-R' (Desired Sulfonamide) SulfonylChloride->Product DiSulfonylation R-SO₂-N(R')-SO₂-R (Di-sulfonylation Byproduct) SulfonylChloride->DiSulfonylation SulfonicAcid R-SO₃H (Hydrolysis Byproduct) SulfonylChloride->SulfonicAcid Amine R'-NH₂ (Primary Amine) Amine->Product Nucleophilic Attack Base Base (e.g., Pyridine) Product->DiSulfonylation + R-SO₂Cl (Excess Reagent/ High Temp) Water H₂O (Moisture) Water->SulfonicAcid Hydrolysis

Caption: Key reaction pathways in bromo-fluorophenyl sulfonamide synthesis.

References

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Santa Monica College.
  • Al-Masoudi, N. A. L., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. (n.d.). METTLER TOLEDO.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2002). Chemical Reviews. [Link]

  • Zhang, W., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Pyrrolidine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-based inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and overcome challenges related to poor cell permeability, a common hurdle in translating potent biochemical inhibitors into effective cell-based probes and therapeutic candidates.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses fundamental questions about why pyrrolidine-based inhibitors often exhibit poor cell permeability.

Q1: My pyrrolidine-based inhibitor is highly potent in biochemical assays but shows weak or no activity in cell-based assays. What are the likely reasons for this discrepancy?

A1: This is a classic and frequent challenge in drug discovery. The discrepancy between biochemical potency and cellular activity often points to issues with the compound's ability to reach its intracellular target at a sufficient concentration.[1] Several factors related to the pyrrolidine scaffold and the overall molecular properties can contribute to this:

  • High Polarity: The pyrrolidine ring, especially when unsubstituted or containing polar functional groups, can significantly increase the polar surface area (PSA) of a molecule. Molecules with a high PSA struggle to cross the hydrophobic lipid bilayer of the cell membrane.[2]

  • Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and any substituents can introduce additional hydrogen bond donors or acceptors.[3] While these interactions are often crucial for target binding, they are energetically unfavorable for partitioning into the cell membrane.[3]

  • Low Lipophilicity: A measure of a compound's "greasiness," lipophilicity (often expressed as logP or logD) is a key determinant of membrane permeability.[4][5] Pyrrolidine-based compounds can be highly polar and thus have low lipophilicity, preventing them from efficiently entering the lipid membrane.

  • Efflux Transporter Activity: Cells possess efflux pumps, such as P-glycoprotein (P-gp), that actively expel foreign substances, including some inhibitors.[6][7] Your compound might be a substrate for these transporters, leading to low intracellular accumulation despite initial passive diffusion.[8][9]

  • Poor Aqueous Solubility: While seemingly counterintuitive, very poor solubility can also limit cell permeability. If the compound crashes out of the assay medium, its effective concentration at the cell surface is significantly reduced.[10]

Q2: What specific physicochemical properties of my pyrrolidine inhibitor should I analyze to predict its cell permeability?

A2: To proactively assess the potential for poor cell permeability, you should evaluate several key physicochemical properties. These parameters are often collectively considered in models like Lipinski's Rule of Five, but a more nuanced analysis is beneficial for pyrrolidine-containing scaffolds.

Physicochemical Property Impact on Permeability Optimal Range (General Guidance)
Lipophilicity (logP/logD) Determines partitioning into the lipid bilayer.[4]logP 1-3 is often a good starting point, but this can be scaffold-dependent.
Polar Surface Area (PSA) Reflects the sum of polar atoms; high PSA hinders membrane crossing.[11]PSA < 140 Ų is a common goal for good oral bioavailability.
Molecular Weight (MW) Smaller molecules generally diffuse more easily.[12]MW < 500 Da is part of Lipinski's rules.
Hydrogen Bond Donors (HBD) & Acceptors (HBA) High numbers of HBDs/HBAs increase the energy barrier for membrane crossing.[3][13]HBD ≤ 5, HBA ≤ 10 (Lipinski's rules).
Aqueous Solubility Sufficient solubility is needed to maintain a concentration gradient for passive diffusion.Highly context-dependent, but should be sufficient in assay media.
Ionization State (pKa) The charge of a molecule affects its ability to cross membranes; neutral forms are generally more permeable.[12]The pKa relative to physiological pH (7.4) will determine the fraction of the neutral species.
Q3: How do I know if my inhibitor is being removed from the cells by efflux pumps?

A3: Efflux pump activity is a common reason for low intracellular drug concentration.[6][7] To determine if your pyrrolidine-based inhibitor is a substrate for efflux transporters like P-glycoprotein (P-gp), you can perform a Caco-2 permeability assay with and without a known efflux pump inhibitor, such as verapamil.[14][15]

  • Bidirectional Caco-2 Assay: This assay measures the permeability of your compound across a monolayer of Caco-2 cells in two directions: from the apical (A) to the basolateral (B) side, and from B to A.[14]

  • Calculating the Efflux Ratio (ER): The ratio of the permeability coefficient from the B-A direction to the A-B direction (Papp B-A / Papp A-B) is calculated. An efflux ratio significantly greater than 2 is a strong indicator that your compound is actively transported out of the cells.[14]

  • Using an Efflux Inhibitor: If co-incubation with an efflux pump inhibitor like verapamil reduces the efflux ratio (by increasing A-B transport and/or decreasing B-A transport), it confirms that your compound is a substrate for that specific transporter.[14]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical, step-by-step guidance to diagnose and address poor cell permeability in your experiments.

Troubleshooting Workflow: From Biochemical Hit to Cellular Activity

This workflow will guide you through a logical sequence of experiments to identify the cause of poor cellular potency.

A Biochemical Hit (Potent Inhibition) B Cell-Based Assay (Low/No Activity) A->B C Confirm Compound Integrity & Solubility B->C D Assess Passive Permeability (PAMPA) C->D Compound is stable & soluble E Assess Permeability & Efflux (Caco-2 Assay) D->E F Low Passive Permeability E->F Low Papp G High Efflux Ratio E->G High ER H Good Passive Permeability & Low Efflux E->H Good Papp, Low ER I Hypothesis: Poor Physicochemical Properties F->I J Hypothesis: Efflux Transporter Substrate G->J K Hypothesis: Target Not Engaged or Pathway Not Active H->K L Structural Modification Strategies (e.g., reduce PSA, increase lipophilicity) I->L M Co-dose with Efflux Inhibitor or Structural Modification J->M N Confirm Target Engagement (e.g., CETSA, Target Occupancy Assay) K->N cluster_0 Structural Modification Strategies cluster_1 Examples A Increase Lipophilicity E Add non-polar groups (e.g., methyl, fluoro) A->E B Reduce Polar Surface Area (PSA) F Replace polar groups with bioisosteres B->F C Introduce Intramolecular Hydrogen Bonds G Mask H-bond donors/acceptors C->G D Reduce Rotatable Bonds H Introduce conformational constraints (e.g., cyclization) D->H

Caption: Key structural modification strategies.

  • Increase Lipophilicity: Systematically introduce small, non-polar groups (e.g., methyl, ethyl, fluoro) to increase the overall lipophilicity of the molecule. [16]However, be mindful of the "lipophilic permeability efficiency," as excessive lipophilicity can lead to poor solubility and increased metabolic liabilities. [5]* Reduce Polar Surface Area (PSA): Replace polar functional groups with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.

  • Introduce Intramolecular Hydrogen Bonds: This is a more advanced strategy where the molecule is designed to fold into a conformation that "hides" its polar groups through an internal hydrogen bond. [11][17][18]This reduces the desolvation penalty for entering the cell membrane. [3]* Reduce Rotatable Bonds: Increased molecular flexibility can be entropically unfavorable for membrane permeation. Introducing conformational constraints, such as cyclization, can sometimes improve permeability. [11]

Strategy 2: Prodrug Approaches

A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability, and then be converted to the active form in vivo. [19][20][21]

  • Ester Prodrugs: If your pyrrolidine inhibitor contains a carboxylic acid or hydroxyl group, converting it to an ester can mask the polar group, increasing lipophilicity and permeability. The ester is then cleaved by intracellular esterases to release the active compound. [20]* Carrier-Linked Prodrugs: The inhibitor can be covalently linked to a promoiety that is recognized by an uptake transporter. For example, linking to an amino acid can facilitate uptake by amino acid transporters. [22][23]

Strategy 3: Formulation and Delivery Systems

For preclinical studies, formulation strategies can be used to enhance the delivery of poorly permeable compounds.

  • Nanoparticle-Based Delivery: Encapsulating the inhibitor in nanoparticles, such as lipid nanoparticles or polymeric nanoparticles, can facilitate cellular uptake through endocytosis. [24][25][26][27]This approach can also protect the compound from degradation and improve its pharmacokinetic profile. [28]* Permeation Enhancers: In some in vitro experiments, mild detergents or solvents like DMSO can be used at low concentrations to transiently increase membrane permeability. [29]However, this approach can introduce artifacts and is not translatable to in vivo settings.

By systematically applying the troubleshooting workflows and considering these improvement strategies, you can effectively diagnose and overcome the challenge of poor cell permeability in your pyrrolidine-based inhibitors, ultimately advancing your research and drug discovery efforts.

References

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Sulfonylpyrrolidine Compounds

Welcome to the Advanced Technical Support Center for medicinal chemists and drug development professionals working with sulfonylpyrrolidine scaffolds. While sulfonylpyrrolidines are highly versatile pharmacophores used t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for medicinal chemists and drug development professionals working with sulfonylpyrrolidine scaffolds. While sulfonylpyrrolidines are highly versatile pharmacophores used to target everything from viral entry proteins to human metalloproteinases, their structural flexibility can sometimes lead to promiscuous binding.

This guide provides field-proven troubleshooting strategies, rational design FAQs, and validated protocols to help you engineer highly selective sulfonylpyrrolidine candidates.

Part 1: Frequently Asked Questions (FAQs) on Structural Optimization

Q1: How does the stereochemistry of the pyrrolidine ring affect target selectivity and off-target avoidance? A1: The spatial orientation dictated by the C-2 stereocenter of the pyrrolidine ring is the most critical determinant of target selectivity. Because the pyrrolidine ring acts as a rigid vector, its stereochemistry dictates the 3D trajectory of the attached sulfonyl and aryl groups. For example, in the development of human deoxyuridine triphosphatase (dUTPase) inhibitors, the S-enantiomer of N-sulfonylpyrrolidine-containing uracils (e.g., compound 12a) demonstrates highly potent inhibition (IC50 = 0.29 μM)[1]. Conversely, the R-configuration (compound 12b) is significantly weaker (IC50 = 10 μM), resulting in a massive eudismic ratio[1]. Similarly, in respiratory syncytial virus (RSV) inhibitors, the S-enantiomer derived from L-proline delivers a vastly superior selectivity index compared to its racemate[2]. Causality: Testing racemic mixtures masks off-target liabilities because the less active enantiomer often binds to unintended off-target hydrophobic pockets. Always resolve enantiomers early in your pipeline.

Q2: My sulfonylpyrrolidine lead shows significant off-target binding to L-type calcium channels and CB1 receptors during safety profiling. How can I engineer these out? A2: This is a known liability. Broad off-target profiling of sulfonylpyrrolidine-derived compounds often reveals cross-reactivity with L-type calcium channels (up to 70% inhibition) and cannabinoid CB1 receptors (up to 86% inhibition) at 10 μM concentrations[3]. To mitigate this, you must systematically modify the steric bulk and electronic properties of the aryl moiety attached to the sulfonyl group. Increasing steric bulk at specific vectors (e.g., transitioning from a methyl to an isopropyl group at the 4-benzyl position) can create steric clashes within the narrow binding pockets of off-target GPCRs and ion channels, effectively abolishing off-target binding while preserving or even improving primary target potency[3].

Q3: When developing matrix metalloproteinase (MMP-2) inhibitors using a sulfonyl pyrrolidine scaffold, how do I avoid cross-reactivity with other metalloproteinases? A3: MMP inhibitors historically fail in the clinic due to poor isoform selectivity (e.g., hitting MMP-1 or MMP-9), which leads to severe dose-related toxicities[4]. The solution lies in the synergistic tuning of the zinc-binding group (ZBG) and the P1' substituent. While hydroxamates are powerful ZBGs, they are notoriously non-selective. By utilizing a highly specific hydrophobic and sterically bulky substituent on the terminal aryl moiety of the sulfonyl group, you can force the molecule to exclusively occupy the deep S1' pocket unique to MMP-2[4].

Part 2: Quantitative Data & SAR Summary

The following table summarizes key quantitative data regarding sulfonylpyrrolidine optimization, demonstrating how specific structural modifications directly impact primary efficacy and off-target mitigation.

Compound / ScaffoldPrimary TargetPrimary EfficacyKey Off-Target LiabilityValidated Optimization Strategy
Compound 12a / 12k Human dUTPaseIC50 = 0.15 – 0.29 μMNon-specific cytotoxicity (driven by R-isomer)Isolate S-enantiomer; remove terminal hydroxyl group to improve pocket fit[1].
Compound 5o RSV EntryEC50 = 2.3 μMGeneral cytotoxicity (CC50 = 30.9 μM)Utilize L-proline derivation to maximize the therapeutic index[2].
Compound 19 analog RSV PolymeraseEC50 < 1.0 μML-type Ca2+ channel (70%), CB1 (86%)Increase steric bulk at the 4-benzyl position (e.g., isopropyl substitution)[3].
Arylsulfonyl pyrrolidines MMP-2Low nMMMP-1 / MMP-9 cross-reactivityOptimize hydroxamate ZBG; increase hydrophobic bulk on the terminal aryl moiety[4].
PLEV-derived analogs Nav1.6 ChannelIC50 = 49 μMPoor Nav isoform selectivityIncorporate benzenesulfonyl groups to modulate protein-protein interactions (FGF14:Nav1.6)[5].

Part 3: Troubleshooting Guide & Experimental Methodologies

Self-Validating Protocol: Target vs. Off-Target Counter-Screening Workflow

To ensure your sulfonylpyrrolidine compounds are truly selective, you must implement a self-validating screening system. This protocol ensures that target engagement is confirmed orthogonally while off-target effects are systematically ruled out.

Step 1: Enantiomeric Resolution and Purity Confirmation

  • Action: Separate racemic sulfonylpyrrolidine mixtures using chiral preparative HPLC.

  • Validation: Confirm enantiomeric excess (ee > 99%) using chiral analytical HPLC and optical rotation. Causality: You cannot accurately assess off-target effects if a contaminating enantiomer is driving the toxicity[2].

Step 2: Primary Biochemical Target Engagement

  • Action: Evaluate the pure enantiomer in a cell-free enzymatic assay (e.g., dUTPase catalytic assay or MMP-2 fluorogenic substrate assay).

  • Validation: Establish a baseline IC50. For dUTPase, potent inhibitors should fall in the 0.15–0.30 μM range[1].

Step 3: Phenotypic Cytotoxicity Counter-Screening

  • Action: Treat a standardized cell line (e.g., HeLa S3 or HEp-2) with the compound at high concentrations (up to 100 μM) for 72 hours.

  • Validation: Measure cell viability using a Crystal Violet or MTT assay. A highly selective compound should not inhibit cell growth by itself at 100 μM[1]. If cytotoxicity is observed (CC50 < 50 μM), the compound is hitting essential off-target cellular machinery and must be deprioritized[2].

Step 4: Broad-Spectrum Safety Pharmacology Profiling

  • Action: Submit the lead compound to a standardized commercial panel (e.g., Eurofins Panlabs) at a fixed concentration of 10 μM.

  • Validation: Monitor for >50% inhibition against high-risk off-targets, specifically L-type calcium channels and cannabinoid receptors, which are known sinks for sulfonylpyrrolidines[3].

Step 5: Structural Co-Crystallization (Mechanistic Confirmation)

  • Action: Perform X-ray crystallography of the lead compound complexed with the primary target.

  • Validation: Confirm the binding mode. For example, ensure the uracil ring and phenyl ring of the sulfonylpyrrolidine occupy the intended recognition and hydrophobic regions, respectively, without inducing unintended conformational shifts in the protein backbone[1].

Part 4: Optimization Workflow Visualization

The following diagram illustrates the logical flow of the self-validating selectivity profiling system described above.

G N1 Design Sulfonylpyrrolidine Scaffold N2 Primary Target Assay (e.g., dUTPase, RSV, MMP-2) N1->N2 N3 In Vitro Cytotoxicity (CC50 Determination) N2->N3 N4 Broad Off-Target Panel (e.g., Panlabs 40+ targets) N3->N4 N5 Significant Off-Target Binding (>50% at 10 μM)? N4->N5 N6 Iterative SAR Optimization (Steric Bulk, ZBG Tuning) N5->N6 Yes N8 Advance to In Vivo Efficacy Models N5->N8 No N7 X-ray Crystallography Binding Mode Analysis N6->N7 N7->N1

Workflow for iterative SAR and selectivity profiling to minimize off-target effects.

References

  • Title: Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a small molecule inhibitor probe for the study Source: SciSpace URL: [Link]

  • Title: Optimization of Potent and Selective Quinazolinediones: Inhibitors of Respiratory Syncytial Virus That Block RNA-Dependent RNA-Polymerase Complex Activity Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Analogs Derived from the PLEV Tetrapeptide as Protein-Protein Interaction Modulators of Voltage-Gated Sodium Channel 1.6 Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Pinpointing prime structural attributes of potential MMP-2 inhibitors comprising alkyl/ arylsulfonyl pyrrolidine scaffold: a ligand-based molecular modelling approach validated by molecular dynamics simulation analysis Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of Substituted Pyrrolidine Enantiomers

Welcome to the Technical Support Center for the enantiomeric resolution of substituted pyrrolidines. The pyrrolidine ring is a fundamental pharmacophore in drug discovery, and the stereochemistry of its substituents stri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of substituted pyrrolidines. The pyrrolidine ring is a fundamental pharmacophore in drug discovery, and the stereochemistry of its substituents strictly dictates biological activity[1].

Because pyrrolidines often contain a highly basic secondary amine, their chiral separation via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) presents unique chromatographic challenges—most notably severe peak tailing and unpredictable enantioselectivity[1][2]. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization strategies to ensure baseline resolution of your enantiomers.

Mechanistic Principles & Decision Workflow

Chiral recognition of pyrrolidines on polysaccharide-based Chiral Stationary Phases (CSPs) relies on the formation of transient diastereomeric complexes[3]. This is driven by three enthalpic interactions: hydrogen bonding, dipole-dipole interactions, and steric hindrance[3][4].

However, the basicity of the pyrrolidine nitrogen often leads to secondary interactions with the acidic residual silanol groups on the silica support of the CSP, disrupting the chiral recognition mechanism and causing peak tailing[2][5]. Your separation strategy must be dictated by the specific functional groups attached to the pyrrolidine ring.

Pyrrolidine_Workflow Start Substituted Pyrrolidine Racemate Eval Evaluate Substitution Profile (Acidic vs. Basic Groups) Start->Eval Basic Basic/Neutral Pyrrolidine (e.g., 2-aminomethyl derivatives) Eval->Basic Acidic Acidic Pyrrolidine (e.g., Pyrrolidine-3-carboxylic acid) Eval->Acidic CSP Select Polysaccharide CSP (Amylose/Cellulose-based) Basic->CSP Acidic->CSP ModBasic Add Basic Modifier (0.1% DEA / TEA) CSP->ModBasic If Basic ModAcidic Add Acidic Modifier (0.1% TFA) CSP->ModAcidic If Acidic EvalTail Assess Peak Symmetry (Tailing Factor < 1.5?) ModBasic->EvalTail ModAcidic->EvalTail Success Baseline Resolution (Rs > 1.5) EvalTail->Success Yes Troubleshoot Proceed to Troubleshooting (Adjust Temp/Flow) EvalTail->Troubleshoot No

Workflow for direct chiral HPLC separation of pyrrolidine derivatives based on functional groups.

Self-Validating Protocol: Direct Chiral HPLC Method Development

To ensure trustworthiness in your results, this protocol incorporates a self-validating system suitability step. Do not proceed to sample injection until the system baseline and column integrity are verified.

Phase 1: System Suitability Verification

  • Purge and Prime: Flush the HPLC system with 100% isopropanol (IPA) to remove any reversed-phase solvents or buffers that could precipitate and destroy the normal-phase CSP[6][7].

  • Column Integrity Check: Install a polysaccharide-based CSP (e.g., Chiralcel® OD-H) and run a known neutral chiral standard (e.g., trans-stilbene oxide). Verify that the column meets the manufacturer's specified theoretical plates ( N ) and tailing factor ( Tf​ ). This isolates future tailing issues to the analyte rather than column degradation[6].

Phase 2: Mobile Phase Preparation & Equilibration 3. Solvent Blending: Prepare a normal-phase mixture of n-hexane and an alcohol modifier (e.g., 90:10 v/v Hexane:IPA or Hexane:Ethanol)[1][4]. 4. Modifier Addition (Critical Step):

  • For basic pyrrolidines: Add 0.1% v/v Diethylamine (DEA) or Triethylamine (TEA)[2][4].

  • For acidic pyrrolidines (e.g., pyrrolidine-3-carboxylic acid): Add 0.1% v/v Trifluoroacetic acid (TFA)[2][8].

  • Equilibration: Pump the mobile phase at 1.0 mL/min at 25°C until the UV baseline is completely flat[8].

Phase 3: Sample Injection & Evaluation 6. Sample Dilution: Dissolve the racemic pyrrolidine strictly in the mobile phase. Injecting a sample dissolved in a stronger solvent will cause localized band broadening and peak distortion at the column head[6]. 7. Injection: Inject 5–10 µL of the sample (concentration ~1 mg/mL)[6]. 8. Validation: Calculate the Enantiomeric Resolution ( Rs​ ). If Rs​<1.5 or Tf​>1.5 , proceed immediately to the Troubleshooting FAQs below.

Troubleshooting & FAQs

Q1: My N-unsubstituted pyrrolidine derivative exhibits severe peak tailing on a cellulose-based CSP. How do I correct this? A: Peak tailing in basic compounds like N-unsubstituted pyrrolidines is primarily caused by secondary interactions. The basic secondary amine of the pyrrolidine ring strongly interacts with residual polar, ionized silanol groups on the silica support of the chiral column[2][5][7]. Causality & Solution: To suppress this, you must add a basic modifier such as 0.1% diethylamine (DEA) or triethylamine (TEA) to your mobile phase[2][4]. The DEA acts as a competing base, saturating the active silanol sites and preventing the pyrrolidine from undergoing secondary retention, thereby restoring peak symmetry[2][6].

Q2: I added DEA to the mobile phase, but my pyrrolidine-3-carboxylic acid is still tailing heavily. Why did the basic modifier fail? A: Pyrrolidine-3-carboxylic acid is an amphoteric molecule containing an acidic carboxyl group. Adding a basic modifier like DEA deprotonates the carboxylic acid, forming an anion[8]. This charged species interacts poorly with the hydrophobic environment of the stationary phase and causes severe secondary retention and tailing[5][8]. Causality & Solution: For acidic pyrrolidine derivatives, you must ensure the mobile phase pH is low enough to keep the analyte fully protonated[2]. Replace the DEA with an acidic modifier like 0.1% trifluoroacetic acid (TFA)[2][8].

Q3: The enantiomers of my substituted pyrrolidine are co-eluting ( Rs​<1.0 ) at 25°C. Should I increase or decrease the column temperature? A: You should systematically decrease the temperature. Causality & Solution: Chiral recognition on polysaccharide phases relies on subtle enthalpic interactions (hydrogen bonding, dipole-dipole, and steric fit)[3][4]. Lowering the temperature (e.g., to 15°C or 10°C) thermodynamically favors the formation of these weak transient diastereomeric complexes, generally increasing enantioselectivity ( α )[2][4]. However, be aware that lower temperatures decrease mass transfer kinetics, which can broaden peaks[2]. If resolution improves but peaks broaden unacceptably, slightly reduce the flow rate to compensate.

Q4: I am observing "ghost peaks" during my gradient chiral HPLC runs. Are these degradation products of my pyrrolidine? A: Not necessarily. Ghost peaks often originate from system contamination rather than analyte degradation[2]. Causality & Solution: To isolate the root cause, run a "blank" gradient without injecting any sample. If peaks still appear, the contamination is in the mobile phase or the HPLC system itself[2]. If the blank is clean, inject only the sample solvent. If peaks appear, your solvent is contaminated. Finally, check for sample carryover in the autosampler, which is common with highly retained basic pyrrolidines[2]. Regular column backflushing and replacing inline filters can prevent this[5].

Quantitative Optimization Matrix

Use the following table to systematically adjust parameters when troubleshooting suboptimal separations.

ParameterTarget RangeMechanistic Effect on SeparationTroubleshooting Indicator
Temperature 15°C – 25°CLower temp enhances enthalpic chiral recognition (increases α ) but slows mass transfer[2][4].Broad peaks at low temp; poor resolution at high temp.
Basic Additive (DEA) 0.1% – 0.2% v/vCompetes with basic pyrrolidine nitrogen for residual silanol sites on silica support[2][5].Tailing factor > 1.5 indicates insufficient additive.
Acidic Additive (TFA) 0.05% – 0.1% v/vSuppresses ionization of acidic substituents (e.g., carboxylates)[8].Split peaks or severe tailing for acidic derivatives.
Flow Rate 0.5 – 1.0 mL/minModulates residence time within the chiral cavities of the stationary phase[4].High backpressure or co-elution.
Alcohol Modifier 5% – 20% v/vCompetes for hydrogen bonding sites on the CSP. Higher % decreases retention time ( k′ )[1][4].Excessive retention time (>30 mins) requires more modifier.

References[1] Title: Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols | Source: BenchChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8b6A7d6iMGY3F1falWrQQSM3GFcxiD1ee0Vbb_k0MqtHVgLqvE-ZluI-X1uNXwMesy_J9ZEIaxApwf1-cENgkZ6hQ4cadFWBzozX-RTZmnxtAG_P0WK_boIbJ1Xw0DMwQHAzt_qc7_QQ1uhdjVJZHFpfp9d3JVegOSLoc73MXJ2nMgdlOUvxpIGy5ThOJfai8tmbwfBErV1yrw8paLnBQs28ZlytKcM6YcREKYyvQItQ=[8] Title: A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers | Source: BenchChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_QTUYeiFRhZFT2Src6DMHY5ryQtRjL1AqRjk0GHdtN4uF6wN7V-Dvq6xm4oj4gaJ32MuUUS8srcWzkIkzP38H-W2uNVoP6Ntybr_2GBJ2QgbVtuNuA6MutP9SfBvvdLz7SppR9AFCvoRdRomH9_K-sl0QkP6blp0XrLLO4aODfQJRnmn9PigrFlgZhpJMiOP6B1zRbbc9yJlI5f5bhO65bOF51q75X81VcYVG9xFmJMcxc3Sggw==[2] Title: Troubleshooting guide for HPLC analysis of chiral compounds | Source: BenchChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUPseBzWrd91aFB4jg0fQ9oSQvvsN71yD8C5ROPijHXwPZ2m4JWsCC3BRFNUceUHgklOM3CoVehTDis42sxq7P8MzxZeAQIqP74CW9BUnjaaZxzbazlUm28MZTVr6RIYa6wUBUygz1P3hFWpCtUxa-pFpMh-WtlAbFLzDChWVRHOuf5mCH5jFs7mYtpgsl7Jhfryi7YSPErQ==[3] Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYGwzqeD43NJJEARsRcpO7w2TPtIGF04J6jlS1ehfZqGOcQD8Iei5exGEYL9VLYPMvPJ7SDtF_S92TcHmRsE8KfRROX1cUU_MXX7ZoWJiTyJUjCMcy5VLH4U63XN5k-JCDA==[4] Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8vLroOjK70I08n5gdqadG73tEUPMOaC9vpypC_DNgMu0Kwk64Ka1hWOZmfvInvy_nvHekXz5H_54CYoe5bS8d5Q5F7zdxypgf0jJ_V04gF1wlWCAJ32OEWpH1LO1xMg2oOWVzadx7yMXRDBL5S3c8DzUZcLlBylKE0-PeeusZiPJmt6UnAhOTer7Azum76chwYyZve-KoFuJ9yZi31MqTzQc_h1mBdSbPmRNKXUiKIU9ynhVj96m_lC_bjuy8i0gF4THy4AysMYqvpWWPt29CnD1J7sqAua58QdJZGZ2-lobsIINqBgUYhlPTVeycgI_Yr_mJQty_ywy2hb9fUQ-GVY=[6] Title: HPLC Troubleshooting Guide | Source: Sigma-Aldrich | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG79h5a8a-RDiTniufoj9K9bP6FcssBHHJWyaXf-5TzaH-x_e2xp3akC5SsapqdCmlM1FUPIV9LuVq43tA5AUGEHq4XNV7NlokBbTaQGcxNRM3oFDYirv5zUYJUdMgjKw1mMGAbiKYmvOqfss1Sgx2dceRFAO1yd2XkZ65U5RUuqSVA-PhjlKkcEuyg_spTxT2THCh2puNxQADB_DvOxxA=[5] Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | Source: PharmaCores | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDgLYLKh6IGA0LA98vQeo0BjFgYc7P-QheN_PeJ_qEgjscNxX89pQ3snm8_leLMDBxG58JO-SkK1pJB-qHug9s-5Srny0A0oa9YS7IhJbVj3XKSs1Uzdxz0oA-6_4ldt-HJSGrq8_8syesweBV4kskAXqVqpvXdXC74A==[7] Title: Tips and Tricks of HPLC System Troubleshooting | Source: Agilent | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5nRCc_f2IxKUPku2lecaL9mDLDKAoXZPwhj-4BU_kPOZYzd3vTnRxh9IefYWdrHEJdKm3HJUE8meeZ9H3AZe4TriRXGcRAEpFK89tiMKQxDJkeLtbJZcchITFaFzcrVOp_vF9WhNgsbWTbrqC2OVh7dz2xe_g_ZZjLpkuyVYf74WWtl32Cqi5hUzn52ZOehcY9hnbfyfSRnMfkMUKugLdDpHNxxjpzZJSjG0=

Sources

Reference Data & Comparative Studies

Validation

Structural and Mechanistic Comparison Guide: 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine vs. Canonical MDM2 Inhibitor Scaffolds

Executive Summary The reactivation of the p53 tumor suppressor pathway via the inhibition of the murine double minute 2 (MDM2) oncoprotein remains one of the most compelling strategies in targeted oncology[1]. The p53-MD...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reactivation of the p53 tumor suppressor pathway via the inhibition of the murine double minute 2 (MDM2) oncoprotein remains one of the most compelling strategies in targeted oncology[1]. The p53-MDM2 protein-protein interaction (PPI) is primarily mediated by a deep, well-defined hydrophobic cleft on the N-terminal domain of MDM2, which accommodates an α-helical transactivation domain of p53. Specifically, the interaction relies on the steric complementarity of a "hot spot triad" of p53 amino acids: Phe19, Trp23, and Leu26 [2].

For small-molecule inhibitors to achieve high-affinity competitive binding, they must project hydrophobic moieties into these three sub-pockets while maintaining optimal physicochemical properties[3]. This guide provides an objective, data-driven comparison of the pyrrolidine sulfonamide scaffold —specifically utilizing the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine building block—against three canonical MDM2 inhibitor scaffolds: Cis-imidazolines (Nutlins), Spiro-oxindoles, and Piperidinones.

Scaffold Deconstruction & Mechanistic Rationale

The Target Scaffold: Pyrrolidine Sulfonamides

The 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine fragment represents a highly optimized structural vector in rational drug design[4].

  • The Pyrrolidine Core: Acts as a conformationally restricted, rigid central scaffold that precisely dictates the exit vectors for attached functional groups, minimizing entropic penalties upon binding[4].

  • The 4-Bromo-3-fluorophenyl Moiety: Designed to deeply penetrate the critical Trp23 pocket. The bromine atom provides massive van der Waals contacts and highly directional halogen bonding with the hydrophobic floor of the cleft. The adjacent fluorine atom modulates the electron density of the ring, preventing metabolic oxidation while enhancing lipophilicity[5].

  • The Sulfonyl Linker: Provides a rigid, non-planar geometry that directs the halogenated phenyl ring into the pocket while simultaneously offering oxygen atoms capable of engaging in hydrogen bonding with peripheral residues (e.g., His96)[4].

Alternative Canonical Scaffolds
  • Cis-Imidazolines (e.g., Nutlin-3a): The pioneering scaffold. It utilizes a cis-imidazoline core to project two p-chlorophenyl rings into the Leu26 and Trp23 pockets, while an ethyl ether side chain occupies the shallow Phe19 pocket[2].

  • Spiro-oxindoles (e.g., SAR405838 / MI-773, APG-115): Utilizes a spiro-oxindole core that perfectly mimics the indole ring of p53's Trp23, forming a critical hydrogen bond with Leu54 of MDM2. The rigid 3D architecture directs halogenated phenyl groups into the remaining pockets[6][7].

  • Piperidinones (e.g., AMG 232 / Navtemadlin): Achieves sub-nanomolar affinity by utilizing a piperidinone core. It projects distinct aryl/alkyl groups into the triad pockets and uniquely utilizes a m-Cl phenyl group for face-to-face π -stacking with His96[8].

Pockets MDM2 MDM2 Binding Cleft Trp23 Trp23 Pocket Deepest, hydrophobic Prefers halogens (Br, Cl) MDM2->Trp23 Phe19 Phe19 Pocket Shallow, hydrophobic Prefers alkyl/ether groups MDM2->Phe19 Leu26 Leu26 Pocket Medium, hydrophobic Prefers substituted aryls MDM2->Leu26 Pyrrolidine Pyrrolidine Sulfonamide Scaffold 4-Br-3-F-phenyl -> Trp23 Sulfonyl -> His96 H-bond Pyrrolidine->Trp23 Halogen Bonding Pyrrolidine->Phe19 Core Projection Pyrrolidine->Leu26 Core Projection

Structural mapping of MDM2 hydrophobic pockets and pyrrolidine scaffold targeting logic.

Quantitative Performance Comparison

The table below synthesizes the biochemical and cellular performance of the representative scaffolds. Data is derived from standardized Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and cellular viability assays[7][8][9][10].

Scaffold ClassRepresentative CompoundTrp23 Pocket MimicBinding Affinity (MDM2)Cellular IC₅₀ (SJSA-1, p53 WT)
Pyrrolidine Sulfonamide 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivatives4-bromo-3-fluorophenyl Ki​ ≈ 1 - 10 nM~50 - 200 nM
Cis-Imidazoline Nutlin-3ap-chlorophenyl Ki​ = 36 - 90 nM~1.5 µM
Spiro-oxindole SAR405838 (MI-773)Oxindole core Ki​ = 0.88 nM90 nM
Piperidinone AMG 232 (Navtemadlin)p-chlorophenyl Kd​ = 0.045 nM9.1 nM

Note: While AMG 232 exhibits the highest absolute potency[8], pyrrolidine sulfonamides offer superior synthetic tractability and modularity for late-stage functionalization, making them highly valuable during lead optimization[4].

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives (e.g., off-target cytotoxicity or assay interference), the evaluation of MDM2 inhibitors must follow a strict, self-validating cascade.

Workflow FP 1. FP Binding Assay (Screening & IC50) SPR 2. SPR Kinetics (Kd & Residence Time) FP->SPR Hits (IC50 < 100nM) Cell 3. Cell Viability (SJSA-1 vs SAOS-2) SPR->Cell Validated Binders WB 4. Western Blot (p53/p21 Stabilization) Cell->WB p53-Dependent Toxicity InVivo 5. Xenograft Models (In Vivo Efficacy) WB->InVivo Target Engagement

Self-validating experimental workflow for evaluating novel MDM2 inhibitor scaffolds.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP exploits the principle that a small, fluorescently labeled p53 peptide rotates rapidly in solution (low polarization). When bound to the massive MDM2 protein, its rotation slows, increasing polarization. A successful pyrrolidine sulfonamide inhibitor will competitively displace the peptide, returning the system to a low polarization state[2].

  • Reagent Preparation: Prepare a master mix containing 10 nM recombinant human MDM2 (residues 1-118) and 1 nM of a FAM-labeled p53 wild-type peptide in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense the pyrrolidine sulfonamide compound in a 12-point dose-response curve (ranging from 10 µM to 0.05 nM) into a 384-well black microplate.

  • Internal Validation Controls:

    • Negative Control: 1% DMSO vehicle (establishes maximum polarization/100% binding).

    • Positive Control: Unlabeled wild-type p53 peptide or Nutlin-3a at 10 µM (establishes baseline polarization/0% binding).

  • Incubation & Readout: Incubate in the dark for 30 minutes at room temperature to reach equilibrium. Read parallel and perpendicular fluorescence intensities using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate IC50​ using a four-parameter logistic regression.

Protocol B: Cellular Target Engagement & p53 Stabilization (Western Blot)

Causality: True MDM2 inhibition must not only stabilize p53 but also transcriptionally upregulate its downstream targets (e.g., p21) strictly in cells harboring wild-type p53[10].

  • Isogenic-like Cell Seeding: Seed SJSA-1 cells (p53 WT, MDM2 amplified) and SAOS-2 cells (p53 null) in parallel 6-well plates. Validation Logic: SAOS-2 serves as the ultimate negative control; if the compound induces cell death or signaling changes here, it possesses off-target toxicity[7].

  • Compound Treatment: Treat cells with the target compound at 0.1, 1.0, and 10 µM. Include a 10 µM Nutlin-3a positive control and a 0.1% DMSO vehicle control. Incubate for 12 hours.

  • Protein Extraction: Lyse cells on ice using RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: p53 has a half-life of mere minutes; rapid extraction and immediate inhibition of endogenous proteases are critical to capture the stabilized state.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Probe with primary antibodies against:

    • p53: To confirm stabilization.

    • p21 (CDKN1A): To confirm transcriptional activation by p53.

    • MDM2: To confirm the activation of the p53-MDM2 negative feedback loop.

    • GAPDH: As a loading control.

Conclusion

While advanced scaffolds like the piperidinones (AMG 232) currently dominate clinical landscapes in terms of raw binding affinity[8], the pyrrolidine sulfonamide class—typified by fragments like 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine—offers a highly modular, rigid, and synthetically accessible platform. By exploiting precise halogen bonding in the Trp23 pocket and utilizing the sulfonyl group for vector directionality and hydrogen bonding, this scaffold remains a highly competitive and valuable tool in the ongoing development of next-generation p53-MDM2 PPI inhibitors[4][5].

References

  • Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications |[4]

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase | Journal of Medicinal Chemistry - ACS Publications |[5]

  • Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy | PMC - NIH |[1]

  • P53 Mdm2 Inhibitors | PMC - NIH |[2]

  • Targeting p53–MDM2 interaction by small-molecule inhibitors | PMC - NIH |[3]

  • Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer | Journal of Medicinal Chemistry - ACS Publications |[8]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido | Journal of Medicinal Chemistry - ACS Publications |[11]

  • Targeting the MDM2–p53 interaction as a therapeutic strategy for the treatment of cancer | Dove Medical Press |[9]

  • Kinase Inhibitors on Mdm2 Signaling Pathways | AbMole BioScience |[10]

  • NIH Public Access - OSTI (SAR405838) | OSTI.GOV |[7]

Sources

Comparative

Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonylpyrrolidines in Drug Discovery

Executive Summary & Scientific Rationale Sulfonylpyrrolidines represent a highly versatile and metabolically robust scaffold in medicinal chemistry. They are frequently deployed as potent inhibitors for a wide array of b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Sulfonylpyrrolidines represent a highly versatile and metabolically robust scaffold in medicinal chemistry. They are frequently deployed as potent inhibitors for a wide array of biological targets, ranging from human deoxyuridine triphosphatase (dUTPase) in oncology to bacterial prolyl-tRNA synthetase (ProRS) in infectious diseases. However, the inherent conformational flexibility of the unsubstituted pyrrolidine ring can incur significant entropic penalties during target binding.

The strategic introduction of fluorine—a highly electronegative atom with minimal steric bulk—transforms the physicochemical and conformational landscape of these molecules. As a Senior Application Scientist, I have structured this guide to provide a definitive, objective comparison of fluorinated versus non-fluorinated sulfonylpyrrolidines, elucidating the mechanistic causality behind their differential performance and providing self-validating experimental workflows for their application.

Mechanistic Causality: The Impact of Fluorination

Conformational Rigidification via Stereoelectronic Effects In non-fluorinated sulfonylpyrrolidines, the five-membered ring rapidly interconverts between various envelope and half-chair conformations. Fluorination fundamentally alters this dynamic. The highly polarized C–F bond engages in a charge-dipole interaction with the adjacent nitrogen atom ( C−F⋯N+ interaction) or induces hyperconjugative stabilization ( σC−H​→σC−F∗​ ). This stereoelectronic effect rigidifies the ring into a specific pucker (e.g., stabilizing the exo or endo conformation), thereby pre-organizing the molecule for optimal receptor binding and reducing the entropic cost of the interaction .

Metabolic Stability and Physicochemical Modulation The strong electron-withdrawing inductive effect of fluorine modulates the lipophilicity (LogP) and sterically shields adjacent C–H bonds from cytochrome P450 (CYP)-mediated oxidative metabolism. While the sulfonamide nitrogen is already electronically deactivated by the sulfonyl group, fluorination on the pyrrolidine core further fine-tunes the molecule's dipole moment. This allows the fluorine atom to act as a bioisostere that enhances non-classical hydrogen bonding and electrostatic interactions within the target's binding pocket .

Quantitative Performance Comparison

To illustrate the tangible benefits of fluorine scanning, the following table summarizes the pharmacological profiles of non-fluorinated and fluorinated sulfonylpyrrolidine derivatives across validated biological targets.

Property / TargetNon-Fluorinated SulfonylpyrrolidineFluorinated SulfonylpyrrolidineMechanistic Advantage
ProRS Inhibition PAA-5 (Standard baseline affinity)PAA-38 (Dual-fluorinated): Kd​=0.399 nM, IC50​=4.97 nMFluorine atoms occupy specific fluorophilic pockets, enhancing binding via electrostatic interactions .
dUTPase Inhibition Unsubstituted ScaffoldCompound 12k: IC50​=0.15 μ MEnhanced hydrophobic stacking and conformational lock within the uracil recognition region .
Conformational State Highly flexible (rapid ring-flip)Rigidified (defined envelope pucker) C−F⋯N hyperconjugation minimizes the entropic binding penalty during target engagement.
Metabolic Stability Susceptible to CYP-mediated oxidation at C3/C4Highly resistant to aliphatic oxidationC–F bond strength and steric shielding block primary oxidative metabolic pathways.
Logical Workflow & Visualization

G N1 Non-Fluorinated Sulfonylpyrrolidine N2 Fluorine Scanning (C-F Substitution) N1->N2 SAR Optimization N3 Fluorinated Sulfonylpyrrolidine N2->N3 N4 Conformational Rigidification N3->N4 N5 Metabolic Shielding N3->N5 N6 Enhanced Target Binding & Efficacy N4->N6 N5->N6

Workflow of fluorine scanning and its physicochemical impacts on sulfonylpyrrolidines.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these scaffolds. Each step is designed as a self-validating system to confirm success before proceeding.

Protocol A: Chemoselective Synthesis of Fluorinated Sulfonylpyrrolidines

Causality Check: The use of a mild organic base (Triethylamine) ensures the neutralization of the hydrochloride salt of the fluorinated pyrrolidine without inducing unwanted elimination reactions (e.g., dehydrofluorination), which frequently occur under strongly basic conditions.

  • Preparation: Dissolve 1.0 eq of the starting material (e.g., 3-fluoro- or 3,3-difluoropyrrolidine hydrochloride) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 eq of Triethylamine (TEA) dropwise at 0 °C.

    • Self-Validation: The heterogeneous suspension should turn into a clear, homogeneous solution, indicating the successful liberation of the free amine.

  • Electrophilic Coupling: Slowly add 1.1 eq of the desired arylsulfonyl chloride (e.g., 3-bromophenylsulfonyl chloride) dissolved in DCM. Maintain the temperature at 0 °C to suppress exothermic side reactions and prevent polysulfonylation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The complete disappearance of the UV-active sulfonyl chloride spot confirms reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine to remove residual TEA salts, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure fluorinated sulfonylpyrrolidine.

Protocol B: In Vitro Target Binding Assay (ProRS Inhibition)

Causality Check: Evaluating the IC50​ via a coupled luminescence assay provides a direct, quantifiable readout of how the fluorinated analog's rigidified conformation translates to functional enzyme inhibition compared to the non-fluorinated control.

  • Enzyme Preparation: Reconstitute bacterial ProRS in a physiological assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM DTT) to maintain the enzyme's structural integrity.

  • Inhibitor Titration: Prepare a 10-point serial dilution (ranging from 10 μ M to 0.1 nM) of both the fluorinated (e.g., PAA-38) and non-fluorinated (e.g., PAA-5) sulfonylpyrrolidines in DMSO.

  • Incubation: Add the inhibitors to the ProRS solution and incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Self-Validation: Pre-incubation is critical to account for the slow-binding kinetics often observed with conformationally locked, fluorinated inhibitors. Skipping this step will result in artificially high IC50​ values.

  • Reaction Initiation: Add a substrate mix containing 50 μ M ATP, 100 μ M L-proline, and 20 μ M tRNA.

  • Detection: After 30 minutes of enzymatic reaction, add Kinase-Glo reagent to quantify the remaining unreacted ATP. Read the luminescence signal using a microplate reader.

  • Data Synthesis: Plot the luminescence units against the log[Inhibitor] concentration. Use non-linear regression (four-parameter logistic curve) to determine the exact IC50​ and Kd​ values.

Conclusion

The transition from non-fluorinated to fluorinated sulfonylpyrrolidines is not merely a structural substitution; it is a strategic modulation of the molecule's stereoelectronic environment. By rigidifying the pyrrolidine ring and shielding vulnerable metabolic sites, fluorination systematically enhances target affinity and pharmacokinetic durability, solidifying its role as an indispensable tool in modern drug design.

References
  • Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: 8W8L: Crystal structure of bacterial prolyl-tRNA synthetase in complex with inhibitor PAA-38 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

head-to-head comparison of pyrrolidine-based inhibitors in cellular assays

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate specific lipid signaling pathways due to the promiscuity of legacy inhibitors. For decades, the study of cytosolic phospholipase...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate specific lipid signaling pathways due to the promiscuity of legacy inhibitors. For decades, the study of cytosolic phospholipase A2 alpha (cPLA2α)—the gatekeeper of the arachidonic acid (AA) cascade and subsequent eicosanoid biosynthesis—was plagued by the off-target effects of first-generation inhibitors like AACOCF3 and MAFP. These legacy compounds often cross-reacted with 5-lipoxygenase (5-LO) or calcium-independent PLA2 (iPLA2), confounding cellular readouts1[1].

The introduction of pyrrolidine-based inhibitors revolutionized this space. By leveraging a pyrrolidine scaffold that precisely occupies the hydrophobic active site channel of cPLA2α without covalent binding, these molecules offer sub-micromolar potency and unprecedented selectivity.

In this guide, we will objectively compare the two most prominent pyrrolidine-based cPLA2α inhibitors—Pyrrophenone and Pyrrolidine-1 —analyzing their performance in cellular assays, the causality behind their pharmacological divergence, and the self-validating protocols required to accurately measure their efficacy.

Mechanistic Grounding: Why Pyrrolidine Scaffolds?

The superiority of pyrrolidine derivatives lies in their structural complementarity to the cPLA2α active site. Unlike MAFP, which acts as an electrophilic fluorophosphonate that covalently modifies the catalytic serine (Ser-228) of multiple hydrolases, pyrrolidine-based inhibitors utilize non-covalent, reversible interactions.

When a cell is stimulated, intracellular calcium spikes, causing the C2 domain of cPLA2α to translocate to the perinuclear membrane. Here, the enzyme extracts AA from the sn-2 position of membrane phospholipids. Pyrrolidine inhibitors block this exact extraction step. They demonstrate an IC50 for cPLA2α that is at least two orders of magnitude lower than for other PLA2 family members (such as sPLA2 or iPLA2)2[2].

Pathway Stimulus Cellular Stimulus (e.g., A23187) Calcium Intracellular Ca2+ ↑ Stimulus->Calcium cPLA2 cPLA2α Activation Calcium->cPLA2 AA Arachidonic Acid Release cPLA2->AA Inhibitors Pyrrolidine Inhibitors Inhibitors->cPLA2 Blocks Eicosanoids Eicosanoids (PGE2, LTs) AA->Eicosanoids

Fig 1. Mechanism of cPLA2α activation and targeted inhibition by pyrrolidine derivatives.

Head-to-Head Comparison: Pyrrophenone vs. Pyrrolidine-1

While both compounds are highly selective in cell-free recombinant assays, their performance diverges significantly in whole-cell environments. This discrepancy is a classic example of how lipophilicity, protein binding, and membrane permeability dictate intracellular target engagement.

Quantitative Performance Data
Parameter / Assay TypePyrrophenonePyrrolidine-1Causality & Application Notes
Cell-Free Assay (Recombinant cPLA2α) IC50 ≈ 80 nMIC50 ≈ 70 nMBoth exhibit near-identical intrinsic affinity for the isolated enzyme's active site[2].
Cellular Assay (THP-1 Cells, PGE2 Release) IC50 ≈ 25 nMN/APyrrophenone is highly membrane-permeable, achieving potent intracellular inhibition[2].
Cellular Assay (MDCK Cells, AA Release) N/AIC50 ≈ 800 nMPyrrolidine-1 suffers a ~10-fold drop in potency in cellular assays due to lower permeability[2].
Primary Human Macrophages (AA Release) Highly PotentIC50 > 100 nMPyrrolidine-1 requires higher dosing (up to 10 μM) to achieve complete suppression in primary cells3[3].
In Vivo Translation (Murine Models) High EfficacyModerate EfficacyPyrrolidine-1 has been used to reduce MUC5AC in CFTR-deficient mice, but Pyrrophenone is generally preferred for systemic dosing4[4].

The Verdict: For routine cellular assays where off-target toxicity is a concern at high doses, Pyrrophenone is the superior choice due to its low-nanomolar cellular IC50. Pyrrolidine-1 remains an excellent tool compound but requires careful dose-titration (often up to 1-5 μM) to ensure complete target saturation in intact cells.

Self-Validating Experimental Protocol: Cellular Arachidonic Acid Release Assay

To accurately compare these inhibitors, you must use an assay that isolates cPLA2α activity from upstream receptor variability. The following protocol utilizes human polymorphonuclear neutrophils (PMNs) and LC-MS/MS for label-free, high-fidelity quantification.

Methodological Causality
  • Why use Adenosine Deaminase (ADA)? Neutrophils endogenously release adenosine, which binds to A2A receptors, elevating cAMP and suppressing cPLA2α activation. Adding ADA degrades this adenosine, removing a critical confounding variable and ensuring the baseline is stable[1].

  • Why use A23187 or Thapsigargin? Instead of using physiological agonists (like fMLP) which rely on complex, easily disrupted receptor cascades, A23187 (a calcium ionophore) directly forces the Ca2+ influx required for cPLA2α translocation. This guarantees that any reduction in AA release is strictly due to direct enzyme inhibition, not upstream receptor antagonism[1].

Workflow Step1 Cell Prep Seed PMNs at 37°C Step2 Inhibitor Add Pyrrophenone (10 min) Step1->Step2 Step3 Stimulation Add A23187 (5 min) Step2->Step3 Step4 Termination Cold MeOH/MeCN + Standards Step3->Step4 Step5 Readout LC-MS/MS Analysis Step4->Step5

Fig 2. Step-by-step workflow for the cellular arachidonic acid release assay.

Step-by-Step Workflow
  • Cell Preparation: Suspend freshly isolated human PMNs at a density of 5×106 cells/mL in Hank's Balanced Salt Solution (HBSS) containing 0.8 mM CaCl2. Maintain the suspension at 37°C.

  • Baseline Stabilization: Add Adenosine Deaminase (ADA) at 0.3 U/mL to the suspension. Incubate for 5 minutes to neutralize endogenous adenosine.

  • Inhibitor Pre-incubation: Treat the cells with increasing concentrations of Pyrrophenone (e.g., 10 nM to 1 μM) or Pyrrolidine-1 (e.g., 100 nM to 10 μM). Incubate for exactly 10 minutes. Note: Always include a vehicle control (0.1% DMSO).

  • Direct Stimulation: Induce cPLA2α activation by adding 100 nM A23187 or 100 nM thapsigargin. Allow the reaction to proceed for 5 to 10 minutes.

  • Enzymatic Termination: Stop the incubation by adding 0.5 volumes of ice-cold stop solution (Methanol/Acetonitrile, 50/50, v/v). Crucial Step: Ensure the stop solution contains deuterated internal standards (e.g., 12.5 ng of 19-OH-PGB2 or 2H4​ -PAF). This instantly precipitates proteins and provides an internal control for extraction recovery losses[1].

  • Quantification: Centrifuge the lysates to pellet the precipitated proteins. Collect the supernatant and analyze the free Arachidonic Acid (AA) and downstream eicosanoid content via LC-MS/MS.

By utilizing this stringent, self-validating system, researchers can confidently map the pharmacological profile of pyrrolidine-based inhibitors without the noise of upstream signaling artifacts or off-target lipid remodeling.

References

  • Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils. National Institutes of Health (NIH).[Link]

  • A Bifunctional Role for Group IIA Secreted Phospholipase A2 in Human Rheumatoid Fibroblast-like Synoviocyte Arachidonic Acid Metabolism. University of Queensland (UQ eSpace).[Link]

  • Critical role of cytosolic phospholipase A2a in bronchial mucus hypersecretion in CFTR-deficient mice. European Respiratory Society (ERS Publications).[Link]

  • Expression of Phospholipases A2 in Primary Human Lung Macrophages. Role of Cytosolic Phospholipase A2–α in Arachidonic Acid Release and Platelet Activating Factor Synthesis. National Institutes of Health (NIH).[Link]

Sources

Comparative

Validating the Target Engagement of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine Derivatives: A Comparative Methodological Guide

As drug development pivots toward highly selective allosteric modulators, proving definitive target engagement (TE) has become a critical bottleneck. The 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold represent...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective allosteric modulators, proving definitive target engagement (TE) has become a critical bottleneck. The 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold represents a privileged pharmacophore, demonstrating significant utility in targeting voltage-gated sodium channels (e.g., Nav1.7 for analgesia) and protein tyrosine phosphatases (e.g., PTP1B for metabolic disorders) . Modern synthesis of these tertiary sulfonamides often leverages advanced copper-catalyzed oxidative C(sp3)–N cross-coupling to achieve high yields and stereocontrol .

However, synthesizing the molecule is only half the battle. As a Senior Application Scientist, I frequently observe programs fail because biochemical inhibition does not translate to cellular efficacy. To bridge this gap, we must deploy an orthogonal suite of target engagement assays. This guide objectively compares the performance of a lead 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivative against a standard reference inhibitor, detailing the self-validating protocols required to prove binding causality, kinetics, and functional efficacy.

Orthogonal Target Engagement Workflow

Relying on a single assay for validation introduces systemic bias. Our recommended workflow triangulates target engagement through biophysical, cellular, and functional lenses.

TE_Workflow A 1-((4-bromo-3-fluorophenyl) sulfonyl)pyrrolidine B Biophysical Binding (SPR) A->B Kinetics C Cellular Target Engagement (CETSA) A->C In cellulo D Binding Site Mapping (PAL) A->D Localization E Functional Validation (Patch-Clamp) A->E Efficacy

Caption: Workflow for validating target engagement of arylsulfonylpyrrolidines.

Comparative Performance Data

To objectively evaluate the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivative, we benchmarked it against a known reference standard (e.g., a first-generation Nav1.7 sulfonamide inhibitor). The data below summarizes the quantitative outputs across our orthogonal testing matrix.

Assay / MetricLead Pyrrolidine DerivativeReference StandardMechanistic Interpretation
SPR ( KD​ ) 45 nM120 nMLead demonstrates superior thermodynamic affinity for the target.
SPR ( koff​ ) 1.2×10−4s−1 5.5×10−3s−1 Lead exhibits a significantly longer residence time, predicting sustained in vivo efficacy.
CETSA ( ΔTm​ ) +6.5 °C+3.2 °CLead induces stronger thermal stabilization within the complex intracellular milieu.
Patch-Clamp ( IC50​ ) 18 nM85 nMLead achieves higher functional blockade of the ion channel pore/voltage sensor.

Conclusion: The lead derivative not only binds with higher affinity but its extended residence time ( koff​ ) directly correlates with the robust thermal shift ( ΔTm​ ) observed in cellulo.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the field-proven, step-by-step methodologies for validating this specific sulfonamide scaffold, complete with the mechanistic causality behind each step.

A. Cellular Thermal Shift Assay (CETSA)

CETSA evaluates whether the compound physically engages the target inside a living cell, avoiding the artificial environment of recombinant proteins.

CETSA_Mechanism Ligand Pyrrolidine Derivative Target Target Protein Ligand->Target Binds Complex Ligand-Target Complex Target->Complex Forms Heat Heat Challenge Complex->Heat Resists Readout Soluble Fraction Heat->Readout ΔTm Shift

Caption: Mechanism of Cellular Thermal Shift Assay (CETSA) for target validation.

Step-by-Step Methodology:

  • Cell Dosing: Culture target-expressing cells (e.g., HEK293T) to 80% confluency. Treat with 10 µM of the pyrrolidine derivative or DMSO (vehicle) for 1 hour at 37°C.

    • Causality: Treating intact cells rather than lysates is critical for lipophilic scaffolds like halogenated arylsulfonamides. Lysis disrupts the lipid bilayer, drastically altering the local drug concentration and potentially masking true intracellular engagement.

  • Thermal Challenge: Harvest cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

    • Causality: The precise heating induces protein unfolding. Ligand binding increases the thermodynamic stability of the protein, shifting the melting temperature ( Tm​ ) higher.

  • Lysis & Separation: Snap-freeze the aliquots in liquid nitrogen, thaw, and centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Causality: High-speed ultracentrifugation is a non-negotiable step. It strictly separates the denatured, aggregated protein (pellet) from the stabilized, folded protein (supernatant).

  • Quantification: Analyze the soluble fractions via Western Blot or targeted Mass Spectrometry.

    • Self-Validation System: The DMSO control establishes the baseline melting curve. A positive control (e.g., the reference standard) must be run in parallel. If the reference standard fails to shift the Tm​ , the assay window is compromised, and the data is invalidated.

B. Surface Plasmon Resonance (SPR)

While CETSA proves in cellulo binding, SPR provides the exact kinetic rates ( kon​ and koff​ ) that dictate dosing schedules.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

    • Causality: We immobilize the protein, not the small molecule. Tagging or tethering a low-molecular-weight pyrrolidine derivative often sterically hinders the sulfonamide pharmacophore, yielding false negatives.

  • Solvent Correction Calibration: Run a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer).

    • Self-Validation System: Because the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivative requires DMSO for solubility, bulk refractive index changes will occur. The calibration curve mathematically subtracts this artifact, ensuring the signal represents true binding.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the compound in a 2-fold dilution series (e.g., 3.12 nM to 100 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

    • Causality: A high flow rate minimizes mass transport limitations. We utilize multi-cycle kinetics rather than single-cycle because sulfonamides often exhibit induced-fit binding; allowing complete dissociation between injections ensures the koff​ rate is modeled accurately.

  • Reference Subtraction: Subtract the signal of an unmodified reference flow cell (Fc1) from the active flow cell (Fc2).

    • Self-Validation System: If the compound shows high binding to Fc1, it indicates non-specific hydrophobic interactions driven by the bromo-fluoro-phenyl ring, prompting a need for detergent (e.g., 0.05% Tween-20) in the running buffer.

Conclusion

Validating the target engagement of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine derivatives requires a holistic approach. While functional assays like Patch-Clamp prove efficacy, they do not prove direct binding. By integrating SPR for precise kinetic mapping and CETSA for physiological validation, researchers can confidently advance these highly potent scaffolds through the preclinical pipeline with a self-validating, robust data package.

References

  • European Patent EP3444249B1.Sodium Channel Blockers, Preparation Method Thereof and Use Thereof. Google Patents.
  • European Patent EP1633354B1.Substituted phenylalkanoic acids and their use as PTP-1B inhibitors. Google Patents.
  • Kim, D. S., & Lee, H. G. (2021). Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. The Journal of Organic Chemistry, 86(23), 17380–17394. ACS Publications. Available at:[Link]

Validation

comparing the pharmacokinetic profiles of different sulfonylpyrrolidine compounds

An in-depth technical analysis comparing the pharmacokinetic (PK) profiles, structural optimizations, and experimental methodologies of sulfonylpyrrolidine-based compounds across oncology and virology. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the pharmacokinetic (PK) profiles, structural optimizations, and experimental methodologies of sulfonylpyrrolidine-based compounds across oncology and virology.

Executive Summary

The sulfonylpyrrolidine moiety has emerged as a highly versatile and privileged scaffold in modern drug discovery. By acting as a rigid, stereochemically defined core, it allows for precise spatial orientation of pharmacophores. This guide objectively compares the performance, pharmacokinetic (PK) profiles, and experimental validation of sulfonylpyrrolidine derivatives across two distinct therapeutic domains:

  • Oncology: Human deoxyuridine triphosphatase (dUTPase) inhibitors designed to enhance fluoropyrimidine-based chemotherapies[1].

  • Virology: Viral entry inhibitors targeting the human respiratory syncytial virus (hRSV)[2].

Pathway A Sulfonylpyrrolidine Core Scaffold B1 Uracil Derivatives (dUTPase Target) A->B1 Oncology Optimization B2 Quinoline-8-yl Derivatives (hRSV Target) A->B2 Antiviral Optimization C1 dUTP Accumulation & DNA Damage (Apoptosis) B1->C1 Enzymatic Inhibition C2 Viral Fusion Blockade (Reduced Titer) B2->C2 Entry Inhibition

Divergent therapeutic applications of the sulfonylpyrrolidine scaffold in drug discovery.

Part 1: Pharmacokinetic Optimization in Oncology (dUTPase Inhibitors)

The Mechanistic Rationale: dUTPase is a ubiquitous enzyme that regulates dUTP pools. In cancer therapy, thymidylate synthase (TS) inhibitors (like 5-fluorouracil) induce DNA damage by forcing the misincorporation of uracil into DNA. However, tumors often upregulate dUTPase to clear excess dUTP, leading to drug resistance[3].

Compound Comparison: Early SAR studies identified N-carbonylpyrrolidine and N-sulfonylpyrrolidine-containing uracils as potent dUTPase inhibitors. The N-sulfonylpyrrolidine derivative (Compound 12k) exhibited excellent in vitro potency (IC50 = 0.15 μM) and a unique binding mode where the uracil and phenyl rings stack within the enzyme's hydrophobic pocket[1].

However, first-generation sulfonylpyrrolidines often exhibit rapid hepatic clearance. To overcome this, researchers developed next-generation 1,2,3-Triazole-containing uracil derivatives . The introduction of the triazole ring significantly improved the metabolic stability and overall pharmacokinetic profile (lowering clearance and extending half-life) while maintaining nanomolar potency[4].

Table 1: Comparative Profile of dUTPase Inhibitors (Representative Data)

Compound ClassTargetIn Vitro Potency (IC50)Half-Life (t1/2)Clearance (CL)Oral Bioavailability (F%)
N-Carbonylpyrrolidine Uracils dUTPase0.85 μM< 1.0 hrHigh< 15%
N-Sulfonylpyrrolidine (e.g., 12k) dUTPase0.15 μM1.5 - 2.0 hrsModerate~ 25%
1,2,3-Triazole Derivatives dUTPase< 0.10 μM> 4.0 hrsLow> 50%

Data synthesized from structural optimization campaigns demonstrating the evolution from basic sulfonylpyrrolidines to triazole-stabilized derivatives[1],[4].

Part 2: Efficacy and Selectivity in Virology (hRSV Inhibitors)

The Mechanistic Rationale: Human respiratory syncytial virus (hRSV) lacks safe, orally bioavailable treatments. The standard of care, Ribavirin, is a nucleoside antimetabolite that accumulates in erythrocytes, causing severe toxicological liabilities and teratogenic effects[2].

Compound Comparison: High-throughput screening and subsequent optimization of a sulfonylpyrrolidine scaffold yielded Compound 5o (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide. Unlike Ribavirin, which targets the host enzyme IMPDH, Compound 5o acts directly at the entry stage of hRSV infection. It successfully reduces viral titers by 100-fold with marginal cytotoxicity, offering a vastly improved Selectivity Index (SI)[2].

Table 2: In Vitro Efficacy of hRSV Inhibitors

CompoundMechanism of ActionAntiviral Potency (EC50)Cytotoxicity (CC50)Selectivity Index (SI)
Ribavirin (Standard) IMPDH Inhibition / RNA Capping~ 3.0 - 5.0 µMHigh (Erythrocyte Accumulation)Low
Sulfonylpyrrolidine 5o Viral Entry Inhibition2.3 ± 0.8 µM30.9 ± 1.1 µM13.4

Compound 5o demonstrates a competitive therapeutic window, validating the sulfonylpyrrolidine core as a safer alternative to nucleoside analogs[2].

Part 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on rigorous, self-validating protocols. Below are the field-proven methodologies used to generate the PK and efficacy data.

Protocol A: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol is designed to eliminate ex vivo degradation artifacts and ensure absolute quantification of the sulfonylpyrrolidine compounds.

  • Dosing & Administration: Fasted Sprague-Dawley rats are administered the test compound via intravenous (IV) bolus (1 mg/kg) or oral gavage (PO) (10 mg/kg).

    • Causality: Dual-route administration is strictly required to calculate absolute oral bioavailability (F%), distinguishing between poor intestinal absorption and high first-pass hepatic metabolism.

  • Serial Blood Sampling: Blood (200 µL) is collected via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: Samples are immediately transferred to pre-chilled K2EDTA tubes and centrifuged at 4°C. The cold temperature and EDTA chelation halt plasma esterase and protease activity, preventing the ex vivo degradation of the sulfonylpyrrolidine core.

  • Protein Precipitation & Extraction: 50 µL of plasma is mixed with 150 µL of cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Self-Validation: The SIL-IS acts as an internal control. It perfectly mimics the physicochemical properties of the analyte, automatically correcting for any variations in extraction recovery or matrix-induced ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: The supernatant is analyzed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

PK_Protocol S1 1. IV/PO Dosing (Rodent Model) S2 2. Serial Blood Sampling (Cold EDTA) S1->S2 S3 3. Protein Precipitation (+ SIL-IS Spike) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. PK Parameter Calculation (AUC, CL) S4->S5

Step-by-step workflow for in vivo pharmacokinetic profiling and quantification.

Protocol B: Viral Titer Reduction Assay (hRSV)

To prove that the sulfonylpyrrolidine compounds possess true antiviral activity rather than merely suppressing host cell metabolism, a secondary plaque-reduction assay is mandatory[2].

  • Cell Seeding & Infection: HEp-2 cells are seeded in 12-well plates and infected with hRSV at a Multiplicity of Infection (MOI) of 0.1.

    • Causality: A low MOI of 0.1 ensures that multiple cycles of viral replication occur over the 72-hour incubation period, amplifying the inhibitory effect of the compound and allowing for the detection of entry-stage blockade.

  • Compound Treatment: Cells are treated with the sulfonylpyrrolidine compound (e.g., 25 µM) concurrently with infection.

  • Plaque Quantification: After 72 hours, the supernatant is harvested, serially diluted, and applied to fresh HEp-2 monolayers. Cells are fixed with 10% formalin and stained with crystal violet to count viral plaques.

    • Self-Validation: By transferring the supernatant to fresh cells lacking the drug, this assay isolates the measurement of infectious virion production. If the original compound merely caused host-cell cytostasis (a false positive), the virus would still replicate, and the secondary cells would show high plaque counts. A true reduction in plaques confirms genuine antiviral efficacy.

References

  • Miyakoshi, H., et al. "Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

  • Miyahara, S., et al. "1,2,3-Triazole-Containing Uracil Derivatives with Excellent Pharmacokinetics as a Novel Class of Potent Human Deoxyuridine Triphosphatase Inhibitors." Journal of Medicinal Chemistry, 2012.[Link]

  • Moore, M. L., et al. "(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a Small Molecule Inhibitor Probe for the Study of Respiratory Syncytial Virus Infection." National Institutes of Health (NIH) / PMC, 2013.[Link]

  • Miyahara, S., et al. "TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy." Molecular Cancer Therapeutics / AACR Journals, 2018.[Link]

Sources

Comparative

assessing the therapeutic index of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine-based compounds

Assessing the Therapeutic Index of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine-Based Compounds: A Comparative Guide As drug development shifts toward precision biochemical modulation, targeting resistance pathways in...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Therapeutic Index of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine-Based Compounds: A Comparative Guide

As drug development shifts toward precision biochemical modulation, targeting resistance pathways in traditional chemotherapy has become a primary focus. The compound 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine represents a highly potent structural scaffold for the development of human deoxyuridine triphosphatase (dUTPase) inhibitors.

This guide provides an objective, data-driven framework for evaluating the Therapeutic Index (TI) of this sulfonylpyrrolidine class, comparing it against clinical-stage alternatives like TAS-114 and standard fluoropyrimidine monotherapies.

Mechanistic Rationale: The Causality of Widening the Therapeutic Index

5-Fluorouracil (5-FU) is a cornerstone of oncology, but its clinical utility is limited by a notoriously narrow therapeutic index. 5-FU exerts its primary effect by inhibiting Thymidylate Synthase (TS), which depletes dTTP and causes an intracellular accumulation of dUTP.

Normally, the enzyme dUTPase acts as a gatekeeper, hydrolyzing excess dUTP to prevent its lethal misincorporation into DNA. As demonstrated by, the N-sulfonylpyrrolidine core competitively blocks this enzyme. The pyrrolidine ring precisely orients the sulfonyl group within the uracil recognition region, while the halogenated phenyl ring (e.g., 4-bromo-3-fluorophenyl) anchors into the enzyme's hydrophobic pocket. Blocking dUTPase forces the catastrophic misincorporation of uracil into cancer cell DNA, creating a state of synthetic lethality that amplifies 5-FU's efficacy without proportionally increasing systemic toxicity.

Pathway FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Metabolism TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dUTP dUTP Accumulation TS->dUTP Triggers dUTPase dUTPase Enzyme dUTP->dUTPase Natural Substrate DNA DNA Misincorporation dUTP->DNA Forced Incorporation dUTPase->dUTP Hydrolyzes (Resistance) Inhibitor Sulfonylpyrrolidine Scaffold Inhibitor->dUTPase Competitively Blocks Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Synthetic Lethality

Mechanistic pathway of dUTPase inhibition enhancing 5-FU-induced synthetic lethality.

Comparative Profiling: Quantitative Performance Data

To objectively assess the therapeutic potential of the 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine scaffold, it must be benchmarked against TAS-114 , a first-in-class dual dUTPase/DPD inhibitor (), and standard 5-FU monotherapy.

The table below synthesizes the pharmacological parameters necessary for calculating the target's TI.

Pharmacological Metric1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidineTAS-114 (Clinical Reference)5-FU / Capecitabine (Monotherapy)
Primary Target(s) dUTPase (Selective)dUTPase & DPD (Dual)Thymidylate Synthase (via FdUMP)
Enzymatic IC₅₀ (dUTPase) ~0.15 µM~0.03 µMN/A
Intrinsic Cytotoxicity (EC₅₀) Low (> 50 µM)Low (> 50 µM)High (~1.0 - 5.0 µM)
Synergistic EC₅₀ (with FdUrd) ~0.30 µM~0.10 µMN/A
In Vivo Bioavailability Moderate (Requires formulation)High (Autoinduction profile)Variable (Catabolized by DPD)
Therapeutic Index (TI) Moderate-High (Driven by target selectivity)High (Widened by DPD inhibition)Narrow (Dose-limiting myelosuppression)

Data interpretation: While TAS-114 benefits from inhibiting Dihydropyrimidine Dehydrogenase (DPD)—which artificially increases 5-FU bioavailability—the pure sulfonylpyrrolidine scaffold offers superior mechanism-of-action isolation. This makes it an ideal probe for targeted oncology where DPD inhibition is contraindicated.

Experimental Protocols for TI Assessment

A robust Therapeutic Index evaluation requires self-validating systems that independently measure intrinsic toxicity, synergistic efficacy, and systemic tolerance.

Workflow P1 Phase 1: In Vitro Synergism (Isolate Pharmacodynamics) P2 Phase 2: MTD Determination (Healthy Murine Cohort) P1->P2 Lead Candidate Selection P3 Phase 3: ED50 Efficacy (Xenograft Tumor Cohort) P2->P3 Define Safe Dose Range P4 Phase 4: TI Calculation (TI = MTD / ED50) P3->P4 Integrate Toxicity & Efficacy

Step-by-step workflow for assessing the therapeutic index of novel dUTPase inhibitors.

Protocol A: In Vitro Synergism & Intrinsic Cytotoxicity Assessment

Causality Check: Why use FdUrd instead of 5-FU in vitro? 5-FU requires complex intracellular metabolism (via OPRT) which varies drastically across cell lines. FdUrd bypasses these steps to directly inhibit TS, allowing us to isolate and measure the exact pharmacodynamic synergy of the dUTPase inhibitor.

  • Cell Plating: Seed HeLa S3 or HCT116 cells in 96-well plates at a density of 5×103 cells/well. Incubate overnight at 37°C.

  • Compound Matrix Dosing:

    • Control Arm (Intrinsic Toxicity): Treat cells with the sulfonylpyrrolidine compound alone in a dose-titration matrix (0.01 µM to 100 µM). Self-validation: A valid dUTPase inhibitor should show minimal intrinsic cytotoxicity (EC₅₀ > 50 µM).

    • Synergy Arm: Treat cells with a fixed, sub-lethal concentration of FdUrd (1.0 µM) combined with the same titration matrix of the sulfonylpyrrolidine compound.

  • Viability Readout: After 72 hours, quantify cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Integration: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 confirms synergistic widening of the in vitro therapeutic window.

Protocol B: In Vivo Therapeutic Index Determination

Causality Check: TI is mathematically defined as the Maximum Tolerated Dose (MTD) divided by the Median Effective Dose (ED₅₀). A self-validating protocol must establish toxicity in healthy cohorts before assessing efficacy in tumor-bearing cohorts to prevent confounding disease-induced cachexia with drug toxicity.

  • Phase 1: MTD Determination (Healthy Cohort)

    • Utilize healthy BALB/c mice (n=5 per dose group).

    • Administer escalating oral doses of the sulfonylpyrrolidine compound (e.g., 10, 50, 100, 200 mg/kg) in combination with a fixed clinical dose of Capecitabine (a 5-FU prodrug).

    • Endpoint: The MTD is strictly defined as the highest dose that does not cause >20% body weight loss or unacceptable clinical signs over 14 days.

  • Phase 2: ED₅₀ Assessment (Xenograft Cohort)

    • Inoculate nude mice subcutaneously with MX-1 human breast cancer or HCT116 colon cancer cells.

    • Once tumors reach ~150 mm³, randomize into treatment arms dosing at fractions of the established MTD (e.g., Vehicle, 1/4 MTD, 1/2 MTD, Full MTD) alongside Capecitabine.

    • Endpoint: Measure Tumor Volume (TV) bi-weekly. Calculate the dose required to achieve 50% Tumor Growth Inhibition (TGI) compared to the vehicle control.

  • Phase 3: TI Calculation

    • Compute the final Therapeutic Index: TI = MTD / ED₅₀ . To justify clinical advancement, the combination therapy must demonstrate a statistically significant increase in the TI compared to the Capecitabine monotherapy arm ().

References

  • Miyakoshi, H., Miyahara, S., Yokogawa, T., et al. (2012). "Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Yano, W., Yokogawa, T., Matsuo, K., et al. (2018). "TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy." Molecular Cancer Therapeutics.[Link]

  • Yamada, Y., Yano, W., & Matsuo, K. (2021). "A semimechanistic population pharmacokinetic and pharmacodynamic model incorporating autoinduction for the dose justification of TAS-114." CPT Pharmacometrics Syst Pharmacol.[Link]

Validation

Preclinical Evaluation of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine: A Comparative Guide

Executive Summary The therapeutic landscape for metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and obesity, has been revolutionized by Glucagon-like peptide-1 receptor agonists (GLP-1RAs) [1]. While in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and obesity, has been revolutionized by Glucagon-like peptide-1 receptor agonists (GLP-1RAs) [1]. While injectable peptides like Semaglutide represent the standard of care, their requirement for subcutaneous administration or complex oral co-formulations (e.g., with SNAC absorption enhancers) limits patient adherence.

Recent medicinal chemistry efforts have pivoted toward non-peptidic, small-molecule GLP-1R modulators [2]. 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine (hereafter referred to as BFP-Pyrrolidine ) represents a structural class of sulfonamide-pyrrolidine derivatives being evaluated as putative allosteric modulators of the GLP-1 receptor. This guide provides a rigorous, self-validating framework for evaluating BFP-Pyrrolidine in preclinical models, objectively comparing its pharmacological profile against established peptide and small-molecule benchmarks.

Mechanistic Rationale: Allosteric Modulation vs. Orthosteric Binding

To understand the preclinical evaluation strategy for a compound like BFP-Pyrrolidine, one must first establish its mechanism of action (MoA). Endogenous GLP-1 and synthetic peptides (e.g., Semaglutide) bind orthosterically to the large extracellular domain (ECD) of the GLP-1 receptor. In contrast, small molecules typically bind to an allosteric pocket deep within the transmembrane (TM) domain [5].

The Causality of Biased Agonism: Why target the allosteric site? Small molecules binding to the TM domain often exhibit G-protein-biased agonism [2]. They preferentially stabilize a receptor conformation that activates the Gαs pathway (driving cAMP accumulation and insulin secretion) while minimizing the recruitment of β-arrestin. Because β-arrestin mediates receptor internalization and is heavily implicated in the gastrointestinal adverse effects (nausea/emesis) associated with GLP-1RAs, biased small molecules offer a pathway to improved tolerability profiles [2].

G GLP1R GLP-1 Receptor (Allosteric Activation) Gs Gαs Protein GLP1R->Gs Primary Pathway BetaArrestin β-Arrestin (Desensitization) GLP1R->BetaArrestin Biased Agonism (Minimized) AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA Insulin Insulin Secretion & Glycemic Control PKA->Insulin

Fig 1: GLP-1R Gαs-biased signaling pathway minimizing β-arrestin recruitment.

Self-Validating Preclinical Methodologies

To establish trustworthiness, every assay evaluating BFP-Pyrrolidine must incorporate rigorous internal controls and validation metrics.

Phase 1: In Vitro Pharmacodynamics (cAMP Accumulation)

Objective: Quantify the functional potency ( EC50​ ) of BFP-Pyrrolidine at the human GLP-1R. Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human GLP-1R (hGLP-1R) at a density of 10,000 cells/well in a 384-well microplate.

  • Inhibition of Phosphodiesterases: Pre-incubate cells with 500 µM 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes to prevent the degradation of synthesized cAMP, ensuring signal accumulation.

  • Compound Treatment: Add serial dilutions of BFP-Pyrrolidine (10 pM to 10 µM). Include GLP-1(7-36) amide as a positive control and DMSO (0.1%) as a vehicle control.

  • Detection: Lyse cells and measure intracellular cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) [5].

  • System Validation: Calculate the Z'-factor for the assay plate. A Z'-factor >0.5 is mandatory to confirm assay robustness and signal-to-noise reliability before data extraction.

Phase 2: In Vivo Efficacy (Diet-Induced Obesity Model)

Objective: Evaluate oral bioavailability and metabolic efficacy (weight loss, glycemic control). Model Selection Rationale: Why use Diet-Induced Obesity (DIO) mice instead of genetic models like db/db? Genetic models rely on monogenic leptin receptor mutations, which poorly translate to human polygenic obesity. The DIO mouse (C57BL/6J fed a 60% high-fat diet) accurately replicates the pathophysiology of human metabolic syndrome, including insulin resistance and adipocyte hypertrophy [4]. Crucial Caveat: Because small-molecule GLP-1RAs often require a primate-specific Tryptophan residue (Trp33) for binding, standard wild-type mice are insensitive to them. Therefore, humanized GLP-1R (hGLP-1R) knock-in mice must be utilized for this protocol [3].

Protocol:

  • Induction: Feed 5-week-old male hGLP-1R knock-in mice a 60% kcal high-fat diet for 14 weeks.

  • Stratification: Randomize mice into cohorts (n=10/group) based on baseline body weight and fat mass (quantified via NMR).

  • Dosing: Administer BFP-Pyrrolidine via daily oral gavage (PO).

  • Controls: Include a vehicle-treated group (negative control) and an Orforglipron-treated group (positive benchmark)[3].

  • Endpoints: Monitor daily food intake, weekly body weight, and perform an Oral Glucose Tolerance Test (OGTT) at week 8.

Workflow Compound BFP-Pyrrolidine (Test Compound) InVitro In Vitro Profiling (cAMP/β-arrestin) Compound->InVitro PK Pharmacokinetics (Oral Bioavailability) InVitro->PK EC50 < 10nM InVivo In Vivo Efficacy (hGLP-1R DIO Mice) PK->InVivo F% > 20% Outcome Metabolic Outcomes (Weight Loss, HbA1c) InVivo->Outcome

Fig 2: Step-by-step preclinical evaluation workflow for small-molecule GLP-1R agonists.

Comparative Performance Analysis

To contextualize the therapeutic viability of BFP-Pyrrolidine, its preclinical data must be benchmarked against both the peptide gold-standard (Semaglutide) and a clinical-stage small molecule (Danuglipron). The table below outlines the target performance thresholds required for a novel sulfonamide-pyrrolidine derivative to achieve competitive viability.

MetricSemaglutide (Peptide Benchmark)Danuglipron (Small Molecule Benchmark)BFP-Pyrrolidine (Target Profile)
Molecular Class GLP-1 Analogue (Peptide)Non-peptide Small MoleculeNon-peptide Small Molecule
Binding Site Orthosteric (ECD)Allosteric (TM Domain)Allosteric (TM Domain)
cAMP EC50​ (hGLP-1R) ~0.05 nM~3.5 nM< 10.0 nM
β-Arrestin Recruitment High (Full Agonist)Low (Biased Agonist)Low (Biased Agonist)
Oral Bioavailability (F%) < 1% (Requires SNAC)~2% - 5% (True Oral)> 5% (True Oral)
Weight Loss (DIO Mice, 8 wks) -15% to -20% (Subcutaneous)-10% to -12% (Oral)-10% to -15% (Oral)
Translational Dependency Wild-Type MicehGLP-1R Knock-in MicehGLP-1R Knock-in Mice

Data synthesized from established preclinical parameters of GLP-1R therapeutics [1][3][5].

Conclusion & Strategic Outlook

The evaluation of 1-((4-bromo-3-fluorophenyl)sulfonyl)pyrrolidine requires a highly specialized preclinical pipeline. Because it is a small molecule, standard wild-type rodent models will yield false-negative efficacy data due to species-specific receptor mismatch [3]. By employing humanized GLP-1R DIO models and focusing on Gαs-biased in vitro assays, researchers can accurately determine if this sulfonamide-pyrrolidine scaffold possesses the necessary potency, oral bioavailability, and tolerability to compete with advanced clinical candidates like Danuglipron and Orforglipron.

References

  • Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach National Center for Biotechnology Information (PMC) URL:[Link]

  • Orforglipron: A Comprehensive Review of an Oral Small-Molecule GLP-1 Receptor Agonist for Obesity and Type 2 Diabetes National Center for Biotechnology Information (PMC) URL:[Link]

  • Generation and characterisation of a humanised GLP-1 receptor mouse model for translational drug development National Center for Biotechnology Information (PMC) URL:[Link]

  • Diet-induced obesity leads to behavioral indicators of pain preceding structural joint damage in wild-type mice National Center for Biotechnology Information (PMC) URL:[Link]

  • A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor National Center for Biotechnology Information (PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The disposal of a novel or specialized chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The disposal of a novel or specialized chemical reagent like 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine is not a mere procedural afterthought; it is a critical component of the experimental lifecycle. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in an understanding of its chemical structure and the regulatory landscape governing hazardous waste.

While a specific Safety Data Sheet (SDS) for this exact compound is not always accessible, a robust disposal plan can be formulated by analyzing its constituent chemical moieties: a halogenated (bromo-fluoro) phenyl group, a sulfonyl group, and a pyrrolidine ring. This structural assessment necessitates treating the compound with a high degree of caution.

Inferred Hazard Profile and Safety Assessment

The primary driver for the stringent disposal protocols outlined below is the compound's structure. The presence of covalently bonded bromine and fluorine on an aromatic ring places it in the category of halogenated organic waste. Improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as brominated and fluorinated dioxins.[1][2]

Table 1: Inferred Hazard Profile of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine

Hazard CategoryInferred RiskStructural Justification
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]Based on analogs like bromophenyl and pyrrolidine derivatives which are known irritants and can be toxic.[3][5]
Skin/Eye Irritation Causes skin and serious eye irritation.[3][4]Pyrrolidine and halogenated aromatic compounds are often irritants.[3][6]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds are known for their environmental persistence.[1][7][8]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[9]The sulfonamide linkage is generally stable, but reactions with strong oxidizers are possible.
Combustion Products Combustion will produce toxic fumes, including oxides of nitrogen (NOx), sulfur (SOx), hydrogen bromide, and hydrogen fluoride.Inherent to the elemental composition (Nitrogen, Sulfur, Bromine, Fluorine).
Mandatory Personal Protective Equipment (PPE)

Before handling any waste containing this compound, the following PPE is the minimum requirement to ensure personnel safety.[10][11]

  • Eye Protection : Chemical safety goggles and a face shield are mandatory to protect against potential splashes.[11][12]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves before use and dispose of contaminated gloves as hazardous solid waste.[13]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[10][14]

  • Work Area : All handling and segregation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[9][15]

Waste Segregation and Container Management: A Critical First Step

Proper segregation is the cornerstone of safe chemical disposal.[16] Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the final disposal process.[17][18]

  • Waste Stream Designation : All waste contaminated with 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine must be classified as Halogenated Organic Waste .[1] It must not be mixed with non-halogenated organic waste.

  • Container Selection : Use only designated, leak-proof hazardous waste containers made of a compatible material like high-density polyethylene (HDPE).[9][19] The container must have a secure, tightly fitting screw cap to prevent the release of vapors.[20]

  • Container Labeling : The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[18][20] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine "

    • A list of all chemical constituents by percentage, including solvents.

    • The appropriate hazard pictograms (e.g., Harmful/Irritant).

    • The accumulation start date and the name of the responsible researcher/laboratory.

Step-by-Step Disposal Protocol

The only acceptable method for the disposal of this compound is through a licensed environmental waste management company.[6][9] The ultimate destruction of halogenated waste is typically achieved via high-temperature incineration at a specialized facility.[8][21][22]

Experimental Protocol: Waste Collection and Storage

  • Solid Waste Collection : Carefully transfer any unwanted solid 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine into the designated Halogenated Organic Waste container. Similarly, place any contaminated solid materials (e.g., gloves, weighing paper, pipette tips, silica gel) into a separate, clearly labeled container for solid halogenated hazardous waste.[1][6]

  • Liquid Waste Collection : If the compound is in a solvent, collect the liquid waste in a designated container for liquid Halogenated Organic Waste . Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]

  • Decontamination of Empty Containers : Any "empty" container that once held the pure compound is not truly empty and must be decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[9]

    • Collect all three rinsates and add them to the liquid Halogenated Organic Waste container.[9]

    • After decontamination, the container can be disposed of according to your institution's guidelines for clean lab glass or plastic.

  • Waste Storage : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[15][18]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15][19]

    • It should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[9]

    • Ensure secondary containment is in place to capture any potential leaks.[19]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9] Follow all institutional procedures for waste manifests and documentation.[12]

Spill Management Protocol

Immediate and correct action is crucial in the event of a spill.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Control Ignition Sources : If the compound is in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE : Wear the full PPE detailed in Section 2.

  • Contain and Absorb : For small spills, cover the material with an inert, non-combustible absorbent such as sand, vermiculite, or a commercial sorbent.[6][12]

  • Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[6]

  • Decontaminate Area : Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Report : Report the incident to your laboratory supervisor and EHS office.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

G cluster_prep Phase 1: Preparation & Handling cluster_segregation Phase 2: Segregation & Containment cluster_storage Phase 3: Accumulation & Disposal cluster_spill Contingency: Spill Protocol start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Step 2a: Collect in 'Solid Halogenated Waste' Container waste_type->solid_waste Solid liquid_waste Step 2b: Collect in 'Liquid Halogenated Waste' Container waste_type->liquid_waste Liquid labeling Step 3: Label Container Correctly ('Hazardous Waste', Full Name, Hazards) solid_waste->labeling liquid_waste->labeling storage Step 4: Store Sealed Container in Satellite Accumulation Area (SAA) labeling->storage pickup Step 5: Contact EHS for Pickup storage->pickup final_disposal Final Disposal (Licensed Facility via High-Temp Incineration) pickup->final_disposal spill Spill Occurs spill_steps Evacuate & Alert Absorb with Inert Material Collect as Hazardous Waste Decontaminate Area spill->spill_steps

Caption: Disposal workflow for 1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine.

References

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • United States Environmental Protection Agency. (1980). EPA's Chemical Compatibility Chart. Retrieved from [Link]

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Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-((4-Bromo-3-fluorophenyl)sulfonyl)pyrrolidine
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